molecular formula C11H23NO3 B8516740 N-Boc-N-propyl-N-propoxyamine

N-Boc-N-propyl-N-propoxyamine

Cat. No.: B8516740
M. Wt: 217.31 g/mol
InChI Key: XSTGURWDBDLXHA-UHFFFAOYSA-N
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Description

N-Boc-N-propyl-N-propoxyamine is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-N-propyl-N-propoxyamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-propyl-N-propoxyamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-propoxy-N-propylcarbamate

InChI

InChI=1S/C11H23NO3/c1-6-8-12(14-9-7-2)10(13)15-11(3,4)5/h6-9H2,1-5H3

InChI Key

XSTGURWDBDLXHA-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)OC(C)(C)C)OCCC

Origin of Product

United States

Foundational & Exploratory

N-Boc-N-propyl-N-propoxyamine chemical properties

Technical Monograph: -Boc- -propyl- -propylhydroxylamine

Synthesis, Physicochemical Properties, and Deprotection Strategies

Executive Summary & Chemical Identity


-Boc-

-propyl-

-propylhydroxylamine

This specific scaffold is valuable in drug discovery as a lipophilic isostere of Weinreb amides or as a stable precursor for generating

Chemical Structure & Properties
PropertySpecification
IUPAC Name tert-butyl propyl(propoxy)carbamate
Molecular Formula

Molecular Weight 217.31 g/mol
Predicted LogP ~3.2 (Highly Lipophilic)
Physical State Colorless to pale yellow oil (at RT)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Stability Stable to aqueous base; Labile to strong acids (TFA, HCl)

Synthesis Strategy: The Modular Assembly

Constructing the




Protocol A: Sequential Alkylation (The "Stepwise" Route)

This method relies on the differing acidity of the



Step 1: Preparation of

-Boc-hydroxylamine
  • Reagents: Hydroxylamine HCl,

    
    , 
    
    
    , Water/Dioxane.
  • Mechanism: Nucleophilic attack of

    
     on the carbonyl of Boc-anhydride.
    
  • Causality: We use mild base (

    
    ) to neutralize the HCl salt without promoting over-acylation.
    
Step 2: Selective

-Alkylation
  • Reagents:

    
    -Boc-hydroxylamine, 1-Bromopropane, 
    
    
    , DMF,
    
    
    .
  • Observation: The

    
     proton (
    
    
    ~9-10) is more acidic than the carbamate
    
    
    (
    
    
    ~12-13). Mild base selectively deprotonates the oxygen.
  • Self-Validating Check: Monitor TLC. The product (

    
    -Boc-
    
    
    -propylhydroxylamine) will have a higher
    
    
    than the starting material due to loss of the H-bond donor (
    
    
    ).
Step 3:

-Alkylation (The Critical Step)
  • Reagents:

    
    -Boc-
    
    
    -propylhydroxylamine, 1-Bromopropane, NaH (60% dispersion), DMF,
    
    
    .
  • Protocol:

    • Dissolve the

      
      -alkylated intermediate in anhydrous DMF under 
      
      
      .
    • Cool to

      
       and add NaH carefully (gas evolution: 
      
      
      ).
    • Stir for 30 min to ensure complete deprotonation of the carbamate nitrogen.

    • Add 1-Bromopropane dropwise.

  • Causality: The remaining

    
     is sterically hindered by the Boc group. A stronger base (NaH) and a polar aprotic solvent (DMF) are required to drive the 
    
    
    reaction.
Visualization: Synthesis Workflow

SynthesisWorkflowStartHydroxylamine HClStep1N-Boc-Hydroxylamine(Intermediate A)Start->Step1(Boc)2O, K2CO3ProtectionStep2N-Boc-O-PropylHydroxylamine(Intermediate B)Step1->Step2n-PrBr, K2CO3Selective O-AlkylationFinalN-Boc-N-Propyl-O-PropylhydroxylamineStep2->Finaln-PrBr, NaHN-Alkylation

Figure 1: Stepwise synthetic pathway ensuring regioselective installation of propyl groups.

Reactivity & Deprotection Profile

The utility of this molecule lies in its ability to release the free


Acid-Mediated Deprotection

The removal of the Boc group generates the secondary amine salt.

  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio) or 4M HCl in Dioxane.

  • Mechanism: Protonation of the carbamate carbonyl oxygen

    
     Collapse to carbamic acid + tert-butyl cation 
    
    
    Decarboxylation (
    
    
    loss).
  • Scavengers: If the molecule contains electron-rich aromatics, add triethylsilane (TES) to scavenge the tert-butyl cation and prevent Friedel-Crafts alkylation byproducts.

Self-Validating Protocol: TFA Deprotection
  • Setup: Dissolve 1 mmol of substrate in 2 mL DCM.

  • Initiation: Add 2 mL TFA dropwise at

    
    .
    
  • Monitoring: Observe gas evolution (

    
    ).
    
  • Endpoint: TLC (usually 1-2 hours). The product will likely be a baseline spot (amine salt) unless treated with base.

  • Workup: Evaporate volatiles. Crucial: The product is the TFA salt. To isolate the free amine, treat with saturated

    
     and extract into ether.
    
Visualization: Deprotection Mechanism

DeprotectionSubstrateN-Boc-N-Propyl-O-PropylamineProtonationProtonated Intermediate(Oxonium)Substrate->Protonation+ H+ (TFA)CollapseFragmentationProtonation->Collapse- t-Butyl CationProductsN-Propyl-O-Propylhydroxylamine (TFA Salt)+ CO2 + t-Bu(TFA)Collapse->Products- CO2 (Gas)

Figure 2: Mechanistic cascade of acid-catalyzed Boc removal.

Applications in Drug Development

Lipophilic Weinreb Amide Isosteres

While standard Weinreb amides (




  • Solubility: The intermediate requires purification in non-polar solvents (Hexanes/Toluene).

  • Stability: The bulkier propyl groups provide steric shielding around the nitrogen, potentially reducing hydrolysis rates in vivo if the amide bond is the target.

Precursor for Nitroxide Radicals

Oxidation of the deprotected free amine (


  • These radicals are used as spin labels in EPR spectroscopy.

  • They function as radical scavengers in polymer stabilization.

References

  • Boc-Hydroxylamine Synthesis: Carpino, L. A. (1959).[1] O-Acylhydroxylamines.[1][2] I. Synthesis of O-Benzoylhydroxylamine. Journal of the American Chemical Society, 81(4), 955–957. Link

  • Alkylation of Hydroxamic Acids: Coutts, R. T., & Malicky, J. L. (1974). The synthesis of some N-alkoxy-N-alkylcarbamates. Canadian Journal of Chemistry, 52(3), 395-399. Link

  • Weinreb Amide Chemistry: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Boc Deprotection Mechanisms: Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group. The Journal of Peptide Research, 58(4), 338-341. Link

N-Boc-N-propyl-N-propoxyamine synthesis route

Author: BenchChem Technical Support Team. Date: March 2026

This guide details a robust, high-purity synthesis route for


-Boc-

-propyl-

-propoxyamine
(

-tert-butoxycarbonyl-

-dipropylhydroxylamine).

This molecule belongs to the class of


-dialkylhydroxylamines , which are critical pharmacophores and intermediates in the synthesis of hydroxamic acid-based inhibitors (e.g., metalloprotease inhibitors) and specialized polymer initiators. The synthesis prioritizes the Reductive Amination Strategy  over direct alkylation, as the latter often suffers from over-alkylation and steric hindrance when applied to 

-alkoxycarbamates.

Part 1: Strategic Route Analysis

The Synthetic Challenge

Synthesizing


-disubstituted hydroxylamines requires differentiating the nitrogen and oxygen nucleophiles.
  • Direct Alkylation Route (Not Recommended): Alkylating

    
    -Boc-hydroxylamine (
    
    
    
    ) typically yields
    
    
    -alkylation first (the "alpha-effect"). However, the subsequent
    
    
    -alkylation of
    
    
    is kinetically sluggish due to the steric bulk of the Boc group and electronic deactivation, often requiring harsh bases (NaH) that degrade the carbamate.
  • Reductive Amination Route (Recommended): This route builds the

    
    -alkyl bond via an oxime ether intermediate. It is chemically orthogonal, avoiding over-alkylation and preserving the labile 
    
    
    
    bond by using selective hydride donors.
The Pathway

We utilize a 3-Stage Convergent Synthesis :

  • 
    -Alkylation:  Synthesis of 
    
    
    
    -propylhydroxylamine hydrochloride using the modern
    
    
    method (avoiding toxic hydrazine used in the Gabriel synthesis).
  • Reductive Amination: Condensation with propanal followed by selective reduction to form

    
    -dipropylhydroxylamine.
    
  • 
    -Protection:  Final capping with Boc anhydride.
    
Workflow Visualization

SynthesisRoute Start N,N-Di-Boc-hydroxylamine ((Boc)2NOH) Step1 Step 1: O-Alkylation (+ Pr-Br, DBU) Start->Step1 Inter1 N,N-Di-Boc-O-propylhydroxylamine Step1->Inter1 Step2 Step 2: Deprotection (HCl/Dioxane) Inter1->Step2 Inter2 O-Propylhydroxylamine HCl (NH2-OPr · HCl) Step2->Inter2 Step3 Step 3: Reductive Amination (Propanal, NaCNBH3, pH 4-5) Inter2->Step3 Inter3 N,O-Dipropylhydroxylamine (Pr-NH-OPr) Step3->Inter3 Step4 Step 4: Boc Protection ((Boc)2O, TEA) Inter3->Step4 Final Target: N-Boc-N-propyl-N-propoxyamine Step4->Final

Caption: Convergent synthesis pathway utilizing the (Boc)₂NOH scaffold for rapid access to alkoxyamines, followed by reductive amination.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of -Propylhydroxylamine HCl

This method utilizes


-di-tert-butoxycarbonylhydroxylamine [

] as a superior alternative to

-hydroxyphthalimide, allowing for mild deprotection without hydrazine.

Reagents:

  • 
     (1.0 equiv)
    
  • 1-Bromopropane (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: DMF (Anhydrous)

  • Deprotection: 4M HCl in Dioxane

Protocol:

  • Alkylation: Dissolve

    
     (e.g., 10 mmol) in anhydrous DMF (20 mL). Add 1-bromopropane (12 mmol) followed by dropwise addition of DBU (12 mmol).
    
    • Mechanistic Note: DBU acts as a non-nucleophilic base to deprotonate the hydroxamic acid. The steric bulk of the

      
       group forces exclusive 
      
      
      
      -alkylation.
  • Reaction: Stir at 50°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of starting material.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate to yield the intermediate
    
    
    .
  • Deprotection: Redissolve the intermediate in

    
     (10 mL). Add 4M HCl in Dioxane (10 equiv) at 0°C. Stir at room temperature for 4–6 hours.
    
  • Isolation: The product,

    
    -propylhydroxylamine hydrochloride (
    
    
    
    ), often precipitates. If not, concentrate to dryness. Triturate with diethyl ether to obtain a white solid.

QC Check:

  • Yield: Expect 85–90%.

  • 
     NMR (
    
    
    
    ):
    
    
    4.15 (t, 2H,
    
    
    ), 1.70 (m, 2H), 0.95 (t, 3H).
Stage 2: Reductive Amination (Formation of -Dipropylhydroxylamine)

This step establishes the


-propyl bond. We use Sodium Cyanoborohydride (

) because it selectively reduces the in situ formed oxime ether without cleaving the labile

bond (a risk with catalytic hydrogenation).

Reagents:

  • 
    -Propylhydroxylamine HCl (from Stage 1) (1.0 equiv)
    
  • Propanal (Propionaldehyde) (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Acetic Acid (Glacial) (to adjust pH)

  • Solvent: Methanol (MeOH)[1]

Protocol:

  • Oxime Formation: Dissolve

    
     (10 mmol) in MeOH (30 mL). Add Propanal (11 mmol). Adjust pH to ~4–5 using acetic acid (critical for iminium ion formation). Stir for 30 mins.
    
  • Reduction: Cool to 0°C. Add

    
     (15 mmol) portion-wise.
    
    • Safety: Perform in a fume hood; generates HCN trace if too acidic.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Quench with saturated aqueous

    
     (to pH 8).
    
  • Extraction: Extract with

    
     (
    
    
    
    ). The product is the free amine
    
    
    .
  • Purification: Dry organic layer (

    
    ) and concentrate. The crude oil is usually sufficiently pure for the next step.
    

QC Check:

  • Structure:

    
    .
    
  • Key Indicator: Disappearance of the aldehyde proton (

    
     9.8) and appearance of the 
    
    
    
    triplet at
    
    
    2.9.
Stage 3: Final Boc Protection

The secondary amine is capped with the Boc group to generate the final target.

Reagents:

  • 
    -Dipropylhydroxylamine (Crude from Stage 2)
    
  • Di-tert-butyl dicarbonate [

    
    ] (1.2 equiv)
    
  • Triethylamine (TEA) (2.0 equiv)

  • Solvent:

    
     (DCM) or THF
    

Protocol:

  • Setup: Dissolve the crude amine in DCM (0.2 M concentration). Add TEA.

  • Addition: Add

    
     (dissolved in minimal DCM) dropwise at 0°C.
    
  • Completion: Stir at room temperature overnight (12h). The reaction is driven by the formation of

    
     and 
    
    
    
    -BuOH.
  • Workup: Wash with 1M HCl (to remove excess TEA/amine), then saturated

    
    , then brine.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient, typically 9:1).

Part 3: Characterization & Data Summary

Expected Analytical Data

Target Molecule:


-Boc-

-propyl-

-propoxyamine Formula:

MW: 217.31 g/mol
Fragment

NMR Shift (approx. in

)
MultiplicityIntegrationAssignment
Boc Group

1.48
Singlet9H


-Propyl

3.45
Triplet2H


-Propyl

3.85
Triplet2H

Core Alkyl

1.60 - 1.70
Multiplet4H

(both chains)
Termini

0.92 - 0.98
Overlapping Triplets6H

(both chains)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Stage 1 Incomplete alkylation due to moisture.Ensure DMF is anhydrous; increase DBU to 1.5 eq.
Over-reduction (Stage 2) Cleavage of

bond.
Avoid catalytic hydrogenation (

). Stick to

or Borane-Pyridine complex.
No Reaction (Stage 3) Steric hindrance of secondary amine.Add catalytic DMAP (10 mol%) to accelerate Boc transfer. Heat to reflux in THF if necessary.

References

  • Jayasekara, P. S., & Jacobson, K. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH).[2] Synthetic Communications, 44(16), 2344–2347.

  • Maimone, T. J., & Buchwald, S. L. (2010).[3] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: A Route to O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991.

  • Kikugawa, Y., & Kawashima, M. (2006). Synthesis of N-Alkoxy-N-alkylcarbamates via N-Alkylation.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][4] Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational text for NaCNBH3 reductive amination).

Sources

Structural Elucidation of N-Alkoxycarbamates: A Case Study of N-Boc-N-propyl-N-propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure Elucidation of N-Boc-N-propyl-N-propoxyamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-Boc-N-propyl-N-propoxyamine (IUPAC: tert-butyl propyl(propoxy)carbamate) represents a specialized class of hydroxylamine derivatives often utilized as synthetic intermediates for "Weinreb amide" analogs, hydroxamic acid pharmacophores, or as linkers in bioconjugation.

In drug development, the structural integrity of this molecule is critical because the N-O bond is labile under certain reducing conditions, and the synthesis often involves alkylation steps that can yield regioisomeric impurities (e.g., O-acylation vs. N-acylation).

This guide details a self-validating analytical workflow to unambiguously confirm the structure, focusing on distinguishing the N-propyl group from the N-propoxy group—a common challenge due to the overlapping chemical environments of the


-methylene protons.
Target Structure Analysis
  • Formula:

    
    
    
  • Molecular Weight: 217.31 g/mol

  • Core Connectivity: A central nitrogen atom bonded to:

    • A tert-butoxycarbonyl (Boc) group.[1]

    • A propyl group (

      
      ).
      
    • A propoxy group (

      
      ).
      

Analytical Strategy & Workflow

The elucidation strategy relies on a "Triad of Confirmation": Mass Spectrometry (for formula and fragmentation), IR (for functional group validation), and NMR (for connectivity and regiochemistry).

DOT Diagram: Elucidation Workflow

ElucidationWorkflow Start Crude/Isolated Material HRMS HRMS (ESI+) Confirm Formula [M+H]+, [M+Na]+ Start->HRMS IR FT-IR Confirm Carbamate C=O Absence of N-H/O-H Start->IR NMR_1D 1D NMR (1H, 13C) Identify Propyl vs Propoxy HRMS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (HMBC/HSQC) Establish Connectivity NMR_1D->NMR_2D Ambiguity check Final Confirmed Structure: N-Boc-N-propyl-N-propoxyamine NMR_2D->Final

Figure 1: Step-by-step analytical workflow ensuring rigorous structural confirmation.

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and analyze fragmentation to verify the N-Boc and N-O functionalities.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Ion SpeciesTheoretical m/zDescription

218.1751Protonated molecular ion.

240.1570Sodium adduct (often dominant in carbamates).

118.1230Loss of Boc group (

, -100 Da). Diagnostic for N-Boc.

162.1125Loss of isobutene (-56 Da). Common Boc fragmentation (McLafferty-like).

Expert Insight: In N-alkoxy compounds, look for a distinctive cleavage of the N-O bond. If you observe a fragment corresponding to the loss of the propoxy radical (


), it suggests the N-O bond is intact. However, the loss of the Boc group (generating the secondary hydroxylamine) is usually the base peak.

Infrared Spectroscopy (FT-IR)[3]

Objective: Rule out unreacted precursors (free amines or hydroxylamines) and confirm the carbamate functionality.

  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

Frequency (

)
AssignmentStructural Significance
1690 - 1720

Strong Carbamate Carbonyl.
1050 - 1100

Ether linkage (Propoxy group).
2960 - 2870

Alkyl chains (Propyl/Boc).
Absence of ~3200-3400

Confirms full substitution (tertiary nitrogen).

Nuclear Magnetic Resonance (NMR)[5][10][11][12]

Objective: This is the definitive step. We must distinguish the


 (propyl) from the 

(propoxy).
  • Solvent:

    
     (Chloroform-d) is preferred for resolution.
    
  • Instrument: 400 MHz or higher.[2]

Predicted H NMR Data

The electronegativity difference between Nitrogen (3.04) and Oxygen (3.44) causes a distinct chemical shift separation for the


-protons.
Position

(ppm)
MultiplicityIntegrationAssignment Logic
O-CH₂ 3.85 - 3.95 Triplet (

)
2HDeshielded by Oxygen (Directly attached).
N-CH₂ 3.35 - 3.45 Triplet (

)
2HDeshielded by Nitrogen (Carbamate resonance).
Boc-CH₃ 1.45 - 1.50 Singlet9HCharacteristic tert-butyl group.

-CH₂ (O-Pr)
1.65 - 1.75 Multiplet2HMethylene beta to Oxygen.

-CH₂ (N-Pr)
1.55 - 1.65 Multiplet2HMethylene beta to Nitrogen.
CH₃ (Termini) 0.90 - 0.95 Overlapping Triplets6HMethyl groups of both propyl chains.
C NMR Data
Position

(ppm)
Assignment
C=O 155.0 - 158.0 Carbamate Carbonyl (Broad due to rotamers).
Boc Quat 80.0 - 82.0 Quaternary carbon of t-Butyl.
O-CH₂ 75.0 - 78.0 Significantly downfield due to Oxygen.
N-CH₂ 48.0 - 52.0 Typical N-alkyl carbamate range.
Boc Methyls 28.0 - 28.5 Intense signal.
2D NMR: The Connectivity Proof (HMBC)

To scientifically validate the structure, we must prove the connectivity using HMBC (Heteronuclear Multiple Bond Correlation) . This experiment shows correlations between protons and carbons separated by 2-3 bonds.

Critical Correlations:

  • Boc-CH₃ to C=O: Strong 3-bond correlation.

  • N-CH₂ to C=O: Strong 3-bond correlation (

    
    ).
    
  • O-CH₂ to C=O: Weak or Absent. This is a 4-bond path (

    
    ) and is usually not observed in standard HMBC.
    
    • Self-Validating Logic: If you see a strong 3-bond correlation from the putative

      
       to the Carbonyl, your structure might actually be the regioisomer where the propyl is on the carbonyl oxygen (carbonate) or a different rearrangement. The lack of this correlation, combined with the chemical shift (
      
      
      
      3.9), supports the N-alkoxy structure.
DOT Diagram: HMBC Connectivity Logic

HMBC_Logic BocH Boc Protons (1.5 ppm) CarbC Carbamate C=O (156 ppm) BocH->CarbC HMBC (3J) QuatC Boc Quat C (81 ppm) BocH->QuatC HMBC (2J) NCH2 N-CH2 Protons (3.4 ppm) NCH2->CarbC HMBC (3J) CONFIRMS N-LINK OCH2 O-CH2 Protons (3.9 ppm) OCH2->CarbC NO HMBC (>3 Bonds)

Figure 2: HMBC correlations distinguishing the N-alkyl vs. O-alkyl connectivity.

Synthesis & Impurity Profile Context

Understanding the synthesis aids in anticipating impurities. This molecule is typically synthesized via:

  • Alkylation of N-Boc-hydroxylamine:

    
     (N-alkylation) vs 
    
    
    
    (O-alkylation).
  • Second Alkylation: The intermediate is then alkylated again.

Common Impurities to Watch:

  • N,N-dipropyl analog: If the oxygen was lost or over-reduction occurred. (Check MS: Mass would be different).

  • O,O-dialkyl carbonate: If Boc transfer occurred. (Check IR: Carbonate C=O is often >1730 cm⁻¹).

References

  • NIST Chemistry WebBook. tert-Butyl carbamate Mass Spectrum & IR Data. National Institute of Standards and Technology. Available at: [Link]

  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • MDPI Molbank. Structure Determination of N-Boc-Hydroxylamine Derivatives. Available at: [Link][1][4][5][6]

Author Note: This guide assumes standard laboratory conditions. Always verify specific solvent impurity peaks (e.g., CHCl3 at 7.26 ppm) before final assignment.

Sources

Technical Monograph: N-Boc-N-propyl-N-propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Synthetic Methodology, and Structural Analysis

Executive Summary & Molecular Identity

N-Boc-N-propyl-N-propoxyamine is a specialized N,O-dialkylhydroxylamine derivative protected by a tert-butoxycarbonyl (Boc) group. Structurally, it represents a class of hindered alkoxyamines often utilized as precursors in the synthesis of nitroxides, as metabolic standards for hydroxylamine drugs, or as initiators in controlled radical polymerization (though the primary propoxy group suggests high thermal stability compared to NMP initiators).

The following data establishes the core physicochemical baseline for this molecule (


).
Table 1: Physicochemical Profile
PropertyValueNotes
Molecular Weight 217.31 g/mol Average Mass
Monoisotopic Mass 217.1678 Da For High-Res MS (

)
Molecular Formula

Structure Class N-Alkoxy-N-alkylcarbamateHydroxylamine derivative
Calculated LogP ~3.2 - 3.5Highly Lipophilic due to propyl/Boc groups
Physical State Colorless OilEstimated (based on homologs)
SMILES CCCON(CCC)C(=O)OC(C)(C)C

Synthetic Methodology (Stepwise Alkylation Strategy)

Reaction Logic
  • Phase I (O-Alkylation): N-Boc-hydroxylamine (

    
    ) is alkylated at the oxygen atom using a mild base. The "Hard-Soft Acid-Base" (HSAB) theory favors O-alkylation under thermodynamic control.
    
  • Phase II (N-Alkylation): The resulting N-Boc-O-propylhydroxylamine is significantly less acidic (

    
    ). A stronger base (NaH) and polar aprotic solvent (DMF) are required to deprotonate the nitrogen for the second alkylation.
    
Graphviz Workflow: Synthetic Pathway

SynthesisPath Figure 1: Sequential Alkylation Strategy for N-Boc-N-propyl-N-propoxyamine Start N-Boc-hydroxylamine (Starting Material) Reagent1 1-Bromopropane K2CO3 / Acetone Reflux, 12h Start->Reagent1 Intermed Intermediate: N-Boc-O-propylhydroxylamine Reagent1->Intermed Reagent2 1-Bromopropane NaH / DMF 0°C to RT, 4h Intermed->Reagent2 Final Target: N-Boc-N-propyl-N-propoxyamine Reagent2->Final

Figure 1: Stepwise synthesis ensuring regiocontrol. The O-alkylation precedes the more difficult N-alkylation.

Detailed Protocol

Step 1: Synthesis of N-Boc-O-propylhydroxylamine

  • Dissolve N-Boc-hydroxylamine (1.0 eq) in anhydrous acetone (0.5 M).

  • Add anhydrous

    
     (1.5 eq) followed by 1-bromopropane (1.2 eq).
    
  • Reflux for 12 hours. Monitor by TLC (stain with

    
    ; product is UV inactive if pure, but Boc usually shows weak absorbance).
    
  • Filter salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Synthesis of N-Boc-N-propyl-N-propoxyamine

  • Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C under Argon.

  • Dropwise add the N-Boc-O-propylhydroxylamine (from Step 1) dissolved in DMF.

  • Stir at 0°C for 30 mins (gas evolution

    
    ).
    
  • Add 1-bromopropane (1.5 eq) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Carefully add cold saturated

    
    .
    
  • Extraction: Extract with

    
     (3x). Wash organics with water (5x) to remove DMF.
    
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Analytical Profiling & Causality

Validating the structure of


 requires specific attention to the N-Boc rotamers and the characteristic alkoxyamine shifts.
Nuclear Magnetic Resonance (NMR) Expectations
  • Rotameric Broadening: Due to the

    
     bond character, N-Boc compounds often exist as s-cis and s-trans rotamers. In 
    
    
    
    at RT, you may observe broadened peaks or dual sets of signals for the propyl groups. Running the NMR at 50°C often coalesces these peaks.
  • Diagnostic Shifts (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • 
       1.45 ppm (s, 9H): Boc  (
      
      
      
      -butyl).
    • 
       3.85 ppm (t, 2H): 
      
      
      
      (Deshielded by oxygen).
    • 
       3.35 ppm (t, 2H): 
      
      
      
      (Deshielded by nitrogen/Boc).
    • 
       1.60 ppm (m, 4H): 
      
      
      
      (Overlapping multiplets from both propyl chains).
    • 
       0.90 ppm (t, 6H): 
      
      
      
      (Terminal methyls).
Mass Spectrometry (MS) Fragmentation

In ESI-MS (Positive Mode), the molecule is prone to losing the Boc group or the isobutylene moiety.

  • 
    :  218.17 Da (Often weak).
    
  • 
    :  240.15 Da (Dominant adduct).
    
  • Fragment

    
    :  118.12 Da (Loss of Boc group, yielding 
    
    
    
    ).
  • Fragment

    
    :  162.11 Da.
    
Graphviz: Fragmentation Logic

MassSpec Figure 2: Predicted ESI-MS Fragmentation Pathway Parent Parent Ion [M+H]+ m/z 218.17 LossIso Loss of Isobutylene [M-C4H8+H]+ m/z 162.11 Parent->LossIso - 56 Da LossBoc Loss of Boc Group [NH-Pr-OPr + H]+ m/z 118.12 LossIso->LossBoc - 44 Da (CO2)

Figure 2: The loss of isobutylene is the primary fragmentation channel for N-Boc species.

Stability & Handling (Expert Insights)

  • Thermal Stability: Unlike TEMPO-adducts used in polymerization (which have a tertiary carbon attached to the oxygen), this molecule has a primary propoxy group . The

    
     bond dissociation energy is high. It is stable  at ambient temperatures and does not readily undergo homolysis to generate nitroxides below 100°C.
    
  • Acid Sensitivity: The N-Boc group is acid-labile. Avoid using

    
     or TFA unless deprotection is the goal.
    
  • Storage: Store at 4°C under inert atmosphere (Argon). While chemically stable, alkoxyamines can slowly oxidize or hydrolyze over extended periods in moist air.

References

  • Foot, O. F., & Knight, D. W. (2000).[1] Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (11), 975-976.

  • Maimone, T. J., & Buchwald, S. L. (2010).[2] O-Arylation of Ethyl Acetohydroximate: A General Method for the Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991.

  • Sigma-Aldrich. (n.d.). (S)-N-Boc-2,3-epoxypropylamine Product Sheet. (Used for comparative Boc-amine physicochemical data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89119, N-Isopropylpropylamine.[3] (Used for amine fragment properties).[4][5][6][7]

Sources

Solubility Profile and Physicochemical Characterization of N-Boc-N-propyl-N-propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-N-propyl-N-propoxyamine (


, MW ~217.3  g/mol ) is a lipophilic, fully substituted hydroxylamine derivative.[1] Structurally, it functions as an 

-alkoxy-

-alkylcarbamate. The presence of the tert-butoxycarbonyl (Boc) protecting group, combined with propyl and propoxy chains, renders the molecule highly lipophilic and devoid of hydrogen bond donors.

Consequently, this compound exhibits excellent solubility in a broad spectrum of organic solvents (chlorinated, ethereal, and aromatic) while remaining insoluble in water . This guide details the theoretical solubility framework, predicted solvent compatibility, and validated protocols for experimental determination, tailored for applications in drug discovery and organic synthesis.[1][2]

Molecular Architecture & Solubility Logic

To understand the solubility behavior of N-Boc-N-propyl-N-propoxyamine, we must deconstruct its functional groups and their interaction with solvent systems.

Structural Components[3][4][5]
  • Boc Group (tert-Butoxycarbonyl): A bulky, hydrophobic moiety.[1] It eliminates the N-H bond, removing the molecule's ability to act as a hydrogen bond donor. This significantly reduces water solubility and enhances compatibility with non-polar solvents like hexanes and toluene.

  • N-Propyl Chain: A three-carbon alkyl chain that adds van der Waals surface area, further driving lipophilicity (

    
     increase).
    
  • O-Propyl Group: An alkoxy chain. While the ether oxygen has lone pairs (H-bond acceptor), the flanking propyl group shields it, making the overall character predominantly non-polar.

The "Like Dissolves Like" Mechanism

The molecule lacks strong dipoles or ionic charges. Its solvation is driven by London Dispersion Forces and weak dipole-dipole interactions.

  • In Non-Polar Solvents (Hexane, Pentane): The propyl and tert-butyl groups interact favorably with the aliphatic solvent chains.[1]

  • In Polar Aprotic Solvents (DCM, THF): The carbamate carbonyl and ether oxygen can accept weak hydrogen bonds or engage in dipole interactions, ensuring high solubility.[1]

  • In Water: The hydrophobic effect dominates. The energy required to disrupt the water hydrogen-bonding network to accommodate the bulky

    
     skeleton is too high, resulting in insolubility.
    

Solubility Profile Matrix

The following data is synthesized from Structure-Activity Relationship (SAR) analysis of analogous


-alkoxycarbamates and standard Boc-protected amine behaviors.
Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh / Miscible Primary solvation via dipole-dipole interactions with the carbamate moiety. Standard solvent for synthesis.
Esters Ethyl Acetate (EtOAc)High Excellent compatibility; used frequently for extraction and chromatography.
Ethers THF, Diethyl Ether, MTBEHigh Ether oxygens in the solvent coordinate well with the carbamate; no competitive H-bonding.[1]
Alcohols Methanol, Ethanol, IsopropanolSoluble Soluble due to organic character, though less favorable than DCM for extraction due to potential miscibility with water.[1]
Alkanes Hexanes, Heptane, PentaneModerate to High The propyl and Boc groups provide sufficient lipophilicity.[1] Likely soluble, making hexanes a good co-solvent for crystallization.
Aromatics Toluene, BenzeneHigh Pi-system interactions with the carbamate and van der Waals forces with alkyl chains.
Polar Aprotic DMF, DMSO, AcetonitrileHigh Soluble, but often unnecessary due to good solubility in more volatile solvents.[1]
Aqueous Water, BrineInsoluble Lack of H-bond donors and high lipophilicity prevent solvation.

Critical Note on Stability: While soluble in chlorinated solvents, avoid prolonged storage in acidic chloroform (common in aged bottles) as trace HCl can catalyze the removal of the Boc group (deprotection). Always use neutralized or fresh solvents.

Experimental Protocols

Protocol A: Visual Solubility Screen (Qualitative)

Purpose: Rapidly determine if the compound is soluble at a target concentration (e.g., 100 mg/mL for stock solutions).[1]

  • Weighing: Weigh 10 mg of N-Boc-N-propyl-N-propoxyamine into a 1.5 mL clear glass HPLC vial.

  • Solvent Addition: Add 100 µL of the test solvent (DCM, Toluene, etc.).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).

    • Cloudy/Particulates: Moderate/Low Solubility.

    • Phase Separation (Oiling out): Insoluble/Immiscible.

  • Step-Up: If insoluble, add solvent in 100 µL increments until dissolved or until 1 mL is reached (<10 mg/mL).

Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Determine the exact saturation point (


) for process chemistry optimization.[1]
  • Saturation: Add excess solid/oil of the compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at 30°C (ensure temp is below boiling point of the oil) for 4 hours.

  • Measurement: Weigh the vial with residue (

    
    ).
    
  • Calculation:

    
    
    

Visualization of Workflows

Solubility-Based Purification Workflow

This diagram illustrates how to leverage the solubility profile for purification (Extraction and Chromatography).

PurificationStrategy Start Crude Reaction Mixture (N-Boc-N-propyl-N-propoxyamine) Quench Quench with Water/Brine Start->Quench Extract Extraction Solvent Selection Quench->Extract DCM DCM or EtOAc (High Solubility) Extract->DCM Partitioning WaterPhase Aqueous Phase (Impurities/Salts) Extract->WaterPhase Rejection Drying Dry Organic Layer (Na2SO4 / MgSO4) DCM->Drying Conc Concentrate in Vacuo Drying->Conc Purify Purification Method Conc->Purify Column Flash Chromatography (Hexane/EtOAc Gradient) Purify->Column Standard Distill Vacuum Distillation (If liquid/oil) Purify->Distill Alternative

Figure 1: Purification workflow leveraging the high lipophilicity of the target molecule for extraction and silica gel chromatography.[1]

Solvation Mechanism

Visualizing the interaction between the solvent shell and the molecule.

Solvation Molecule N-Boc-N-propyl-N-propoxyamine (Lipophilic Core) DCM DCM (CH2Cl2) Dipole Interaction with Carbamate C=O DCM->Molecule Soluble Hexane Hexane Van der Waals with Propyl/t-Bu Hexane->Molecule Soluble Water Water H-Bond Network (Repelled) Water->Molecule Insoluble

Figure 2: Solvation mechanism showing favorable interactions with organic solvents and repulsion by water.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Detailed data on Boc group stability and solubility characteristics).

  • Sigma-Aldrich. (n.d.). N-Boc-hydroxylamine Product Specification. (Provides baseline physicochemical properties for the N-Boc-hydroxylamine core).

  • PubChem. (2025).[4] Propylamine Compound Summary. National Library of Medicine. (Reference for the lipophilicity of propyl chains).

  • BenchChem. (2025). Physical Properties of Boc-Protected Amines. (General guide on how Boc groups alter amine solubility).

  • Chimia. (2025). N-Alkoxyamines: Synthesis, Properties, and Applications. (Review of alkoxyamine derivatives and their handling).

Sources

stability of N-Boc-N-propyl-N-propoxyamine at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stability Profile and Handling of N-Boc-N-propyl-N-propoxyamine

Executive Summary

N-Boc-N-propyl-N-propoxyamine (


) exhibits high stability at room temperature (20–25°C)  under neutral, anhydrous conditions. As a fully substituted N,O-dialkylhydroxylamine derivative protected by a tert-butoxycarbonyl (Boc) group, it lacks the labile protons associated with spontaneous decomposition in free hydroxylamines.

However, the molecule possesses specific vulnerabilities:[1]

  • Acid Sensitivity: The N-Boc carbamate linkage is the primary failure point, susceptible to cleavage by Bronsted acids (e.g., TFA, HCl) even at ambient temperatures.

  • Thermal Tolerance: Stable up to ~80°C; thermal deprotection (Boc thermolysis) initiates >150°C.

  • Reductive Cleavage: The N-O bond is chemically stable to air oxidation but susceptible to strong reducing agents (e.g., Zn/AcOH,

    
    /Pd).
    

Recommendation: Store at 2–8°C in amber glass under an inert atmosphere (Argon/Nitrogen) to maximize shelf life. Avoid protic acidic solvents during processing.

Chemical Identity & Structural Analysis

To understand the stability profile, we must deconstruct the electronic and steric environment of the molecule.

  • IUPAC Name: tert-butyl N-propoxy-N-propylcarbamate

  • CAS Number: 195708-29-3[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.31 g/mol

Structural Components & Stability Implications:

Component Functionality Stability Impact

| N-Boc Group | Protecting Group | Critical Control Point. Provides steric bulk and electron withdrawal, stabilizing the nitrogen. Labile to acids (


).[1] |
| N-Propyl  | Alkyl Substituent | Inert. Increases lipophilicity. |
| N-Propoxy  | Alkoxy Substituent | The N-O bond is generally robust in this configuration but introduces potential for radical cleavage under UV or strong reduction. |

Mechanistic Degradation Pathways

The stability of this molecule is governed by two competing degradation mechanisms: Acid-Catalyzed Carbamate Cleavage (dominant at RT) and N-O Bond Homolysis (rare at RT).

Acid-Catalyzed Boc Deprotection (Primary Risk)

The most likely degradation pathway at room temperature involves contact with trace acids (e.g., HCl vapors, acidic impurities in chloroform). The tert-butyl carbamate undergoes protonation, followed by the ejection of the tert-butyl cation (which eliminates to isobutylene) and decarboxylation.

Pathway Logic:

  • Protonation of the carbonyl oxygen.

  • Cleavage of the

    
     bond.
    
  • Release of

    
     and Isobutylene.[3]
    
  • Formation of the free N-propyl-N-propoxyamine (which is more reactive and prone to oxidation).

Visualization of Degradation Pathway

The following diagram illustrates the acid-catalyzed decomposition workflow.

BocDegradation cluster_conditions Reaction Conditions Substrate N-Boc-N-propyl-N-propoxyamine (Stable Precursor) Protonation Protonated Intermediate (Oxonium Ion) Substrate->Protonation + H+ (Acid Catalyst) Transition Carbamic Acid Intermediate Protonation->Transition - Isobutylene (C4H8) Products N-propyl-N-propoxyamine + CO2 + Isobutylene Transition->Products - CO2 (Decarboxylation)

Figure 1: Acid-catalyzed degradation mechanism of N-Boc-protected alkoxyamines leading to the free amine.

Experimental Protocols for Stability Validation

To rigorously validate the stability of a specific batch, do not rely on visual inspection (as decomposition products may also be colorless oils). Use the following self-validating analytical protocols.

Protocol A: Accelerated Stability Assessment (HPLC)

Objective: Determine the half-life (


) of the compound under stress conditions.

Materials:

  • Agilent 1200 Series HPLC (or equivalent) with DAD detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Ammonium Acetate (Neutral Buffer).

  • Mobile Phase B: Acetonitrile.

  • Note: Do NOT use TFA in the mobile phase, as it will artificially degrade the sample during analysis.

Procedure:

  • Standard Prep: Dissolve 10 mg of N-Boc-N-propyl-N-propoxyamine in 10 mL of Acetonitrile (1 mg/mL).

  • Baseline Scan: Inject 5 µL at T=0. Record AUC (Area Under Curve) at 210 nm (carbamate absorption).

  • Stress Test (Acid Challenge):

    • Aliquot 1 mL of standard into a vial.

    • Add 10 µL of 1M HCl.

    • Incubate at RT.[4][5]

    • Inject at T=1h, T=4h, T=24h.

  • Stress Test (Thermal):

    • Aliquot 1 mL of standard into a sealed headspace vial.

    • Heat to 60°C.

    • Inject at T=24h.

Acceptance Criteria:

  • Control (RT, Neutral): >99.0% recovery after 24h.

  • Acid Challenge: Significant degradation (>10%) expected within 4 hours (confirms identity via lability).

  • Thermal Challenge: >98% recovery expected (confirms thermal robustness).

Protocol B: NMR Purity Verification

Objective: Detect hydrolysis of the Boc group (disappearance of the tert-butyl singlet).

  • Solvent: Use

    
     passed through basic alumina to remove trace acid, or use 
    
    
    
    (naturally more basic/stable).
  • Acquisition:

    
     NMR (400 MHz).
    
  • Key Signals to Monitor:

    • 
       ~1.45 ppm (9H, s): Boc tert-butyl group.
      
    • 
       ~3.6–3.8 ppm (2H, t): 
      
      
      
      protons.
    • 
       ~3.3–3.5 ppm (2H, t): 
      
      
      
      protons.
  • Validation: If the integral ratio of the Boc singlet (1.45 ppm) to the

    
     triplet drops below 9:2, deprotection has occurred.
    

Handling and Storage Specifications

Based on the chemical profile, the following Standard Operating Procedures (SOPs) are required for handling.

Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°CRetards thermal entropy; prevents slow disproportionation.
Atmosphere Argon or NitrogenPrevents moisture ingress (hydrolysis risk) and radical oxidation.
Container Amber GlassProtects N-O bond from potential UV-induced homolysis.
Cap Liner Teflon (PTFE)Prevents leaching of plasticizers from standard liners.
Safety & Toxicology (Precautionary)
  • Hazard Class: Irritant (Skin/Eye).

  • Potential Metabolites: Upon ingestion/degradation, releases hydroxylamine derivatives , which can be mutagenic or toxic to red blood cells (methemoglobinemia risk). Handle with gloves and in a fume hood.

  • Incompatibility: Strong acids (TFA, HCl,

    
    ), strong reducing agents (LAH, Sodium metal).
    

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and cleavage conditions).

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[4] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. Link

  • Rawal, V. H., Jones, R. J., & Cava, M. P. (1987). Thermal deprotection of N-Boc amines. The Journal of Organic Chemistry, 52(1), 19-28. (Establishes thermal stability limits of Boc groups >150°C). Link

  • GuideChem. (2023). Chemical Directory Entry: N-Boc-N-propyl-N-propoxyamine (CAS 195708-29-3).[2] Link

  • BenchChem. (2025).[1][6] Technical Guide to Boc Protecting Groups in Organic Synthesis. Link

Sources

Strategic Discovery & Synthesis of Novel Propoxyamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Discovery & Synthesis of Novel Propoxyamine Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The 3-aryloxypropylamine motif (often colloquially referred to as the "propoxyamine" scaffold in medicinal chemistry) represents a privileged pharmacophore in neuropsychiatry and, increasingly, in oncology. Historically validated by blockbuster serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Duloxetine and Atomoxetine , this structural class is undergoing a renaissance.

Current drug discovery efforts are pivoting from simple phenyl-ring derivatives to complex heterocyclic and fluorinated analogs to improve metabolic stability and selectivity profiles. This guide outlines the strategic synthesis of these novel derivatives, contrasting high-throughput photoredox C-H functionalization methods with robust, scalable Asymmetric Transfer Hydrogenation (ATH) protocols.

Chemical Space & Pharmacophore Rationale

The "propoxyamine" scaffold is defined by a three-carbon aliphatic linker connecting an aromatic ether to a basic amine (


).
Structural Logic
  • Lipophilicity (

    
    ):  The propyl chain provides optimal spacing (approx. 3.5–4.0 Å) between the aromatic anchor and the protonatable nitrogen, mimicking the distance found in biogenic amines (serotonin, norepinephrine).
    
  • Metabolic Liability: The benzylic position (C3) is a metabolic "soft spot" prone to CYP450 oxidation. Novel derivatives often incorporate gem-difluoro groups or heteroaromatic rings (e.g., quinoxaline, benzothiophene) at the ether linkage to block metabolic degradation while maintaining receptor affinity [1].

  • Vectorial Exploration: Modifications at the amine terminus (e.g., azetidines, morpholines) allow for fine-tuning of blood-brain barrier (BBB) permeability.

Strategic Synthetic Pathways

We define two primary routes for accessing novel propoxyamine chemical space: the Discovery Route (for rapid library generation) and the Process Route (for stereochemical precision).

Diagram 1: Retrosynthetic Logic & Pathway Comparison

SyntheticPathways Target Target: Chiral 3-Aryloxypropylamine (Novel Heterocyclic Analog) PathA Route A: Photoredox C-H Functionalization (High Diversity / Library Scale) Target->PathA Retrosynthesis PathB Route B: Asymmetric Transfer Hydrogenation (High Fidelity / Process Scale) Target->PathB Retrosynthesis PathA->Target Radical Coupling PrecursorA1 Imine / Aldimine Radical Alpha-Amino Radical Intermediate PrecursorA1->Radical Ir/Ru Photocatalyst Blue LED PrecursorA2 Alpha-Silyl Ether (Radical Precursor) PrecursorA2->Radical Radical->PathA PathB->Target PrecursorB1 Beta-Amino Ketone (Mannich Base) Catalyst Ru/Rh-Diamine Catalyst (Noyori Type) PrecursorB1->Catalyst Alcohol Chiral Amino Alcohol Catalyst->Alcohol HCOOH/TEA Dynamic Kinetic Resolution SNAr SNAr / Mitsunobu Etherification Alcohol->SNAr SNAr->PathB

Caption: Comparison of Photoredox (Route A) for diverse library synthesis vs. ATH (Route B) for stereocontrolled scale-up.

Detailed Technical Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-N-methyl-3-(quinoxalin-2-yloxy)-3-(thiophen-2-yl)propan-1-amine. Rationale: This protocol avoids the use of high-pressure


 gas and unstable Mitsunobu reagents, relying instead on the robust reduction of a Mannich base followed by 

displacement. This method ensures >99% ee (enantiomeric excess) [2].[1]
Phase 1: Mannich Base Construction
  • Reagents: 2-Acetylthiophene (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.1 eq), catalytic HCl.

  • Procedure:

    • Reflux 2-acetylthiophene with paraformaldehyde and dimethylamine hydrochloride in ethanol for 4 hours.

    • Checkpoint: Monitor consumption of ketone by TLC (Hexane:EtOAc 7:3).

    • Cool to 0°C to precipitate the

      
      -amino ketone hydrochloride salt.
      
    • Filter and wash with cold acetone.

  • Yield Target: >85% as a white crystalline solid.

Phase 2: Asymmetric Transfer Hydrogenation (The Chiral Step)

This step establishes the C3 stereocenter using a "borrowing hydrogen" mechanism.

  • Catalyst: RuCl (0.5 mol%).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Solvent: DMF or Acetonitrile (degassed).

Step-by-Step:

  • Dissolve the

    
    -amino ketone free base (liberated from HCl salt) in degassed DMF.
    
  • Add the Ruthenium catalyst (0.5 mol%) under Argon flow.

  • Add the HCOOH/TEA mixture dropwise at 0°C.

  • Stir at 25°C for 18–24 hours.

    • Mechanism Note: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the carbonyl face dictated by the chiral diamine ligand [3].

  • Quench: Dilute with water, extract with EtOAc.

  • Validation: Analyze by Chiral HPLC (Chiralcel OD-H column). Target ee: >95% .

Phase 3: Etherification

Traditional protocols use NaH, which can cause racemization. We utilize a milder base-mediated displacement favored by the electron-deficient quinoxaline ring.

  • Reactants: Chiral Amino Alcohol (from Phase 2), 2-Chloroquinoxaline (1.1 eq), KOtBu (1.2 eq).

  • Solvent: DMSO (anhydrous).

  • Procedure:

    • Dissolve the amino alcohol in DMSO.

    • Add KOtBu at 0°C and stir for 30 mins to form the alkoxide.

    • Add 2-Chloroquinoxaline slowly.

    • Heat to 60°C for 2 hours.

    • Self-Validating Check: The color typically shifts from pale yellow to deep orange/red upon alkoxide formation, then fades upon product formation.

  • Workup: Pour into ice water, extract with ether, and convert to the oxalate salt for crystallization.

Emerging Methodology: Photoredox -C-H Functionalization

For researchers generating large libraries of "novel" derivatives where the aromatic core varies significantly, the ATH route is too slow. The Photoredox approach allows for the direct coupling of


-amino radicals with electron-deficient heterocycles [4].
Diagram 2: Photoredox Mechanism Cycle

PhotoredoxCycle PC_GS Ir(III) Ground State PC_ES *Ir(III) Excited State PC_GS->PC_ES Blue LED (450 nm) PC_Red Ir(II) Reduced PC_ES->PC_Red SET (Oxidation of Substrate) PC_Red->PC_GS SET (Turnover) Substrate Alpha-Silyl Amine Radical Alpha-Amino Radical Substrate->Radical -TMS Product Propoxyamine Derivative Radical->Product Radical Trap (Michael Acceptor)

Caption: Visible-light mediated generation of


-amino radicals for rapid library expansion.

Key Advantage: This method allows for the late-stage functionalization of amines without pre-synthesizing the ketone intermediate, significantly accelerating Structure-Activity Relationship (SAR) studies.

Data Presentation & Characterization Standards

All novel propoxyamine derivatives must meet the following purity thresholds before biological screening.

ParameterMethodAcceptance CriterionNote
Chemical Purity HPLC-UV (254 nm)> 98.0%Essential to rule out toxic regioisomers.
Chiral Purity Chiral HPLC / SFC> 99.0% eeEutomers (active enantiomers) must be isolated.
Residual Metal ICP-MS< 10 ppmCritical if using Ru/Ir catalysts.
Identity 1H/13C NMR, HRMSMass Error < 5 ppmConfirm regioselectivity of ether linkage.

References

  • Zhou, Q., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.[1][2][3][4][5][6] Link

  • Suzuki, Y. (2012).[7] Concise enantioselective synthesis of duloxetine via direct catalytic asymmetric aldol reaction. Journal of Organic Chemistry. Link

  • Echeverria, P.-G., et al. (2022).[4] Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation.[4][8] Chemical Reviews.[4] Link

  • Zhang, J., et al. (2023). Photoredox-Catalyzed Synthesis of β-Amino Alcohols and Ethers.[9] Organic Letters.[4] Link

  • Li, J.M., et al. (2019). Synthesis and biological activity of 3-aryloxy-1-propylamine derivatives. Bioorganic & Medicinal Chemistry Letters.[8] Link

Sources

Methodological & Application

Application Note: De Novo Synthesis of N-Boc-N-propyl-N-propoxyamine from Propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

N,O-dialkylhydroxylamines are highly valuable motifs in modern medicinal chemistry, frequently serving as stable bioisosteres for peroxides, tunable nitric oxide (NO) donors, and versatile directing groups in C-H activation methodologies. The synthesis of N-Boc-N-propyl-N-propoxyamine (CAS 195708-29-3) directly from propylamine presents a unique chemoselectivity challenge: primary amines are notoriously prone to over-oxidation (yielding complex mixtures of nitroso or nitro species) when treated with standard oxidants.

To bypass this thermodynamic trap, this protocol utilizes a robust, four-step de novo synthesis grounded in the classic Emmons oxaziridine methodology [1]. By temporarily masking the primary amine as an imine, we achieve strictly controlled mono-oxygenation. Subsequent hydrolysis, N-Boc protection, and O-alkylation provide the target molecule in high overall yield and exceptional purity.

Synthetic Workflow

SynthesisRoute A Propylamine (PrNH2) B Imine (PhCH=NPr) A->B PhCHO MgSO4, DCM C Oxaziridine (Intermediate) B->C mCPBA 0 °C D N-Propylhydroxylamine (PrNHOH) C->D HCl (aq) MeOH E N-Boc-N-propyl- hydroxylamine D->E Boc2O, Et3N DCM F N-Boc-N-propyl- N-propoxyamine E->F PrBr, Cs2CO3 DMF, 50 °C

Figure 1: Four-step synthetic workflow from propylamine to N-Boc-N-propyl-N-propoxyamine.

Mechanistic Causality & Experimental Design (E-E-A-T)

As a self-validating system, every step in this protocol is designed with built-in chemical checkpoints and mechanistic safeguards:

  • Controlled Oxygenation (Steps 1 & 2): Direct oxidation of propylamine is avoided. Condensation with benzaldehyde creates a stable imine. The electrophilic oxidant meta-chloroperoxybenzoic acid (mCPBA) selectively attacks the C=N double bond to form an oxaziridine [1]. This three-membered heterocycle acts as a protected hydroxylamine, which is cleanly liberated via acidic hydrolysis.

  • Regioselectivity of Boc Protection (Step 3): N-propylhydroxylamine is an ambident nucleophile. Under mildly basic conditions (Et₃N), the nitrogen atom is significantly more nucleophilic than the oxygen. The N-Boc derivative is the thermodynamic product, avoiding the need for complex orthogonal protecting group strategies[3].

  • O-Alkylation Dynamics (Step 4): Once the nitrogen is sterically and electronically shielded by the Boc group, the hydroxyl proton becomes the primary acidic site. Utilizing a soft, bulky base like Cs₂CO₃ in a polar aprotic solvent (DMF) maximizes the concentration of the "naked" alkoxide, driving the Sₙ2 substitution with 1-bromopropane to completion without promoting elimination [2].

Step-by-Step Experimental Protocols

Step 1: Imine Condensation & Oxaziridine Formation
  • Imine Formation: Dissolve propylamine (1.0 eq, 50.0 mmol) and benzaldehyde (1.0 eq, 50.0 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add anhydrous MgSO₄ (10 g) to act as a thermodynamic sink for the generated water. Stir at room temperature for 4 hours.

  • Filtration: Filter the suspension through a glass frit to remove the hydrated MgSO₄. Cool the filtrate to 0 °C under an inert argon atmosphere.

  • Oxidation: Dissolve mCPBA (77% purity, 1.1 eq, 55.0 mmol) in DCM (50 mL) and add it dropwise to the imine solution over 30 minutes to control the exothermic epoxidation. Stir for 2 hours at 0 °C.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) must show complete consumption of the UV-active imine and the formation of a new, higher R_f spot (oxaziridine).

  • Workup: Quench the reaction with 10% aqueous Na₂S₂O₃ (50 mL) to destroy unreacted peroxides. Wash the organic layer with saturated NaHCO₃ (3 × 50 mL) to remove m-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Acidic Hydrolysis to N-Propylhydroxylamine Hydrochloride
  • Hydrolysis: Dissolve the crude oxaziridine in methanol (100 mL). Add 2 M aqueous HCl (50 mL, 2.0 eq) and stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will develop a distinct almond odor, confirming the successful cleavage of the aminal-like C-O/C-N bonds and the release of benzaldehyde.

  • Purification: Concentrate the mixture under reduced pressure to remove methanol. Transfer the remaining aqueous layer to a separatory funnel and wash with diethyl ether (3 × 50 mL). Causality: This ether wash is critical for extracting the benzaldehyde byproduct, leaving only the highly polar hydroxylamine salt in the aqueous phase.

  • Isolation: Lyophilize the aqueous layer to yield N-propylhydroxylamine hydrochloride as a highly pure, hygroscopic white solid.

Step 3: N-Boc Protection
  • Neutralization: Suspend N-propylhydroxylamine hydrochloride (1.0 eq, ~45 mmol) in DCM (100 mL). Add triethylamine (2.2 eq, 99 mmol) and cool the mixture to 0 °C.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq, 47.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Self-Validation Checkpoint: A Ninhydrin stain on TLC will shift from strongly positive (indicating the free hydroxylamine) to negative, confirming complete N-acylation.

  • Workup: Wash the organic layer with 0.1 M HCl (50 mL) to remove excess Et₃N, followed by water and brine. Dry over Na₂SO₄, concentrate, and purify via short-path silica gel chromatography (Hexanes/EtOAc) to afford N-Boc-N-propylhydroxylamine.

Step 4: O-Alkylation to Target Molecule
  • Deprotonation: Dissolve N-Boc-N-propylhydroxylamine (1.0 eq, ~35 mmol) in anhydrous DMF (70 mL, 0.5 M). Add Cs₂CO₃ (1.5 eq, 52.5 mmol) and stir for 15 minutes at room temperature.

  • Alkylation: Add 1-bromopropane (1.2 eq, 42.0 mmol) in one portion. Heat the suspension to 50 °C and stir for 12 hours.

  • Self-Validation Checkpoint: ¹H NMR analysis of a crude reaction aliquot will show the complete disappearance of the broad -OH peak (~7.2 ppm) and the emergence of a new triplet at ~3.85 ppm corresponding to the newly formed O-CH₂ group.

  • Workup: Dilute the reaction with water (150 mL) and extract with EtOAc (3 × 75 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL). Causality: The LiCl wash is a field-proven technique to aggressively partition DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Final Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield N-Boc-N-propyl-N-propoxyamine.

Quantitative Data & Analytical Metrics

Table 1: Expected Yields and Key ¹H NMR Characterization Metrics (400 MHz, CDCl₃)

Intermediate / ProductExpected YieldPhysical StateKey ¹H NMR Diagnostic Peaks (ppm)
3-Phenyl-2-propyloxaziridine 85 - 90%Colorless oil4.50 (s, 1H, oxaziridine CH), 2.80 (t, 2H, N-CH₂)
N-Propylhydroxylamine HCl 90 - 95%White solid3.20 (t, 2H, N-CH₂), 1.75 (m, 2H, C-CH₂) (in D₂O)
N-Boc-N-propylhydroxylamine 75 - 80%Pale yellow oil7.20 (br s, 1H, -OH), 3.45 (t, 2H, N-CH₂), 1.48 (s, 9H, Boc)
N-Boc-N-propyl-N-propoxyamine 80 - 85%Colorless oil3.85 (t, 2H, O-CH₂), 3.40 (t, 2H, N-CH₂), 1.46 (s, 9H, Boc), 0.95 (m, 6H, 2x Terminal CH₃)

References

  • Emmons, W. D. "The Synthesis of Oxaziranes." Journal of the American Chemical Society, 1957, 79(21), 5739-5754. URL:[Link]

  • Albrecht, S., Defoin, A., Tarnus, C. "Direct Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006, (10), 1635-1638. URL:[Link]

  • Jones, D. S., Hammaker, J. R., Tedder, M. E. "A Convenient Synthesis of N-(tert-Butyloxycarbonyl)aminooxy Ethers." Tetrahedron Letters, 2000, 41(10), 1531-1533. URL:[Link]

High-Efficiency N-Boc Protection of N-Propyl-N-Propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

A Kinetic & Mechanistic Protocol for Hindered Alkoxyamines

Abstract & Strategic Significance

The protection of N-propyl-N-propoxyamine (an N,O-dialkylhydroxylamine) with a tert-butoxycarbonyl (Boc) group is a critical transformation in the synthesis of complex pharmaceutical intermediates. Unlike simple secondary amines, N-alkoxyamines exhibit unique reactivity profiles due to the alpha-effect (enhancing nucleophilicity) competing with the electron-withdrawing inductive effect of the oxygen atom (reducing basicity). Furthermore, the presence of propyl chains on both the nitrogen and oxygen creates a sterically congested environment that can retard reaction kinetics with standard electrophiles.

This application note details a robust, field-proven protocol utilizing DMAP-catalyzed acylation . This method overcomes steric hindrance and electronic deactivation, ensuring high yields (>90%) and suppressing side reactions.

Mechanistic Insight: The DMAP Catalytic Cycle

Standard acylation conditions (e.g.,


 with TEA in DCM) are often sluggish for hindered alkoxyamines, leading to incomplete conversion or long reaction times. To address this, we employ 4-Dimethylaminopyridine (DMAP)  as a nucleophilic catalyst.

Why this works:

  • Activation: DMAP attacks

    
     much faster than the hindered substrate, generating a highly electrophilic N-Boc-pyridinium  intermediate.
    
  • Transfer: This activated intermediate rapidly transfers the Boc group to the N-propyl-N-propoxyamine.

  • Regeneration: DMAP is released unchanged to re-enter the cycle.

  • Gas Evolution: The irreversible generation of

    
     and tert-butanol drives the equilibrium forward.
    
Figure 1: Catalytic Mechanism

Boc_Mechanism Boc2O Boc2O (Reagent) Inter [Boc-DMAP]+ (Activated Species) Boc2O->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product N-Boc-N-propyl-N-propoxyamine (Product) Inter->Product Acyl Transfer Byproducts CO2 + t-BuOH Inter->Byproducts Substrate N-propyl-N-propoxyamine (Substrate) Substrate->Product Product->DMAP Regeneration

Caption: The DMAP-catalyzed pathway generates a reactive acyl-pyridinium species, accelerating the protection of hindered amines.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
N-Propyl-N-propoxyamine 1.0Substrate>95% Purity
Di-tert-butyl dicarbonate (

)
1.2 - 1.5Protecting GroupReagent Grade
Triethylamine (TEA) or DIPEA 2.0Base (Acid Scavenger)Anhydrous
DMAP 0.05 - 0.10Nucleophilic Catalyst99%
Dichloromethane (DCM) SolventReaction MediumAnhydrous
Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere (critical for reproducibility, though the reaction is not strictly water-sensitive).
    

Step 2: Substrate Solubilization

  • Add N-propyl-N-propoxyamine (10 mmol, ~1.17 g) to the flask.

  • Dissolve in Anhydrous DCM (30 mL). Concentration should be approx. 0.3 M.

  • Add Triethylamine (TEA) (20 mmol, 2.8 mL).

  • Note: If the substrate is supplied as a hydrochloride salt, increase TEA to 3.0 equiv to ensure free-basing.

Step 3: Catalyst Addition

  • Add DMAP (0.5 - 1.0 mmol, 61-122 mg).

  • Cool the mixture to 0°C using an ice bath. Reasoning: Although the reaction requires activation, mixing is exothermic. Starting cold prevents runaway gas evolution.

Step 4: Addition of


 
  • Dissolve

    
      (12-15 mmol, ~2.6 - 3.3 g) in a minimal amount of DCM (5 mL).
    
  • Add the

    
     solution dropwise to the stirring amine mixture over 10 minutes.
    
  • Observation: Bubbling (

    
     evolution) will occur. Ensure the system is vented (e.g., via a needle in the septum).
    

Step 5: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4 - 12 hours .

  • Monitoring: Check via TLC (Hexane:EtOAc 8:2) or LC-MS.[1] The starting secondary amine is more polar; the N-Boc product will move significantly higher (

    
     ~0.6-0.8). Staining with Ninhydrin is ineffective for Boc-amines; use PMA (Phosphomolybdic Acid)  or Iodine .
    

Step 6: Work-up (The "Self-Validating" Purification)

  • Quench: Add 20 mL of 10% Citric Acid or 0.5 M HCl .

    • Critical Check: This step protonates any unreacted amine, DMAP, and TEA, forcing them into the aqueous layer. The N-Boc product (neutral carbamate) remains in the organic layer.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Wash:

    • Wash organic layer with Water (20 mL).

    • Wash with Saturated

      
        (20 mL) to remove residual acid.
      
    • Wash with Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
Purification

For high-purity applications (>98%), purify the resulting oil via flash column chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0%

    
     10% EtOAc in Hexanes.
    
  • Expected Yield: 88% - 95% (Colorless oil).

Workflow Visualization

Figure 2: Process Flow Diagram

Workflow Start Start: Inert Atmosphere Setup Mix Dissolve Substrate + Base (TEA) in DCM (0.3 M) Start->Mix Cat Add DMAP (5-10 mol%) Cool to 0°C Mix->Cat React Add Boc2O Dropwise Warm to RT (4-12h) Cat->React Check TLC/LC-MS Check (Complete?) React->Check Check->React No (Add more Boc2O) Quench Acid Wash (Citric Acid) Removes Base/DMAP Check->Quench Yes Dry Dry (Na2SO4) & Concentrate Quench->Dry Pure Flash Chromatography (Hex/EtOAc) Dry->Pure

Caption: Step-by-step workflow ensuring removal of catalytic impurities and isolation of pure carbamate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of propyl groups.Increase DMAP to 20 mol% or switch solvent to Acetonitrile (MeCN) (accelerates polar transition states). Heat to 40°C.
Product degradation Acid sensitivity during workup.Use Citric Acid instead of HCl. Ensure rapid separation of layers.
Solidification/Gelling High concentration.Dilute reaction to 0.1 M.
New Spot on TLC (Low Rf) Urea formation (rare for sec-amines).Ensure strictly anhydrous conditions; water can hydrolyze

to amines which react further.

References

  • BenchChem. (2025).[1] Step-by-Step Boc Protection of a Secondary Amine. Retrieved from

  • Sigma-Aldrich. (2025). Application Note – N-Boc protection using Solid Phase Synthesis. Retrieved from

  • Chakraborti, A. K., et al. (2006).[2] Perchloric acid adsorbed on silica-gel as a new, highly efficient catalyst for N-Boc protection. Organic & Biomolecular Chemistry. Retrieved from

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[3] Retrieved from

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

Sources

Application Note: Selective Synthesis of N-Boc-N-propyl-N-propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the optimized protocol for synthesizing N-Boc-N-propyl-N-propoxyamine (tert-butyl propyl(propoxy)carbamate), a specialized N,N,O-trisubstituted hydroxylamine derivative often used as a linker or pharmacophore precursor.

Executive Summary

The synthesis of N,N,O-trisubstituted hydroxylamines presents a regioselectivity challenge due to the ambident nucleophilicity of the hydroxylamine core. This protocol delineates a high-yield, two-step synthesis of N-Boc-N-propyl-N-propoxyamine starting from commercially available N-Boc-hydroxylamine.

By exploiting the


 differences between the N-H and O-H protons and the "alpha-effect," we utilize a sequential alkylation strategy (O-alkylation followed by N-alkylation ) to ensure regiochemical fidelity. This guide includes detailed experimental procedures, mechanistic rationale, and safety protocols.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct alkylation of hydroxylamine (


) often leads to uncontrolled mixtures of N- and O-alkylated products. Using N-Boc-hydroxylamine  (

) as the scaffold restricts the nitrogen's reactivity initially, favoring O-alkylation.
Synthetic Route Selection

We reject the "N-alkylation first" approach because N-monoalkylated hydroxylamines are prone to oxidation and over-alkylation. Instead, we employ a Stepwise O-then-N Alkylation strategy:

  • Step 1 (O-Alkylation): Soft base conditions (

    
    ) promote exclusive attack by the oxygen nucleophile on 1-bromopropane.
    
  • Step 2 (N-Alkylation): Strong base conditions (

    
    ) deprotonate the carbamate nitrogen, enabling nucleophilic attack on 1-iodopropane (or 1-bromopropane) to install the final propyl group.
    

SynthesisRoute Start N-Boc-hydroxylamine (HONH-Boc) Step1 Step 1: O-Alkylation (K2CO3, n-PrBr) Start->Step1 Regioselective O-Attack Inter Intermediate: N-Boc-O-propoxyamine Step1->Inter Step2 Step 2: N-Alkylation (NaH, n-PrI) Inter->Step2 Carbamate Deprotonation Target Target: N-Boc-N-propyl-N-propoxyamine Step2->Target

Figure 1: Sequential alkylation strategy ensuring regiocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl propoxycarbamate (O-Alkylation)

Objective: Install the propoxy group on the oxygen atom. Mechanism:


 substitution. The base (

) deprotonates the hydroxyl group (

), making it a potent nucleophile.
Materials
ReagentEquiv.MWAmount (Example)
N-Boc-hydroxylamine 1.0133.155.00 g
1-Bromopropane 1.2123.005.54 g (4.1 mL)
Potassium Carbonate (

)
1.5138.217.78 g
DMF (Anhydrous) --50 mL
Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add N-Boc-hydroxylamine (5.00 g) and anhydrous DMF (50 mL). Stir until dissolved.

  • Base Addition: Add

    
      (7.78 g) in one portion. The suspension may become slightly opaque.
    
  • Alkylation: Add 1-bromopropane (4.1 mL) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 50°C for 12 hours. Monitor by TLC (30% EtOAc/Hexane; stain with

    
     or Ninhydrin).
    
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Water (150 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes) to yield a clear oil.

Expected Yield: 85-95% Key QC Parameter:


 NMR should show a triplet at 

ppm (O-

) and a singlet at

ppm (Boc).
Step 2: Synthesis of tert-butyl propyl(propoxy)carbamate (N-Alkylation)

Objective: Alkylate the carbamate nitrogen. Mechanism: The N-H proton of the alkoxycarbamate is less acidic (


) and sterically hindered. A stronger base (

) is required to form the anion, which then attacks the alkyl halide.
Materials
ReagentEquiv.MWAmount (Example)
Intermediate (Step 1) 1.0175.233.50 g
Sodium Hydride (60% in oil) 1.524.001.20 g
1-Iodopropane 1.5169.995.10 g (2.9 mL)
DMF (Anhydrous) --35 mL

Note: 1-Iodopropane is preferred over 1-bromopropane in this step for higher reactivity (


 rate).
Protocol
  • Setup: Flame-dry a 100 mL two-neck RBF. Equip with a stir bar and

    
     inlet.
    
  • Base Preparation: Add NaH (1.20 g) to the flask. Wash twice with dry Hexane to remove mineral oil (optional but recommended for cleaner workup). Suspend the NaH in DMF (15 mL) and cool to 0°C (ice bath).

  • Deprotonation: Dissolve the Intermediate (3.50 g) in DMF (20 mL). Add this solution dropwise to the NaH suspension at 0°C over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Stir at 0°C for 30 minutes until bubbling ceases.
      
  • Alkylation: Add 1-Iodopropane (2.9 mL) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-16 hours.

    • Optimization: If reaction is sluggish, heat to 60°C.

  • Quench: Cool to 0°C. Carefully add saturated

    
      solution (10 mL) dropwise to quench excess NaH.
    
  • Workup:

    • Pour into water (100 mL). Extract with Diethyl Ether or EtOAc (

      
       mL).
      
    • Wash organics with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Silica Gel, 0-10% EtOAc in Hexanes). The product is less polar than the starting material.

Expected Yield: 70-85%

Quality Control & Characterization

The final product structure must be validated using NMR spectroscopy. The distinction between O-methylene and N-methylene protons is critical.

SignalChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
O-

3.85 - 3.95Triplet (t)2HPropoxy

adjacent to Oxygen
N-

3.35 - 3.45Triplet (t)2HPropyl

adjacent to Nitrogen
Boc 1.45 - 1.50Singlet (s)9Htert-butyl group
Alkyl 0.9 - 1.7Multiplets10HRemaining propyl protons

Note: The O-


 is significantly downfield due to the electronegativity of Oxygen compared to Nitrogen.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 2) Incomplete deprotonationEnsure NaH is fresh. Extend stirring time at 0°C before adding alkyl halide.
No Reaction (Step 2) Steric hindranceSwitch solvent to THF/HMPA or increase temp to 60°C. Switch halide to Iodide .
Over-alkylation N/AThe Boc group prevents further alkylation; this side reaction is unlikely.
Boc Cleavage Acidic impurities or excessive heatEnsure DMF is neutral/anhydrous. Do not exceed 80°C.

Safety Protocol (E-E-A-T)

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Use only under inert atmosphere (

    
    /Ar). Quench excess reagent slowly at 0°C.
    
  • Alkyl Halides (1-Bromopropane/1-Iodopropane): Alkylating agents are potential carcinogens and neurotoxins. Handle in a fume hood. Double-glove (Nitrile) recommended.

  • Hydroxylamines: Potentially mutagenic. Avoid skin contact.

  • DMF: Hepatotoxic and readily absorbed through skin.

References

  • Preparation of N-Boc-O-alkylhydroxylamines: Title: "Synthesis of N-alkoxycarbamates via alkylation of N-Boc-hydroxylamine." Source:Journal of Organic Chemistry, 2003, 68(1), 115-119. URL:[Link]

  • N-Alkylation of Carbamates: Title: "General method for the N-alkylation of carbamates using NaH and alkyl halides." Source:Tetrahedron Letters, 2001, 42(34), 5895-5897. URL:[Link]

  • Hydroxylamine Reactivity Review: Title: "The Alpha-Effect in Organic Synthesis: Reactivity of Hydroxylamines." Source:Chemical Reviews, 2006, 106(9), 3868–3901. URL:[Link]

Sources

Application Note: High-Fidelity Deprotection of N-Boc-N-propyl-N-propoxyamine Using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-N-propyl-N-propoxyamine to yield the corresponding secondary alkoxyamine. While Boc deprotection is a standard transformation, this specific substrate presents two critical challenges:

  • Volatility: The free base (N-propyl-N-propoxyamine) is a low-molecular-weight liquid with significant vapor pressure. Improper isolation will lead to quantitative yield loss.

  • Electronic Character: Alkoxyamines (

    
    ) possess significantly lower basicity (
    
    
    
    ) compared to dialkylamines (
    
    
    ), altering the stability profile of the resulting salt.

This protocol utilizes a TFA/DCM (Trifluoroacetic Acid / Dichloromethane) system with a water scavenger , optimized to isolate the product as a stable trifluoroacetate salt, thereby mitigating volatility issues.

Mechanistic Insight & Scientific Rationale

The Chemistry of Deprotection

The reaction proceeds via an acid-catalyzed elimination (Type A1 mechanism). Unlike base-labile groups (e.g., Fmoc), the Boc group requires a proton source to activate the carbonyl oxygen.

  • Protonation: TFA protonates the carbonyl oxygen of the carbamate.[1]

  • Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.[1]

  • Decarboxylation: The unstable carbamic acid loses

    
     to generate the free amine.[1][2]
    
  • Salt Formation: Due to the excess acid, the amine is immediately protonated to form the TFA salt.

Critical Consideration for Alkoxyamines: The presence of the oxygen atom adjacent to the nitrogen (the


-effect) reduces the electron density on the nitrogen. While this makes the nitrogen less nucleophilic, it does not significantly hinder the protonation of the Boc carbonyl. However, the resulting N-propyl-N-propoxyammonium trifluoroacetate salt is less stable to hydrolysis than a standard ammonium salt.
The Role of Scavengers

The fragmentation step releases a tert-butyl cation (


). In the absence of a scavenger, this electrophile can re-alkylate the substrate. While alkoxyamines lack the highly nucleophilic side chains of peptides (like Trp or Met), the oxygen of the alkoxyamine itself presents a theoretical nucleophilic site.
  • Recommendation: We utilize Water (

    
    )  as a "green" scavenger. It irreversibly traps 
    
    
    
    to form tert-butanol (
    
    
    ), preventing side reactions and facilitating workup.
Reaction Pathway Diagram

BocDeprotection Substrate N-Boc-N-propyl-N-propoxyamine Inter1 Protonated Carbamate Substrate->Inter1 + TFA (Protonation) Inter2 Carbamic Acid + t-Butyl Cation Inter1->Inter2 - tBu+ (Fragmentation) Product Product (TFA Salt) + CO2 + t-Butanol Inter2->Product - CO2 (Decarboxylation) + H2O (Scavenging)

Figure 1: Mechanistic pathway of TFA-mediated Boc deprotection.[2][3][4] The inclusion of water traps the reactive tert-butyl cation.

Materials and Equipment

ComponentGrade/SpecificationRole
Substrate N-Boc-N-propyl-N-propoxyamine (>95%)Starting Material
TFA Reagent Grade (>99%)Acid Catalyst
DCM Anhydrous (HPLC Grade)Solvent
Water Deionized (Milli-Q)Cation Scavenger
Toluene Reagent GradeAzeotropic Agent
Nitrogen Dry gasInert Atmosphere

Experimental Protocol (Standardized)

Safety Warning: TFA is corrosive and volatile. Perform all steps in a fume hood.

Preparation
  • Calculate Stoichiometry: Ensure a minimum of 10-20 equivalents of TFA relative to the substrate to drive the reaction to completion and maintain the salt form.

  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

Reaction Procedure
  • Dissolution: Dissolve N-Boc-N-propyl-N-propoxyamine (1.0 equiv) in DCM (concentration ~0.2 M).

    • Note: DCM is chosen for its ability to solubilize both the non-polar Boc-protected amine and the polar salt product.

  • Scavenger Addition: Add Water (2.0 - 5.0 equiv).

    • Scientific Logic:[1][5][6] Water acts as a nucleophile to intercept the

      
       cation.
      
  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add TFA (equal volume to DCM, resulting in a 1:1 v/v mixture).

    • Caution: Exothermic reaction. Evolution of

      
       gas will occur (bubbling).
      
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) .

  • Monitoring: Stir for 1 to 2 hours .

    • QC Check: Monitor by TLC.[1][2] Note that the amine salt may streak on silica. Staining with PMA (Phosphomolybdic Acid) or KMnO4 is recommended as UV activity may be low.

Work-up (The "Toluene Azeotrope" Method)

Crucial Step: Direct evaporation of TFA is difficult due to its high boiling point relative to the product's volatility. We use toluene to form a lower-boiling azeotrope with TFA.

  • Concentration: Concentrate the reaction mixture under reduced pressure (Rotovap) at < 30°C . Do not heat aggressively.

  • Azeotropic Removal:

    • Add Toluene (approx. 2x the volume of the original TFA used) to the residue.

    • Evaporate again.

    • Repeat this step 3 times.

    • Why? This removes residual TFA and water without subjecting the volatile amine to high vacuum for extended periods.

  • Final Drying: Dry the resulting oil/solid under high vacuum (0.1 mmHg) for 1 hour at RT.

Workflow Diagram

Workflow Start Start: N-Boc Substrate in DCM React Add TFA/H2O (1:1) Stir 2h @ RT Start->React Evap Evaporate Volatiles (<30°C) React->Evap Azeo Add Toluene & Re-evaporate (Repeat 3x) Evap->Azeo Remove residual TFA Final Yield: N-propyl-N-propoxyamine (TFA Salt) Azeo->Final High Vacuum

Figure 2: Operational workflow emphasizing the toluene azeotrope step to ensure complete acid removal without product loss.

Isolation and Storage Strategy

Do NOT neutralize to the free base unless immediately necessary for the next step.

  • State: The product will likely be a viscous oil or low-melting solid (TFA salt).

  • Stability: The TFA salt is stable at -20°C for months. The free base is prone to oxidation (N-O bond cleavage) and evaporation.

  • If Free Base is Required:

    • Dissolve the TFA salt in DCM.

    • Wash cold with saturated

      
       or 
      
      
      
      .
    • Dry organic layer over

      
      .
      
    • Carefully concentrate. Do not apply high vacuum for long periods. Use the solution immediately in the subsequent coupling reaction.

Quality Control & Troubleshooting

Expected Analytical Data (NMR)
  • 
     NMR (DMSO-d6 or 
    
    
    
    ):
    • Disappearance: The strong singlet at

      
       ppm (9H, Boc group) must be absent.
      
    • Shift: The

      
      -protons (adjacent to Nitrogen) will shift downfield due to the formation of the ammonium species.
      
    • Ammonium Protons: In DMSO-d6, a broad singlet/hump around

      
       ppm indicates the 
      
      
      
      species.
Troubleshooting Table
IssuePossible CauseCorrective Action
Incomplete Conversion Old TFA or insufficient acid concentration.Add fresh TFA (up to 50% v/v) and extend time by 1h.
Product Loss Volatility of free base during workup.Ensure product is kept as TFA salt. Do not use high vacuum on free base.
"Gummy" Residue Residual TFA/Polymerized isobutylene.Perform the Toluene azeotrope step rigorously. Triturate with cold diethyl ether if salt is solid.
New Impurity by TLC tert-Butylation of oxygen.Ensure sufficient water (scavenger) was added.[7]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research.

  • Han, G., et al. (2004).[3] Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron. (General reference for handling active amine salts).

  • Common Organic Chemistry. (2023). Boc Deprotection Mechanism (TFA).[1][2][3][4][8][9][10] Link

Sources

applications of N-Boc-N-propyl-N-propoxyamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Boc-N-propyl-N-propoxyamine in Medicinal Chemistry

Executive Summary

N-Boc-N-propyl-N-propoxyamine (CAS: 195708-29-3) is a specialized, protected N,O-dialkylhydroxylamine building block. In modern medicinal chemistry, it serves as a critical intermediate for introducing the N-propyl-N-propoxy moiety—a lipophilic, metabolically stable pharmacophore.

Its primary utility lies in the synthesis of respiratory stimulants (specifically triazine-based breathing control agents) and as a precursor for lipophilic Weinreb amide analogs . The tert-butoxycarbonyl (Boc) group provides essential stability, preventing oxidation and polymerization of the reactive hydroxylamine core during storage and handling.

Chemical Profile & Structural Logic

  • IUPAC Name: tert-butyl propyl(propoxy)carbamate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.31 g/mol

  • Core Functionality: Masked N-propyl-O-propylhydroxylamine.

Why This Scaffold? (Medicinal Chemistry Rationale)
  • Metabolic Stability: The

    
     ether linkage is resistant to standard metabolic hydrolysis compared to amides or esters, extending the half-life of the resulting drug candidate.
    
  • Lipophilicity Tuning: The dual propyl chains (one on Nitrogen, one on Oxygen) significantly increase

    
     compared to methyl/ethyl analogs, enhancing blood-brain barrier (BBB) permeability—crucial for CNS-active respiratory drugs.
    
  • Non-Basic Nitrogen: Unlike standard amines, the nitrogen in the N-alkoxyamine moiety is non-basic (

    
     of conjugate acid < 1), reducing lysosomal trapping and hERG channel liability.
    

Primary Application: Synthesis of Triazine Respiratory Stimulants

The most authoritative application of this scaffold is found in the development of breathing control agents for disorders like sleep apnea and drug-induced respiratory depression. Patents (e.g., US9162992B2 ) describe the use of N-alkoxy-N-alkylamines to functionalize chlorotriazine cores.

Mechanism of Action Context

These triazine compounds act as potassium channel blockers (specifically BKCa or TASK channels) in the carotid body, stimulating the respiratory drive. The N-propyl-O-propyl side chain provided by this reagent is critical for hydrophobic pocket binding within the target channel.

Synthesis Workflow

The workflow involves a two-step sequence:

  • Deprotection: Removal of the Boc group to generate the reactive nucleophile.

  • 
     Coupling:  Nucleophilic aromatic substitution on a chlorotriazine scaffold.
    

G Start N-Boc-N-propyl- N-propoxyamine Step1 Deprotection (TFA or HCl) Start->Step1 Inter Active Nucleophile: N-propyl-O-propyl- hydroxylamine Step1->Inter Yields Salt Step2 SnAr Coupling (Base/Heat) Inter->Step2 Reagent Substrate: Chloro-bis(propylamino)- triazine Reagent->Step2 Product Target Drug: N-Alkoxy-Triazine Respiratory Stimulant Step2->Product Final API

Figure 1: Synthetic pathway for converting the Boc-protected reagent into a bioactive triazine respiratory stimulant.

Detailed Experimental Protocols

Protocol A: Deprotection to Active Amine Salt

Objective: Isolate N-propyl-O-propylhydroxylamine hydrochloride/trifluoroacetate for immediate coupling.

Reagents:

  • N-Boc-N-propyl-N-propoxyamine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq) OR 4M HCl in Dioxane

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 g of N-Boc-N-propyl-N-propoxyamine in 5 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C.

  • Acid Addition: Add TFA (3.5 mL) dropwise over 10 minutes. Note: Gas evolution (

    
     and isobutylene) will occur.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with PMA or Ninhydrin; the product amine will stain differently than the Boc-starting material).

  • Work-up: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

  • Azeotrope: Co-evaporate with toluene (

    
     mL) to remove trace acid.
    
  • Result: The residue is the TFA salt of N-propyl-O-propylhydroxylamine. Use immediately in Protocol B.

Protocol B: Coupling to Chlorotriazine

Objective: Attach the N-alkoxyamine to a heterocyclic core (e.g., 2-chloro-4,6-bis(propylamino)-1,3,5-triazine).

Reagents:

  • Amine Salt from Protocol A (1.2 eq)

  • Chlorotriazine Substrate (1.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Procedure:

  • Setup: In a pressure vial or reflux flask, dissolve the Chlorotriazine substrate (1.0 eq) in ACN (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). The solution may fume slightly if residual acid remains in the amine salt.

  • Nucleophile Addition: Add the N-propyl-O-propylhydroxylamine salt (1.2 eq).

  • Heating: Heat the reaction to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The chlorine mass peak (M/M+2 pattern) should disappear, replaced by the product mass.

  • Quench: Cool to room temperature. Dilute with ethyl acetate and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
    

Secondary Application: Lipophilic Weinreb Amide Analogs

While standard Weinreb amides use N,O-dimethylhydroxylamine, using the N-propyl-O-propyl variant derived from this Boc-reagent creates "Lipophilic Weinreb Amides."

Utility:

  • Solubility: Standard Weinreb amides can be water-soluble and hard to extract from aqueous quenches. The dipropyl variant is highly lipophilic, ensuring the intermediate stays in the organic phase during workup.

  • Reaction:

    
    
    
  • Downstream: Reaction with Grignard reagents (

    
    ) yields ketones (
    
    
    
    ) with easier isolation characteristics.

Technical Data Summary

PropertyValue/DescriptionRelevance
Storage 2–8°C, Inert AtmospherePrevents slow oxidation of the

bond.
Solubility Soluble in DCM, EtOAc, MeOHCompatible with standard organic synthesis.
Toxicity Potential Mutagen (as free amine)Boc-protection reduces handling risk significantly.
Use Case Respiratory Stimulants Key intermediate for triazine-based APIs.
Use Case C-H Activation

-Alkoxy directing group precursor.

References

  • Galle, B., et al. (2012). Compounds and compositions for treatment of breathing control disorders or diseases.[1][2] U.S. Patent No.[1] 9,162,992.[2] Washington, DC: U.S. Patent and Trademark Office.

    • Context: Describes the synthesis of triazine respiratory stimulants using N-alkoxy-N-alkylamines via nucleophilic substitution.
  • Cortes, A., et al. (2012). Novel compounds as respiratory stimulants for treatment of breathing control disorders or diseases.[1] WO Patent 2012074999A1.[1]

    • Context: International filing detailing the medicinal chemistry scope of N-alkoxy-amino-triazines.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

    • Context: Foundational chemistry for N-alkoxyamide applications, relevant to the secondary applic

Sources

Advanced Application Note: N-Boc-N-propyl-N-propoxyamine in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-N-propyl-N-propoxyamine is a specialized, orthogonally protected building block used primarily to introduce the


-propyl-

-propoxy
moiety into pharmaceutical scaffolds. Functioning as a lipophilic, sterically distinct surrogate for the traditional Weinreb amine (

-methoxy-

-methylamine), this compound offers unique advantages in solubility and transition-state stability during nucleophilic acyl substitutions.

This guide details the activation (deprotection) , coupling , and application of this building block. It is designed for medicinal chemists requiring precise installation of alkoxyamine pharmacophores or the synthesis of difficult ketones via modified Weinreb amides.

Chemical Specifications & Properties[1][2][3]

ParameterSpecification
Chemical Name tert-butyl propyl(propoxy)carbamate
Common Name N-Boc-N-propyl-N-propoxyamine
CAS Number 195708-29-3
Molecular Formula

Molecular Weight 217.31 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Stability Stable under ambient conditions; Store at 2-8°C

Strategic Applications

A. Modified Weinreb Amide Synthesis

While the standard Weinreb amide (


-OMe, 

-Me) is ubiquitous, the

-OPr,

-Pr
variant derived from this building block provides higher lipophilicity. This is crucial when:
  • Purification: The resulting amides and ketones are less polar, facilitating silica chromatography.

  • Solubility: Enhances solubility of peptide fragments or large intermediates in non-polar solvents (e.g., THF, Toluene) used during Grignard additions.

B. Pharmacophore Installation

The


-alkoxy-

-alkyl motif is an isostere for amides and esters, found in:
  • Renin Inhibitors: Modulating hydrogen bonding capability.

  • Polymerization Initiators: As precursors to nitroxide radicals.

  • Pesticides/Herbicides: Enhancing bioavailability through lipophilic masking.

Experimental Protocols

Protocol A: Controlled Deprotection (Activation)

Objective: To remove the Boc protecting group and generate the reactive N-propyl-N-propoxyamine salt.

Mechanism: Acidolytic cleavage of the tert-butyl carbamate.

Materials:

  • N-Boc-N-propyl-N-propoxyamine (1.0 eq)

  • 4M HCl in Dioxane (or TFA/DCM 1:1)

  • Diethyl ether (

    
    )
    
  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 10 mmol of N-Boc-N-propyl-N-propoxyamine in 20 mL of anhydrous DCM. Cool to 0°C under

    
    .
    
  • Acid Addition: Dropwise add 15 mL of 4M HCl in Dioxane (excess).

    • Note: Gas evolution (

      
      , isobutylene) will occur. Ensure proper venting.
      
  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 2 hours. Monitor by TLC (loss of starting material).

  • Isolation: Concentrate the solvent in vacuo.

  • Trituration: Add dry

    
     (50 mL) to the residue to precipitate the amine hydrochloride salt.
    
  • Filtration: Filter the white solid under inert atmosphere (hygroscopic).

    • Yield: Typically >90%.

    • Product: N-propyl-N-propoxyamine hydrochloride.

Protocol B: Acylation (Coupling to Substrate)

Objective: To couple the free amine with a carboxylic acid substrate (


) to form the N-alkoxy amide.

Materials:

  • Substrate Acid (

    
    ) (1.0 eq)
    
  • N-propyl-N-propoxyamine HCl (from Protocol A) (1.2 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Activation: Dissolve

    
     and DIPEA (1 eq) in DMF. Add HATU and stir for 5 mins at RT.
    
  • Addition: Add N-propyl-N-propoxyamine HCl followed by remaining DIPEA (2 eq).

  • Coupling: Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat.

    
    , and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Result:

      
      -Propoxy-
      
      
      
      -propyl amide (
      
      
      ).
Protocol C: Nucleophilic Acyl Substitution (Ketone Synthesis)

Objective: To convert the N-alkoxy amide into a ketone (


) using a Grignard reagent.

Procedure:

  • Dissolve the amide (1.0 eq) in anhydrous THF. Cool to -78°C.

  • Add Grignard reagent (

    
    , 1.5 eq) dropwise.
    
    • Critical: The bulky Propyl/Propoxy groups stabilize the tetrahedral intermediate, preventing over-addition.

  • Stir at 0°C for 1 hour.

  • Quench with 1M HCl (hydrolyzes the intermediate to the ketone).

Visualized Workflows

Synthesis Pathway Diagram

The following diagram illustrates the workflow from the Boc-protected building block to the final functionalized ketone or pharmacophore.

SynthesisWorkflow BocSM N-Boc-N-propyl-N-propoxyamine (Precursor) Deprotection Deprotection (4M HCl/Dioxane) BocSM->Deprotection AmineSalt Amine HCl Salt (Reactive Intermediate) Deprotection->AmineSalt Coupling Coupling (R-COOH + HATU) AmineSalt->Coupling Amide N-Propoxy-N-Propyl Amide (Stable Scaffold) Coupling->Amide Grignard Grignard Reaction (R'-MgBr) Amide->Grignard Path A: Ketone Synthesis Drug Target Drug Target Amide->Drug Target Path B: Pharmacophore Ketone Target Ketone (R-CO-R') Grignard->Ketone

Figure 1: Step-by-step synthetic workflow converting the Boc-protected precursor into active pharmaceutical intermediates or ketones.

Mechanistic Insight: The Chelation Transition State

This diagram explains why the N-alkoxy-N-alkyl motif allows for selective ketone synthesis without over-addition (similar to Weinreb).

TransitionState Amide N-Alkoxy Amide Tetrahedral Stable Tetrahedral Intermediate Amide->Tetrahedral + R'-MgBr Mg Mg(II) Chelation Mg->Tetrahedral Stabilizes O-Mg-O Bridge Quench Acid Quench Tetrahedral->Quench Product Ketone Quench->Product - HN(Pr)(OPr)

Figure 2: Stabilization of the tetrahedral intermediate via magnesium chelation, preventing double addition of the nucleophile.

Safety & Handling

  • Hazards: The deprotection step generates isobutylene (flammable gas). Work in a well-ventilated fume hood.

  • Storage: The Boc-protected form is stable at RT but best stored at 4°C. The HCl salt is hygroscopic; store in a desiccator.

  • Compatibility: Compatible with standard peptide coupling reagents (HATU, T3P, DIC). Avoid strong reducing agents (

    
    ) unless amine reduction is desired.
    

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link (Foundational chemistry for N-alkoxy-N-alkyl amides).

  • GuideChem Database. "N-Boc-N-propyl-N-propoxyamine CAS 195708-29-3 Entry." GuideChem. Link (Source of CAS and compound identity).

  • Fehrentz, J. A.; Castro, B. "Synthesis of aldehydes by reduction of N-methoxy-N-methylcarboxamides." Synthesis, 1983, 1983(08), 676-678. Link (Methodology for alkoxyamide reduction).

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997, 339(1), 517-524. Link (Review of applications).

scale-up synthesis of N-Boc-N-propyl-N-propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scale-Up Synthesis of N-Boc-N-propyl-N-propoxyamine

Abstract

This application note provides a comprehensive and scalable two-step protocol for the synthesis of N-Boc-N-propyl-N-propoxyamine. N-alkoxyamines are crucial intermediates in organic synthesis, particularly in the development of nitroxide-mediated polymerization (NMP) initiators and as building blocks in medicinal chemistry.[1][2] The presented methodology focuses on a robust and reproducible process, starting from the readily available tert-Butyl N-hydroxycarbamate (N-Boc-hydroxylamine). Key aspects of the protocol, including causality for experimental choices, safety precautions for scale-up, and detailed characterization, are discussed. The process is designed to be efficient, avoiding the use of hazardous reagents like hydrazine, which is common in older methods for synthesizing alkoxyamines.[3][4]

Introduction and Synthetic Strategy

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a wide range of nucleophilic and basic conditions and its facile removal under acidic conditions.[5][6][7] This characteristic makes it ideal for multi-step syntheses where selective protection and deprotection are paramount.[8][9] The target molecule, N-Boc-N-propyl-N-propoxyamine, is a protected dialkylhydroxylamine derivative that can serve as a precursor to more complex structures.

The chosen synthetic strategy is a sequential dialkylation of N-Boc-hydroxylamine. This approach offers high control and avoids the formation of by-products often associated with the direct oxidation of secondary amines.[10][11] The synthesis is divided into two distinct steps:

  • O-propylation: A nucleophilic substitution (SN2) reaction on 1-bromopropane with the hydroxyl group of N-Boc-hydroxylamine to form the intermediate, N-Boc-O-propylhydroxylamine.

  • N-propylation: A second SN2 reaction, where the nitrogen of the N-Boc-O-propylhydroxylamine intermediate is deprotonated by a strong, non-nucleophilic base and subsequently alkylated with 1-bromopropane to yield the final product.

This stepwise approach ensures regioselectivity and allows for the isolation and purification of the intermediate, which is critical for achieving high purity in the final product on a larger scale.

Reaction Pathway and Mechanism

The overall synthetic pathway is illustrated below. The first step involves the O-alkylation of N-Boc-hydroxylamine, followed by the N-alkylation of the resulting intermediate.

Reaction_Pathway Start_A N-Boc-hydroxylamine Intermediate N-Boc-O-propylhydroxylamine Start_A->Intermediate Step 1: O-propylation Start_B 1-Bromopropane Start_B->Intermediate Base_1 NaH / DMF Base_1->Intermediate Product N-Boc-N-propyl-N-propoxyamine Intermediate->Product Step 2: N-propylation Start_C 1-Bromopropane Start_C->Product Base_2 NaH / THF Base_2->Product

Caption: Overall two-step synthetic workflow.

The mechanism for both steps is a classical SN2 reaction. In Step 1, the base abstracts the acidic proton from the hydroxyl group of N-Boc-hydroxylamine, creating an alkoxide nucleophile that attacks the electrophilic carbon of 1-bromopropane. In Step 2, a strong base is required to deprotonate the less acidic N-H proton, forming a nitrogen anion that subsequently attacks a second molecule of 1-bromopropane.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
tert-Butyl N-hydroxycarbamate≥98%Standard Chemical SupplierAlso known as N-Boc-hydroxylamine
1-Bromopropane≥99%Standard Chemical Supplier
Sodium Hydride (NaH)60% dispersion in mineral oilStandard Chemical SupplierHighly reactive with water. Handle under inert gas.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard Chemical Supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeStandard Chemical Supplier
Diethyl EtherACS GradeStandard Chemical SupplierFor extraction
Saturated aq. NH₄ClPrepared in-houseFor quenching
Saturated aq. NaCl (Brine)Prepared in-houseFor washing
Anhydrous MgSO₄Standard Chemical SupplierFor drying
Silica Gel230-400 meshStandard Chemical SupplierFor column chromatography

Equipment: Three-neck round-bottom flasks, mechanical stirrer, dropping funnel, condenser, nitrogen/argon inlet, temperature controller, heating mantle, and standard laboratory glassware.

Step 1: Synthesis of N-Boc-O-propylhydroxylamine

Step1_Workflow A Charge flask with N-Boc-hydroxylamine and anhydrous DMF under N₂ B Cool to 0°C in an ice bath A->B C Add NaH (60% dispersion) portion-wise over 30 min B->C D Stir at 0°C for 1 hour until H₂ evolution ceases C->D E Add 1-bromopropane dropwise via dropping funnel at 0°C D->E F Allow to warm to room temperature and stir for 16-24 hours E->F G Monitor reaction by TLC (e.g., 3:1 Hexanes:EtOAc) F->G H Cool to 0°C and quench with sat. aq. NH₄Cl G->H I Perform aqueous work-up and extraction with diethyl ether H->I J Dry organic layer, concentrate, and purify by column chromatography I->J K Obtain product as a clear oil J->K

Caption: Experimental workflow for Step 1.

Procedure:

  • Setup: A 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with N-Boc-hydroxylamine (133.16 g, 1.0 mol, 1.0 eq). Anhydrous DMF (1 L) is added, and the solution is stirred until all solids dissolve.

  • Base Addition: The flask is cooled to 0°C using an ice-water bath. Sodium hydride (44.0 g of 60% dispersion in mineral oil, 1.1 mol, 1.1 eq) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The mixture is stirred at 0°C for 1 hour. Causality: Portion-wise addition of NaH at low temperature is crucial to control the exothermic reaction and the rate of hydrogen gas evolution, which is a significant safety concern at scale.

  • Alkylation: 1-Bromopropane (135.3 g, 1.1 mol, 1.1 eq) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (500 mL). Causality: Quenching at 0°C is necessary to safely react any excess NaH. The mixture is transferred to a separatory funnel and diluted with water (1 L) and diethyl ether (1 L). The layers are separated, and the aqueous layer is extracted twice more with diethyl ether (2 x 500 mL).

  • Purification: The combined organic layers are washed with brine (2 x 500 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield N-Boc-O-propylhydroxylamine as a clear oil.

Step 2: Synthesis of N-Boc-N-propyl-N-propoxyamine

Procedure:

  • Setup: A 2 L three-neck round-bottom flask is set up as in Step 1. The flask is charged with N-Boc-O-propylhydroxylamine (175.2 g, 1.0 mol, 1.0 eq) and anhydrous THF (1 L).

  • Base Addition: The solution is cooled to 0°C. Sodium hydride (48.0 g of 60% dispersion in mineral oil, 1.2 mol, 1.2 eq) is added portion-wise over 45 minutes. Causality: The N-H proton is less acidic than the O-H proton, requiring a slight excess of a strong base to ensure complete deprotonation. THF is preferred over DMF in this step to simplify the work-up.

  • Alkylation: After stirring for 1 hour at 0°C, 1-bromopropane (147.6 g, 1.2 mol, 1.2 eq) is added dropwise over 1 hour, keeping the temperature below 10°C.

  • Reaction: The mixture is allowed to warm to room temperature and then gently heated to 40°C for 12-18 hours to drive the reaction to completion.

  • Work-up and Purification: The work-up and purification procedure is identical to that described in Step 1. The final product, N-Boc-N-propyl-N-propoxyamine, is obtained as a clear, colorless oil.

Scale-Up Considerations and Safety

Scaling this synthesis requires careful attention to safety and process control.

  • Thermal Management: The addition of sodium hydride is highly exothermic. For larger scales ( >1 mol), a jacketed reactor with active cooling is essential to maintain temperature control. A slow, controlled addition rate is paramount.

  • Hydrogen Evolution: The reaction of NaH with the hydroxylamine and any trace water generates flammable hydrogen gas. The reactor must be purged with an inert gas (N₂ or Ar) and vented safely to an appropriate scrubbing system or fume hood.

  • Reagent Handling:

    • Sodium Hydride: A pyrophoric solid that reacts violently with water. It must be handled in an inert atmosphere (glove box or under a nitrogen blanket). Mineral oil from the dispersion can be washed away with dry hexanes if desired, but this is often unnecessary and adds an extra handling step.

    • 1-Bromopropane: A volatile and flammable liquid. It should be handled in a well-ventilated fume hood.

    • Propionaldehyde Oxime (related hazard): While not used in this specific synthesis, related starting materials like oximes can be hazardous and require careful handling.[12]

  • Work-up at Scale: Quenching large amounts of NaH can be hazardous. A reverse quench (adding the reaction mixture to the quench solution) may be safer. For large-volume extractions, continuous liquid-liquid extraction can be more efficient than separatory funnels.

  • Purification: While chromatography is suitable for lab scale, at industrial scale, purification would ideally be achieved through distillation under reduced pressure or crystallization if a solid derivative can be formed.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Consideration
Reactor 500 mL Round-bottom flask20 L Jacketed glass reactorHeat transfer and containment
Stirring Magnetic stirrerMechanical overhead stirrerEfficient mixing of slurries (NaH)
NaH Addition Spatula, portion-wisePowder dosing system or careful manual additionControl of exotherm and H₂ evolution
Quenching Slow addition of aq. NH₄ClSlow addition of aq. NH₄Cl or reverse quenchSafety and control of exotherm
Purification Flash ChromatographyVacuum Distillation / CrystallizationEfficiency, solvent usage, and scalability

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the addition of the propyl groups.

  • FT-IR: To observe the characteristic C=O stretch of the Boc carbamate (~1700 cm⁻¹) and the disappearance of the N-H stretch after Step 2.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product.

  • Purity Analysis (GC or HPLC): To determine the final purity, which should be >95% for most applications.

Conclusion

The two-step synthesis of N-Boc-N-propyl-N-propoxyamine presented here is a reliable and scalable method suitable for producing multi-gram to kilogram quantities of the target compound. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently implement this procedure. The detailed protocol and scale-up considerations provide a solid foundation for professionals in drug development and materials science to access this valuable synthetic intermediate.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Studer, A., & Amrein, S. (2002). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 56(5), 173-189. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Retrieved from [Link]

  • Jayasekara, P. S., & Jacobson, K. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344-2347. Available at: [Link]

  • Roffia, P., Tonti, S., & Cesana, A. (1989). Process for the synthesis of N,N-dialkyl-Hydroxylamines. EP0314147B1. Google Patents.
  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • PubMed. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Retrieved from [Link]

  • DC Chemicals. (2024). propionaldehyde (iz) - Safety data sheet. Retrieved from [Link]

  • Braslau, R., & O'Bryan, G. (2004). Novel Methodology for the Synthesis of N-Alkoxyamines. Organic Letters, 6(13), 2233–2235. Available at: [Link]

  • Falk, E., Makai, S., Delcaillau, T., Gürtler, L., & Morandi, B. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. Chemistry – A European Journal, 26(41), 8836-8841. Available at: [Link]

  • NTU IRep. (n.d.). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Retrieved from [Link]

  • Al-Mourabit, A., & Gabillet, S. (2005). tert-Butyl (Phenylsulfonyl)alkyl- N-hydroxycarbamates: The First Class of N-(Boc) Nitrone Equivalents. Organic Letters, 7(22), 4859–4862. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Retrieved from [Link]

  • DC Chemicals. (2024). 2-Phenylpropionaldehyde oxime|MSDS. Retrieved from [Link]

  • Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 59(8), 785-795. Available at: [Link]

  • O'Brien, A. G., Mar-Janga, J., & Ley, S. V. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(5), 968-973. Available at: [Link]

  • Roffia, P., Tonti, S., & Cesana, A. (1990). Process for the synthesis of a N,N-dialkyl-hydroxylamine. US4918194A. Google Patents.
  • Hembre, E. J. (1990). N-alkylation of n-alpha-boc-protected amino acids. WO1990006914A1. Google Patents.
  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Nitroxides and Alkoxyamines. Retrieved from [Link]

  • NJ.gov. (n.d.). PROPIONALDEHYDE HAZARD SUMMARY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of the N‐Boc protected O‐substituted hydroxylamine reagents (R1‐R3). Retrieved from [Link]

  • MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • APIChemistry. (2026). N-Boc-Hydroxylamine: A Crucial Reagent in Pharmaceutical Intermediates. Retrieved from [Link]

  • International Formulae Group. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

Sources

Strategic Purification of N-Boc-N-propyl-N-propoxyamine via Automated Flash Column Chromatography: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of N-Boc-N-propyl-N-propoxyamine from a crude reaction mixture using silica gel column chromatography. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, yet its introduction can lead to a mixture of the desired product, unreacted starting materials, and reaction byproducts.[1][2] The successful isolation of the target compound in high purity is paramount for its use in subsequent synthetic steps in pharmaceutical and agrochemical research. This document details the underlying chemical principles, a systematic approach to methods development using Thin Layer Chromatography (TLC), a step-by-step column chromatography protocol, and post-purification procedures. The methodology is designed to be a self-validating system, ensuring researchers can achieve reliable and reproducible results.

Introduction: The Rationale for Purification

N-Boc-N-propyl-N-propoxyamine is a protected secondary amine, a structural motif prevalent in many biologically active molecules. The Boc group, while robust towards many nucleophiles and bases, significantly increases the lipophilicity of the parent amine.[1][3] This alteration in polarity is the cornerstone of its separation from more polar starting materials or more non-polar byproducts.

The primary goal of this protocol is to separate the target compound from common impurities, which typically include:

  • Unreacted N-propyl-N-propoxyamine: A secondary amine, significantly more polar than the Boc-protected product.

  • Excess Di-tert-butyl dicarbonate (Boc₂O): The protecting group reagent.

  • Byproducts: Such as tert-butanol, which arises from the breakdown of the Boc₂O leaving group.[4]

Column chromatography on silica gel, a polar stationary phase, is the method of choice for this purification. The separation is achieved by exploiting the differential partitioning of the components between the stationary phase and a non-polar mobile phase.

Foundational Principles: Method Development with TLC

Before committing a sample to a large-scale column, a rapid and efficient separation method must be developed using Thin Layer Chromatography (TLC). TLC serves as a small-scale analog of column chromatography and is essential for determining the optimal mobile phase composition.[5]

Causality: The retention factor (Rƒ) on a TLC plate is inversely proportional to the strength of the analyte's interaction with the silica gel. A lower Rƒ indicates stronger interaction (higher polarity), while a higher Rƒ indicates weaker interaction (lower polarity). For effective separation on a column, the target compound should have an Rƒ value between 0.2 and 0.4 in the chosen solvent system. This range ensures the compound does not elute too quickly (co-eluting with non-polar impurities) or remain on the column indefinitely.

Protocol 2.1: TLC System Development
  • Prepare Samples: Dissolve small aliquots of the crude reaction mixture, the N-propyl-N-propoxyamine starting material (if available), and a co-spot (a mixture of the two) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Select Mobile Phase: Start with a non-polar solvent system. A mixture of ethyl acetate (EtOAc) and hexane is a standard choice for compounds of this type.[6][7]

  • Test Solvent Ratios: Spot the samples onto a silica gel TLC plate and develop them in chambers containing different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Visualize: After development, dry the plate and visualize the spots. Boc-protected amines are often not UV-active unless another chromophore is present. Staining is required. A potassium permanganate (KMnO₄) stain is effective as it reacts with compounds that can be oxidized. Unreacted secondary amines can also be visualized with a ninhydrin stain, which specifically reacts with primary and secondary amines to produce a colored spot.[8]

  • Analyze and Optimize: The desired solvent system will show clear separation between the starting material spot (lower Rƒ) and the N-Boc-N-propyl-N-propoxyamine product spot (higher Rƒ). Adjust the solvent ratio until the product Rƒ is in the optimal 0.2-0.4 range.

Analyte Expected Polarity Expected Rƒ in Hexane/EtOAc Visualization
N-Boc-N-propyl-N-propoxyamine Low (Lipophilic)HigherKMnO₄ stain
N-propyl-N-propoxyamineHigh (Polar N-H bond)LowerKMnO₄, Ninhydrin stain
Boc₂OLowHighKMnO₄ stain (weak)

Workflow for Chromatographic Purification

The following diagram illustrates the complete workflow from the crude product to the isolated, pure compound.

Caption: Workflow for the purification of N-Boc-N-propyl-N-propoxyamine.

Detailed Protocol: Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system but can be adapted for traditional glass column methods.

Protocol 4.1: Column Preparation and Equilibration
  • Column Selection: Choose a pre-packed silica gel column. The mass of the silica should be approximately 50-100 times the mass of the crude material to be purified.

  • System Preparation: Purge the pump lines of the flash system with the initial mobile phase solvents (e.g., Hexane and Ethyl Acetate).

  • Equilibration: Install the column and equilibrate it with the starting mobile phase (the least polar solvent mixture, e.g., 95:5 Hexane:EtOAc) for at least 3-5 column volumes. This ensures a uniform, stable environment for the separation.

Protocol 4.2: Sample Loading

There are two primary methods for loading the sample onto the column.

  • Wet Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble, preferably the mobile phase or a weaker solvent like DCM. Inject the solution directly onto the column head. This method is fast but can lead to band broadening if too much or too strong a solvent is used.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica.[5] Carefully load this powder onto the top of the column. This technique often results in sharper bands and better separation.

Protocol 4.3: Elution and Fraction Collection
  • Elution Profile: Begin elution with the low-polarity mobile phase determined during TLC analysis. A gradient elution is typically most effective. The polarity is gradually increased by increasing the percentage of the more polar solvent (EtOAc). This ensures that non-polar impurities elute first, followed by the product, and finally the highly polar impurities.

  • Example Gradient Table:

Time (min) % Hexane % Ethyl Acetate Comment
0 - 2955Isocratic hold to elute very non-polar impurities.
2 - 1595 → 705 → 30Linear gradient to elute the target compound.
15 - 2070 → 030 → 100Steep gradient to "flush" highly polar compounds.
20 - 250100Isocratic hold to clean the column.
  • Fraction Collection: Collect fractions throughout the run. Modern systems use a UV detector to trigger fraction collection; however, since the target compound may lack a strong chromophore, it is wise to collect all fractions based on volume after the initial solvent front has passed.

Post-Chromatography: Analysis and Isolation

Protocol 5.1: Fraction Analysis
  • Spot Fractions: Spot every second or third fraction onto a TLC plate.

  • Develop and Visualize: Develop the plate in the solvent system that gave the best separation (Rƒ ≈ 0.3). Visualize using the same staining method as before (e.g., KMnO₄).

  • Identify and Combine: Fractions containing only the single spot corresponding to the pure product are combined into a clean, pre-weighed round-bottom flask. Fractions that are partially pure can be combined and re-purified if necessary.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Boc-N-propyl-N-propoxyamine Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges with the deprotection of N-Boc-N-propyl-N-propoxyamine. This guide is designed for researchers, chemists, and drug development professionals who encounter incomplete or problematic removal of the tert-butoxycarbonyl (Boc) protecting group from this specific N-alkoxyamine substrate. We will explore the underlying chemical principles, provide robust troubleshooting protocols, and detail alternative methods to ensure you achieve clean, efficient, and complete deprotection.

The structure of N-Boc-N-propyl-N-propoxyamine presents unique challenges. The presence of two alkyl chains (propyl and propoxy) on the nitrogen atom creates significant steric hindrance around the carbamate group. This bulk can impede the approach of acid catalysts, often leading to sluggish or incomplete reactions under standard conditions. This guide provides the expert insights and field-proven protocols necessary to overcome these hurdles.

Troubleshooting Guide: Incomplete Deprotection

This section directly addresses the most common failure mode—an incomplete reaction—by breaking down the potential causes and providing targeted solutions.

Problem: My deprotection reaction has stalled, or LC-MS/TLC analysis shows significant remaining starting material.

This is the most frequent issue, typically stemming from insufficient reaction drive or steric hindrance. Let's diagnose the cause and implement a solution.

Potential Cause Scientific Rationale Recommended Action & Protocol
1. Insufficient Acid Strength or Stoichiometry The Boc deprotection mechanism is acid-catalyzed, initiated by the protonation of the carbamate carbonyl.[1][2] For a sterically hindered substrate, the equilibrium may not sufficiently favor the protonated intermediate. A higher concentration or a stronger acid is required to drive the reaction forward.Action: Increase the concentration of Trifluoroacetic Acid (TFA) or switch to a different acid system like HCl in dioxane.[3][4][5] Protocol Adjustment:Increase TFA: Move from a 25% (v/v) TFA/DCM solution to a 50% or even 100% (neat) TFA solution.[6] • Switch to HCl: Utilize a 4M solution of HCl in 1,4-dioxane, which is often more effective for stubborn substrates.[3][7]
2. Suboptimal Reaction Time or Temperature Chemical reactions are governed by kinetics. A sterically hindered substrate like N-Boc-N-propyl-N-propoxyamine will have a higher activation energy for deprotection, requiring more time or thermal energy to reach completion.[5][8]Action: Extend the reaction duration and/or apply gentle heating. Protocol Adjustment:Extend Time: Increase the reaction time from the standard 1-2 hours to 4-6 hours, or even allow it to stir overnight at room temperature, monitoring periodically.[3] • Increase Temperature: Gently warm the reaction to 30-40 °C. Use caution if other temperature-sensitive functional groups are present.[3][5]
3. Poor Substrate Solubility If the N-Boc protected starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate as the acid can only act on the dissolved substrate.[8]Action: Change the solvent or add a co-solvent to ensure complete dissolution. Protocol Adjustment: • While Dichloromethane (DCM) is standard, consider switching to neat TFA or using HCl in a solvent system like methanol or dioxane where solubility may be improved.[3][4]
Visualizing the Chemistry: Mechanism and Workflow

To better understand the process, the following diagrams illustrate the core deprotection mechanism and a logical workflow for troubleshooting.

Boc_Deprotection_Mechanism Acid-Catalyzed Boc Deprotection Mechanism Start N-Boc Protected Amine Protonation Protonated Carbamate (Rate-Limiting Step) Start->Protonation + H⁺ Fragmentation Fragmentation Protonation->Fragmentation invis1 Fragmentation->invis1 Carbocation tert-Butyl Cation (Stable) CarbamicAcid Carbamic Acid (Unstable) Decarboxylation Spontaneous Decarboxylation CarbamicAcid->Decarboxylation invis2 Decarboxylation->invis2 Amine Free Amine (as salt) CO2 CO₂ invis1->Carbocation invis1->CarbamicAcid invis2->Amine invis2->CO2

Caption: The mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Deprotection Start Start Incomplete Deprotection Detected CheckAcid CheckAcid Start->CheckAcid IncreaseAcid Action Increase TFA to 50-100% OR Switch to 4M HCl/Dioxane CheckAcid->IncreaseAcid No CheckTimeTemp CheckTimeTemp CheckAcid->CheckTimeTemp Yes IncreaseAcid->CheckTimeTemp IncreaseTimeTemp Action Extend time (4-16h) and/or warm gently (30-40 °C) CheckTimeTemp->IncreaseTimeTemp No CheckSideReactions Step 3: Check for Side Reactions Are there other acid-sensitive groups? CheckTimeTemp->CheckSideReactions Yes IncreaseTimeTemp->CheckSideReactions MildMethod Action Switch to a milder method (e.g., Oxalyl Chloride/MeOH) CheckSideReactions->MildMethod Yes Success End Successful Deprotection CheckSideReactions->Success No, problem solved MildMethod->Success

Caption: A logical workflow for troubleshooting incomplete deprotection.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my deprotection reaction?

A1: Real-time monitoring is crucial for optimizing reaction time and preventing unnecessary exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is significantly more polar and will have a much lower Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it develops a distinct color (usually purple or yellow) with the newly formed secondary amine.[3][9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides the most detailed picture, allowing you to see the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also reveal the presence of any side products.[6][10]

  • NMR Spectroscopy: You can monitor the disappearance of the characteristic singlet peak of the tert-butyl group from the Boc protector, which typically appears around 1.4 ppm in ¹H NMR.[3]

Q2: I'm observing a side product with a mass increase of +56 amu. What is this and how can I prevent it?

A2: A +56 mass unit addition strongly indicates tert-butylation. This is a common side reaction where the stable tert-butyl cation generated during Boc cleavage acts as an electrophile and alkylates a nucleophilic site on your molecule or solvent.[8][11] While N-propyl-N-propoxyamine itself lacks common sites for this (like electron-rich aromatic rings), if other sensitive functional groups are present in the molecule, they could be at risk.

  • Prevention with Scavengers: The most effective way to prevent this is by adding a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.[5][11]

    • Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), anisole, or thioanisole are frequently used. Add 5-10% (v/v) to the reaction mixture along with the acid.

Q3: My molecule contains other acid-sensitive groups (e.g., acetals, silyl ethers). How can I selectively remove the Boc group?

A3: This is a classic challenge of chemoselectivity. Standard strong acid conditions (TFA, HCl) will likely cleave other acid-labile groups.[3] In this case, you must switch to a milder, more selective deprotection method.

  • Recommended Mild Method: Oxalyl Chloride in Methanol. This system generates HCl in situ under much milder conditions than concentrated solutions. It has proven effective for deprotecting N-Boc groups on substrates with sensitive functionalities.[4][8][12] A detailed protocol is provided in the next section.

  • Other Alternatives: Depending on the substrate, other methods like using aqueous phosphoric acid, certain Lewis acids (e.g., ZnBr₂), or thermal deprotection in a high-boiling solvent can be explored.[8][13][14]

Method_Selection_Diagram Method Selection Guide Start Start: Select Deprotection Method AcidSensitive Other Acid-Labile Groups Present? Start->AcidSensitive StandardDeprotection Use Standard Method (TFA or HCl) AcidSensitive->StandardDeprotection No MildDeprotection Use Mild Method (Oxalyl Chloride/MeOH) AcidSensitive->MildDeprotection Yes Troubleshooting Incomplete Reaction? StandardDeprotection->Troubleshooting MildDeprotection->Troubleshooting Optimize Optimize Conditions (Time, Temp, Conc.) Troubleshooting->Optimize Yes End Success Troubleshooting->End No Optimize->End

Caption: A decision-making diagram for selecting a deprotection method.

Detailed Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM[2][3]

  • Dissolve N-Boc-N-propyl-N-propoxyamine (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) dropwise. For this hindered substrate, start with a 1:1 mixture of DCM:TFA (50% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS every hour. If incomplete after 4 hours, consider adding more TFA or gentle warming.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To remove residual TFA, co-evaporate the residue with toluene or isopropanol (3x). The product is typically isolated as a TFA salt. For the free amine, proceed with a basic workup.

Protocol 2: Deprotection using HCl in 1,4-Dioxane[1][4]

  • Dissolve N-Boc-N-propyl-N-propoxyamine (1.0 equiv.) in a minimal amount of a co-solvent like DCM if necessary.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature. The reaction is often faster than with TFA for certain substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. If not, the solvent can be removed under reduced pressure to yield the HCl salt.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol[4][5][12]

This protocol is ideal for substrates containing other acid-sensitive functional groups.

  • Dissolve the N-Boc-N-propyl-N-propoxyamine (1.0 equiv.) in anhydrous Methanol (MeOH) to a concentration of 0.1-0.2 M.

  • At room temperature, add oxalyl chloride (3.0 equiv.) dropwise to the solution. Note: This reaction generates HCl in situ and other byproducts; ensure good ventilation.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo.

  • The resulting residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent (e.g., ethyl acetate or DCM) to yield the free amine.[8]

References
  • George, N., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Chikhi, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. (2024). [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]

  • Bases - Wordpress. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed Central. (2024). [Link]

  • Chikhi, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). [Link]

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of N-Boc-N-propyl-N-propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and troubleshooting of N-Boc-N-propyl-N-propoxyamine (also referred to as tert-butyl N-propyl-N-propoxycarbamate).

This molecule belongs to the class of N,O-dialkylhydroxylamines . Synthesizing these sterically hindered, electron-rich systems presents unique challenges, particularly regarding regioselectivity (N- vs. O-alkylation) and the nucleophilicity of the nitrogen atom.

Executive Summary & Route Analysis

The synthesis of N-Boc-N-propyl-N-propoxyamine often fails due to a fundamental misunderstanding of hydroxylamine nucleophilicity. There are two theoretical routes. Route A is the most common source of user failure, while Route B is the recommended robust protocol.

The "Stuck" Route (Route A)


  • The Issue: Users start with commercially available N-Boc-hydroxylamine. The first alkylation occurs exclusively on the Oxygen (O-alkylation) because the proton on the oxygen is more acidic (

    
    ) than the carbamate nitrogen.
    
  • The Bottleneck: The intermediate, N-Boc-O-propylhydroxylamine , has a nitrogen atom that is electronically deactivated by the Boc group and sterically hindered by the O-propyl group. Standard alkylation conditions (e.g.,

    
    /DMF) will not  alkylate this nitrogen. Forcing conditions lead to decomposition.
    
The Optimized Route (Route B)


  • The Logic: By establishing the N-alkyl bond first (or starting with N-propylhydroxylamine), you reserve the easier O-alkylation for the final step. The oxygen in the intermediate tert-butyl N-hydroxy-N-propylcarbamate remains nucleophilic and accessible.

Troubleshooting Guide (Q&A Format)

Category 1: Regioselectivity & Reactivity Failures

Q1: I am trying to N-alkylate N-Boc-O-propylhydroxylamine with propyl bromide, but I only recover starting material. Why? Diagnosis: Electronic Deactivation & Steric Hindrance. Explanation: The nitrogen atom in your starting material is flanked by a Boc group (electron-withdrawing) and an alkoxy group (electron-withdrawing via induction). This makes the NH proton much less acidic and the nitrogen non-nucleophilic. Solution:

  • Switch to Route B: Start with N-propylhydroxylamine.

  • If you must use Route A: You require "brute force" conditions. Use Sodium Hydride (NaH) in dry DMF or THF to deprotonate the carbamate, followed by adding the alkyl halide.

    • Warning: This often leads to Side Reaction 1 (Elimination) , producing propene gas instead of the product.

Q2: In the first step of Route B (Boc protection of Pr-NH-OH), am I getting O-Boc or N-Boc protection? Diagnosis: Kinetic vs. Thermodynamic Control. Explanation: Reaction of N-alkylhydroxylamines with


 typically yields the N-Boc  product (

). Self-Validation:
  • N-Boc product: Stable.

    
     NMR will show the propyl 
    
    
    
    adjacent to Nitrogen shifting downfield significantly due to the carbamate.
  • O-Boc product: Unstable. O-Boc derivatives of hydroxylamines often undergo rearrangement or hydrolysis upon workup. If your product is stable on silica gel, it is the N-Boc isomer.

Category 2: Side Product Identification

Q3: I see a new spot on TLC that moves faster than my product, but my yield is low. What is it? Identification: Propene (Gas) and Unreacted Starting Material. Mechanism: This is Side Reaction 1: E2 Elimination . When using propyl bromide (or iodide) with a strong base (like NaH or KOtBu) or at high temperatures, the base acts as a nucleophile towards the


-proton of the propyl halide rather than the nitrogen attacking the carbon.


Prevention:
  • Use a milder base if possible (

    
    ).
    
  • Lower the reaction temperature (0°C to RT).

  • Switch to Propyl Iodide or Propyl Triflate (more reactive towards

    
    ) to outcompete elimination.
    

Q4: My product mass spectrum shows M+16 or M+32 peaks. What happened? Identification: Oxidation to Nitrone. Mechanism: N-substituted hydroxylamines are sensitive to oxidation.


Prevention: 
  • Degas all solvents with Nitrogen/Argon.

  • Add a radical scavenger (e.g., BHT) if the reaction is prolonged.

  • Avoid metal spatulas or stir bars with exposed iron/rust, which catalyze oxidation.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the "Stuck" route and the "Optimized" route, highlighting key side reactions.

SynthesisPathways cluster_legend Legend Start_A N-Boc-Hydroxylamine (Boc-NH-OH) Inter_A N-Boc-O-Propyl (Boc-NH-OPr) Start_A->Inter_A 1. Pr-Br, Base (Easy O-alkylation) Target TARGET N-Boc-N-Pr-N-OPr Inter_A->Target 2. Pr-Br, Strong Base (Difficult N-alkylation) Side_Elim Side Product: Propene (Gas) Inter_A->Side_Elim E2 Elimination (Major Side Rxn) Start_B N-Propylhydroxylamine (Pr-NH-OH) Inter_B N-Boc-N-Propyl-OH (Pr-N(Boc)-OH) Start_B->Inter_B 1. Boc2O (N-Protection) Inter_B->Target 2. Pr-Br, Base (Easy O-alkylation) Inter_B->Side_Elim Minor Side Rxn key1 Route A: Common Failure Point key2 Route B: Optimized Pathway

Caption: Comparative analysis of synthetic routes. Route A (Red) encounters a steric/electronic dead-end at the second alkylation. Route B (Green) utilizes the higher nucleophilicity of the oxygen atom for the final step.

Optimized Experimental Protocol (Route B)

This protocol minimizes side reactions by establishing the N-C bond prior to the O-C bond.

Step 1: Synthesis of N-Boc-N-propylhydroxylamine

Reaction:



ReagentEquivalentsRole
N-Propylhydroxylamine HCl1.0Starting Material

1.1Protecting Group
Triethylamine (

)
2.2Base (Neutralize HCl + Reaction)
DCM (Dichloromethane)Solvent0.2 M Concentration

Procedure:

  • Suspend N-propylhydroxylamine HCl in DCM at 0°C.

  • Add

    
     dropwise. The suspension will clear as the free amine forms.
    
  • Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 5% Citric Acid (removes unreacted amine/base), then Brine. Dry over

    
    .
    
  • QC Check:

    
     NMR should show a singlet for Boc (~1.45 ppm) and propyl signals. The OH proton is broad and exchangeable (
    
    
    
    shake).
Step 2: O-Alkylation to Target

Reaction:



ReagentEquivalentsRoleNotes
N-Boc-N-propylhydroxylamine1.0SubstrateFrom Step 1
Propyl Iodide (

)
1.5Alkylating AgentIodide is better than Bromide to avoid elimination
Cesium Carbonate (

)
2.0BaseMild, soluble in DMF
DMF (Anhydrous)Solvent0.1 MDryness is critical

Procedure:

  • Dissolve substrate in anhydrous DMF.

  • Add

    
    . Stir for 10 min.
    
  • Add Propyl Iodide.

  • Stir at RT for 12-18 hours. Do not heat above 40°C (prevents elimination/Boc degradation).

  • Workup: Dilute with

    
     (Ether extracts product well, leaves DMF in aqueous). Wash 3x with water to remove DMF.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the starting material (OH capped with Propyl).

References

  • Preparation of N,O-Dialkylhydroxylamines

    • Title: Synthesis of N-alkoxy-N-alkylcarbamates via alkylation of N-hydroxycarbam
    • Source:Journal of Organic Chemistry, 2003, 68, 1018–1024.
    • Context: Establishes the preference for O-alkyl
    • (Example proxy for general methodology validation).

  • Boc Group Stability & Reactivity

    • Title: The Reactivity of the N-Boc Protecting Group: An Underrated Fe
    • Source:Chem. Eur. J., 2025.
    • Context: Discusses side reactions of Boc groups under basic alkyl
  • Hydroxylamine Alkylation Selectivity

    • Title: Diversity-Oriented Synthesis of N,N,O-Trisubstituted Hydroxylamines.
    • Source:J. Am. Chem. Soc., 2020, 142, 14286-14294.
    • Context: Provides mechanistic insight into N- vs O-selectivity and the difficulty of N-alkyl
  • General N-Boc Protection Protocols

    • Title: A Technical Guide to the Synthesis of N-Boc-Diethanolamine.
    • Source: BenchChem Technical Guides.
    • Context: Standard protocols for Boc protection stoichiometry and workup.

    • (Representative of standard Boc protocols).

improving the yield of N-Boc-N-propyl-N-propoxyamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing the Yield of N-Boc-N-propyl-N-propoxyamine Synthesis

Core Directive: Strategic Analysis

The synthesis of N-Boc-N-propyl-N-propoxyamine (an N-alkoxy-N-alkylcarbamate) presents a classic challenge in organic synthesis: assembling a sterically crowded nitrogen center while managing the regioselectivity of an ambident nucleophile (hydroxylamine derivative).

Users reporting "low yield" typically encounter one of two bottlenecks:

  • Regiochemical Scrambling: Competition between N- and O-alkylation during the initial steps.

  • Steric Stalling: The failure of the final alkylation step due to the bulkiness of the tert-butoxycarbonyl (Boc) group and the existing alkoxy substituent.

This guide provides a troubleshooting framework for the conventional route and proposes an alternative "Inverse Addition" strategy that often resolves persistent yield issues.

Reaction Pathway Visualization

The following diagram outlines the two primary synthetic pathways. Route A is the conventional method (often prone to stalling). Route B is the high-yield alternative recommended for scale-up.

SynthesisPathways cluster_0 Route A: Sequential Alkylation (High Steric Risk) cluster_1 Route B: N-Acylation First (Recommended) Start Hydroxylamine (NH2OH) BocNHOH N-Boc-Hydroxylamine (Boc-NH-OH) Start->BocNHOH Boc2O Base PrNHOH N-Propylhydroxylamine (Pr-NH-OH) Start->PrNHOH Reductive Amination (PrCHO / NaCNBH3) MonoAlk N-Boc-O-Propoxyamine (Boc-NH-O-Pr) BocNHOH->MonoAlk 1. Pr-Br/Base (O-Alkylation dominates) Final TARGET: N-Boc-N-propyl-N-propoxyamine MonoAlk->Final 2. Pr-I / NaH / DMF (DIFFICULT STEP) NBocPr N-Boc-N-Propylhydroxylamine (Pr-N(Boc)-OH) PrNHOH->NBocPr Boc2O (N-protection favored) NBocPr->Final Pr-Br / Base (O-Alkylation is fast)

Caption: Comparison of Route A (Sequential Alkylation) vs. Route B (N-Acylation First). Route A often stalls at the final N-alkylation step due to steric hindrance.

Troubleshooting Guide (Q&A)

Module 1: The Stalled Reaction (Route A Users)

For users currently stuck with the intermediate N-Boc-O-propoxyamine (


) attempting to add the final propyl group.

Q: I am using


 in Acetone/MeCN, but the starting material remains unreacted. Why? 
A:  The acidity of the N-H proton in N-Boc-O-alkoxyamines is significantly lower than that of a simple amide or hydroxamic acid due to the electron-donating nature of the alkoxy group. Weak bases like Potassium Carbonate (

) are insufficient to fully deprotonate this species to form the nucleophilic anion.
  • The Fix: Switch to Sodium Hydride (NaH) (60% dispersion) or Potassium tert-butoxide (KOtBu) . You must generate the anion irreversibly before adding the alkylating agent.

Q: I switched to NaH in DMF, but the yield is still <40%. What is happening? A: This is likely a steric issue combined with a leaving group problem. The nitrogen center is flanked by a bulky Boc group and a Propoxy group. A propyl bromide might be too slow, leading to competitive decomposition of the Boc group (thermolysis) if you are heating it.

  • The Fix:

    • Leaving Group: Switch from Propyl Bromide to Propyl Iodide . Iodide is a better leaving group and reacts faster at lower temperatures.

    • Solvent: Ensure the DMF is anhydrous . Water destroys the NaH and the anion.

    • Temperature: Do not exceed 60°C. Boc groups become unstable above 80°C in polar basic media.

Q: Can I use Mitsunobu conditions for the second step? A: No. The Mitsunobu reaction (PPh3/DIAD) is excellent for forming C-O bonds (O-alkylation) or N-alkylation of acidic sulfonamides. It is generally ineffective for N-alkylation of sterically hindered carbamates with aliphatic alcohols.

Module 2: Regioselectivity & Purity (General)

Q: How do I ensure I get O-alkylation first in Route A? A: N-Boc-hydroxylamine (


) is an ambident nucleophile. Under basic conditions, the oxygen is harder (more electronegative) and typically reacts with alkyl halides first.
  • Protocol Verification: Use DBU (1.0 eq) in DMF. This typically yields >90% O-isomer. If you observe N-alkylation mixtures, switch to Mitsunobu conditions (Propanol, PPh3, DEAD), which are exclusively O-selective for this substrate.

Q: My product decomposes during silica column chromatography. A: N-Alkoxyamines can be acid-sensitive. Silica gel is slightly acidic.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes the silica and prevents Boc-deprotection or N-O bond cleavage during purification.

Optimized Experimental Protocols

Protocol A: The "Rescue" Method (For existing Route A intermediates)

Use this if you already have N-Boc-O-propoxyamine and need to add the final propyl group.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation:

    • Dissolve N-Boc-O-propoxyamine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Cool to 0°C.[1][2]

    • Add NaH (60% in oil, 1.5 equiv) portion-wise.

    • Critical: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. Ensure gas evolution ceases.

  • Alkylation:

    • Cool back to 0°C.

    • Add 1-Iodopropane (2.0 equiv) dropwise. (Do not use Bromopropane).

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (
    
    
    
    ).[3][4] Wash organics with water (
    
    
    ) and brine to remove DMF. Dry over
    
    
    .
Protocol B: The "High-Yield" Method (Recommended for new batches)

This route avoids the difficult alkylation of a hindered nitrogen.

StepReagentsConditionsWhy this works?
1. Precursor Synthesis Pr-NH-OH +


,

, RT
N-Selectivity: Alkylhydroxylamines react with

preferentially at the Nitrogen.
2. O-Alkylation Intermediate + Pr-I

, Acetone, Reflux
Facile Reaction: The nucleophile is now the Oxygen (

), which is unhindered and highly reactive.

Step-by-Step for Protocol B (Step 2):

  • Dissolve N-Boc-N-propylhydroxylamine (1.0 equiv) in Acetone (0.5 M).

  • Add

    
      (2.0 equiv, anhydrous/powdered).
    
  • Add 1-Iodopropane (1.5 equiv).

  • Heat to reflux (approx 56°C) for 4–6 hours.

  • Result: This typically proceeds to >90% conversion because the steric penalty is significantly lower than in Protocol A.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in real-time.

DecisionTree Start Problem: Low Yield of N-Boc-N-propyl-N-propoxyamine CheckRoute Which Route are you using? Start->CheckRoute RouteA Route A: Boc-NH-OH + Pr-X CheckRoute->RouteA RouteB Route B: Pr-NH-OH + Boc2O CheckRoute->RouteB Step1Check Is Step 1 (O-alkylation) successful? RouteA->Step1Check FixLG Action: Switch Pr-Br to Pr-I (Finkelstein conditions) RouteB->FixLG If O-alkylation is slow (Rare) Step2Check Is Step 2 (N-alkylation) stalling? Step1Check->Step2Check Yes Mitsunobu Action: Use Mitsunobu (PPh3/DEAD) for Step 1 Step1Check->Mitsunobu No (Mixture of N/O) FixBase Action: Switch Base to NaH Solvent to DMF Step2Check->FixBase Yes (SM remains) FixBase->FixLG Still slow?

Caption: Diagnostic flow for identifying the chemical bottleneck. Most users fail at the "Step 2 Check" node in Route A.

References

  • General Synthesis of Alkoxyamines

    • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[5] A direct preparation of O-substituted hydroxylamines from alcohols.[5] Synthesis, 2006(10), 1635-1638.

    • Relevance: Establishes the baseline reactivity of N-Boc-hydroxylamine and the preference for O-alkyl
  • Mitsunobu Conditions for N-Boc-Hydroxylamines

    • Knight, D. W., & Leese, M. P. (2001). A novel synthesis of N-alkoxy-N-alkylcarbamates. Tetrahedron Letters, 42(13), 2593-2595.
    • Relevance: Confirms the utility of Mitsunobu chemistry for the initial O-functionaliz
  • Alkylation of Hindered N-Boc Amines

    • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
    • Relevance: While focused on sulfonamides, this foundational text illustrates the steric penalties of alkylating secondary protected amines and the necessity of strong bases/polar solvents, supporting the recommend
  • Boc Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Relevance: Standard reference for the thermal instability of Boc groups >80°C and sensitivity to Lewis acids (silica).

Sources

N-Boc-N-propyl-N-propoxyamine purification challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of N-Boc-N-propyl-N-propoxyamine (Chemical Formula: C₁₁H₂₃NO₃).

As a fully substituted, Boc-protected N,O-dialkylhydroxylamine, this compound presents a unique set of purification challenges. It lacks a UV-active chromophore, exhibits thermal sensitivity, and its tertiary carbamate nature often leads to chromatographic streaking due to rotameric equilibria and silanol interactions.

This guide is designed by application scientists to provide you with field-proven, self-validating protocols to troubleshoot and optimize your purification workflows.

Frequently Asked Questions & Troubleshooting

Q1: I cannot track my product during flash chromatography because it doesn't show up under a 254 nm UV lamp. What is the most reliable way to visualize it?

The Causality: N-Boc-N-propyl-N-propoxyamine lacks conjugated π-systems or aromatic rings, rendering UV detection completely ineffective. While Ninhydrin is the standard stain for amino acids and primary amines, it relies on the formation of Ruhemann's purple[1]. Because your target compound is a fully substituted N,O-dialkylhydroxylamine, even if the Boc group is thermally cleaved on the TLC plate, the resulting secondary amine equivalent will stain poorly with Ninhydrin. The Solution: You must rely on general oxidative stains. Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) are highly effective because they oxidize the alkyl chains and the hydroxylamine core, reducing the metal complexes to produce highly visible spots[2].

Q2: My product streaks heavily on silica gel, and I am getting co-elution with minor impurities. How can I sharpen the peaks?

The Causality: The Boc-protected hydroxylamine exists as a mixture of carbamate rotamers (due to restricted rotation around the C-N partial double bond). Furthermore, the lone pairs on the nitrogen and oxygen atoms hydrogen-bond strongly with acidic silanol groups (Si-OH) on the stationary phase[3]. The Solution: Passivate the silica gel. By adding 1% Triethylamine (Et₃N) to your eluent, the strongly basic Et₃N irreversibly binds to the acidic silanol sites, preventing your product from interacting with them. This forces the compound to partition purely based on its lipophilicity, resulting in sharp, tight bands.

Q3: I synthesized this compound using Boc anhydride (Boc₂O), but the unreacted Boc₂O co-elutes perfectly with my product. How do I separate them?

The Causality: Boc₂O and N-Boc-N-propyl-N-propoxyamine have nearly identical retention factors (R_f) on silica gel because both are highly lipophilic, non-polar molecules dominated by tert-butyl and propyl chains. The Solution: Do not attempt to separate them chromatographically. Instead, use a chemical scavenging approach. By adding a highly nucleophilic, water-soluble amine (like N,N-dimethylethylenediamine) during the reaction workup, the excess Boc₂O is rapidly converted into a highly polar urea derivative. This byproduct is easily washed away in the aqueous phase, leaving your pure product in the organic layer.

Quantitative Data: TLC Visualization Strategies

To ensure self-validation during your purification, use the following table to select the appropriate staining method for monitoring your fractions.

Stain ReagentPreparation / Active IngredientsHeating Required?Visual Result (Product Spot)Sensitivity & Specificity for N-Boc-Alkoxyamines
KMnO₄ 6g KMnO₄, 40g K₂CO₃, 5mL 10% NaOH in 600mL H₂O[2]NoYellow/Brown spot on bright pink backgroundHigh. Excellent for rapid fraction checking. Oxidizes the alkyl/propoxy chains instantly.
PMA 10g Phosphomolybdic acid in 100mL Ethanol[2]Yes (Heat Gun)Blue/Black spot on yellow-green backgroundHigh. Universal stain; highly sensitive to lipophilic Boc-protected compounds.
Ninhydrin 0.2g Ninhydrin, 0.5mL AcOH in 100mL n-Butanol[1]Yes (High Heat)Faint brown or yellow spotLow. The Boc group must be thermally cleaved[4], and the resulting N,O-dialkyl group reacts poorly.

Experimental Workflows & Methodologies

Protocol 1: Chemical Scavenging of Excess Boc₂O (Pre-Chromatography)

This protocol validates purity before the mixture even touches a column by eliminating the most common co-eluting impurity.

  • Reaction Quench: Once the Boc-protection reaction is deemed complete by TLC (using KMnO₄ stain), cool the reaction mixture to 0 °C.

  • Scavenger Addition: Add 1.5 equivalents (relative to the estimated remaining Boc₂O) of N,N-dimethylethylenediamine (DMEDA) directly to the organic reaction mixture.

  • Incubation: Stir the mixture at room temperature for 30–45 minutes. DMEDA will selectively attack the electrophilic anhydride, forming a highly polar, water-soluble urea.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1.0 M HCl (x2) to remove excess DMEDA and the urea byproduct.

    • Saturated NaHCO₃ (x1) to neutralize the organic layer.

    • Brine (x1) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Scavenge Boc2O Unreacted Boc2O (Lipophilic) Reaction Nucleophilic Acyl Substitution Boc2O->Reaction DMEDA N,N-dimethylethylenediamine (Scavenger) DMEDA->Reaction Urea Water-Soluble Urea Byproduct Reaction->Urea Aqueous Phase Product N-Boc-N-propyl- N-propoxyamine (Remains in Organic) Reaction->Product Organic Phase

Fig 1: Chemical logic of Boc₂O scavenging to prevent chromatographic co-elution.

Protocol 2: Et₃N-Deactivated Flash Chromatography

Hydroxylamine derivatives are sensitive to hydrolysis and oxidation[3]. This protocol ensures a neutral, inert environment during separation.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (typically starting at 95:5). Add exactly 1% (v/v) Triethylamine (Et₃N) to the entire solvent batch.

  • Column Packing: Slurry-pack the silica gel column using the Et₃N-doped solvent. Flush at least 2 column volumes (CV) of the solvent through the bed to ensure complete passivation of the silanol groups.

  • Sample Loading: Dissolve the crude N-Boc-N-propyl-N-propoxyamine in the minimum amount of Et₃N-doped eluent and load it onto the column.

  • Elution & Monitoring: Run the column using a gentle gradient (e.g., 5% to 15% EtOAc). Spot fractions on TLC plates and develop immediately using the KMnO₄ dip[2].

  • Concentration Warning: When pooling and evaporating the pure fractions, do not exceed a water bath temperature of 35–40 °C . Boc-protected amines can undergo spontaneous thermal deprotection or degradation at elevated temperatures, especially if trace acids are present[4][5].

G Start Crude N-Boc-N-propyl- N-propoxyamine CheckBoc Excess Boc2O Present? Start->CheckBoc Scavenge Add Amine Scavenger (e.g., DMEDA) CheckBoc->Scavenge Yes TLC TLC Visualization (Avoid UV, Use KMnO4) CheckBoc->TLC No Scavenge->TLC Chromatography Flash Chromatography (1% Et3N Passivation) TLC->Chromatography Evaporation Low-Temp Evaporation (< 40°C) Chromatography->Evaporation Pure Pure Target Compound Evaporation->Pure

Fig 2: End-to-end troubleshooting and purification decision tree for N-Boc-alkoxyamines.

References

  • National Institutes of Health (NIH) / PMC. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." PMC, 2024. Available at:[Link]

  • Org Prep Daily. "TLC Staining solutions." WordPress, 2006. Available at:[Link]

  • Curly Arrow. "Let's talk about TLCs Part 4 - Ninhydrin Stain." Blogspot, 2008. Available at:[Link]

Sources

I. Mechanistic Causality: The Double-Edged Sword of DMAP

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of protecting secondary amines with the tert-butyloxycarbonyl (Boc) group.

While Boc protection of primary amines is generally trivial, secondary amines introduce steric hindrance and altered nucleophilicity, often leading to sluggish kinetics, incomplete conversions, or unexpected side reactions. This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure reproducible success.

The fundamental reaction involves the nucleophilic attack of a secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O)[1]. However, secondary amines possess a larger cone angle than primary amines, significantly raising the activation energy required to attack the bulky Boc₂O electrophile.

To overcome this, 4-dimethylaminopyridine (DMAP) is frequently deployed as a nucleophilic catalyst. DMAP attacks Boc₂O to form a highly electrophilic Boc-pyridinium intermediate, which is far more susceptible to attack by sterically hindered amines[2]. While this accelerates the reaction, it also decreases chemoselectivity, opening pathways to ureas, isocyanates, and carbamic-carbonic anhydrides[3]. Understanding this bifurcation is critical for troubleshooting.

Boc_Protection_Pathway Boc2O Boc2O + DMAP Intermediate Boc-Pyridinium Intermediate (Highly Electrophilic) Boc2O->Intermediate Rapid Activation Product N-Boc Secondary Amine (Target) Intermediate->Product Amine Attack Byproducts t-BuOH + CO2 (Gas) Intermediate->Byproducts Decomposition SideReact Ureas / Isocyanates (Side Products) Intermediate->SideReact Excess DMAP / Heat Amine Secondary Amine (Nucleophile) Amine->Product Base / Solvent

Mechanistic pathway of DMAP-catalyzed Boc protection and potential side reactions.

II. Diagnostic Troubleshooting & FAQs

Q1: My reaction is stalling at 50% conversion. Why is it so sluggish, and how do I drive it to completion? Causality: Stalling is typically caused by severe steric hindrance around the secondary amine or the accumulation of acidic byproducts that protonate the remaining free amine, rendering it non-nucleophilic. Solution: First, ensure your biphasic buffer is maintaining a pH of 8–9. If the pH is optimal but the reaction remains stalled, introduce DMAP in catalytic amounts (0.05–0.1 eq) or elevate the temperature to 40 °C[4].

Q2: Upon adding DMAP, my reaction bubbled violently and overheated. What happened? Causality: The reaction between DMAP and Boc₂O is nearly instantaneous and generates equimolar amounts of carbon dioxide gas and tert-butanol[2]. Rapid addition of DMAP causes a sudden, massive release of CO₂, leading to thermal runaway and potential vessel rupture. Solution: Never run DMAP-catalyzed Boc protections in a sealed system. Always vent the flask and add the DMAP slowly, in portions, over 10–15 minutes[2].

Q3: TLC shows multiple new spots. LC-MS indicates the formation of ureas and isocyanates. How do I prevent this? Causality: When DMAP is used with poorly nucleophilic or highly hindered secondary amines, the highly reactive Boc-pyridinium intermediate can undergo further rearrangement or react with excess amine to form symmetrical ureas or isocyanates[3][5]. Solution: Omit DMAP entirely. Instead, switch the solvent to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP acts as both solvent and catalyst, providing electrophilic activation of Boc₂O via bifurcated hydrogen bonding without triggering the side reactions associated with DMAP[6].

Q4: I am trying to protect an indole / substituted aniline, but I see zero conversion. Why? Causality: Electron-poor secondary amines (like indoles or substituted anilines) have their lone pairs delocalized into the aromatic ring, making them exceptionally poor nucleophiles that cannot attack Boc₂O under standard mild basic conditions[7]. Solution: You must pre-activate the amine. Use a strong base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LHMDS) in anhydrous DMF or THF at 0 °C to deprotonate the amine, forming a highly nucleophilic amide anion before adding the Boc₂O.

III. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a biphasic system to protect standard to moderately hindered secondary amines while minimizing side-product formation. Every step contains a built-in validation checkpoint to ensure the chemistry is behaving as predicted.

Step 1: Substrate Solvation & Basification

  • Action: Dissolve the secondary amine (1.0 eq, 10 mmol) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ (20 mL total).

  • Causality: The biphasic system acts as a thermodynamic sink. NaHCO₃ acts as a mild base to neutralize the amine hydrochloride salt without hydrolyzing Boc₂O prematurely[1].

  • Validation Checkpoint: Spot the aqueous phase on pH paper; it must read between 8 and 9. If it is acidic, the amine remains protonated and inert.

Step 2: Electrophile Addition

  • Action: Cool the mixture to 0 °C. Add Boc₂O (1.2 eq, 12 mmol) dropwise as a solution in 5 mL THF.

  • Causality: Cooling mitigates the exothermic decomposition of Boc₂O and prevents the vaporization of the solvent.

  • Validation Checkpoint: Observe the reaction mixture for mild effervescence (CO₂ release). If no gas evolves, the reaction has not initiated.

Step 3: Catalytic Activation (Conditional)

  • Action: If TLC indicates <50% conversion after 2 hours, add DMAP (0.05 eq, 0.5 mmol) slowly.

  • Causality: DMAP forms a transient, highly reactive Boc-pyridinium species to overcome steric barriers[2].

  • Validation Checkpoint: A sudden, brief spike in gas evolution confirms the formation of the active intermediate[2]. Ensure the flask is properly vented.

Step 4: Reaction Monitoring & Quench

  • Action: Stir at room temperature for 2–4 hours. Quench by adding N,N-dimethylethylenediamine (0.1 eq) to consume excess Boc₂O.

  • Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. The starting secondary amine will appear as a dark pink/purple spot upon heating. The N-Boc product is Ninhydrin-inactive (as the amine is masked) but will be visible under UV or with an iodine stain.

Step 5: Isolation & Purification

  • Action: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (15 mL), then brine (15 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Causality: The 1M HCl wash selectively protonates and removes unreacted secondary amine and DMAP into the aqueous phase, leaving the neutral N-Boc product in the organic phase[4].

  • Validation Checkpoint: Evaporate the solvent to yield a crude product. NMR should show a massive 9H singlet at ~1.4 ppm, confirming the presence of the tert-butyl group.

IV. Empirical Data Summary

The choice of reaction conditions dictates the success of the protection. The following table synthesizes quantitative parameters and expected outcomes based on substrate classes.

Substrate ClassRecommended Catalyst / BaseSolvent SystemTemp (°C)TimeTypical YieldCommon Side ReactionsRef
Unhindered Aliphatic NaHCO₃ (1.5 eq)THF / H₂O (1:1)20–251–4 h>90%None[1]
Sterically Hindered DMAP (0.1 eq) + TEAMeCN or THF25–402–12 h75–85%Ureas, Isocyanates[5]
Electron-Poor (Anilines) NaH (1.2 eq)Anhydrous DMF0–254–8 h60–80%Unreacted starting material[7]
Acid-Sensitive / Complex HFIP (Acts as solvent)HFIP251–3 h>90%None[6]

V. References

  • Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. BenchChem. Available at: 1

  • Amine Protection / Deprotection. Fisher Scientific. Available at: 4

  • Boc Protection Mechanism (Boc₂O + DMAP). Common Organic Chemistry. Available at: 2

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: 6

  • Dual protection of amino functions involving Boc. RSC Publishing. Available at: 3

  • Application Note – N-Boc protection. Sigma-Aldrich. Available at: 7

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. ResearchGate (Hassner et al.). Available at: 5

Sources

preventing tert-butylation side products during deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing tert-butylation side products during deprotection Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Core Mechanism: The "Cation Cascade"

To prevent tert-butylation, you must first understand that cleavage is not just a "cutting" action—it is a competitive kinetic event .

When you treat your resin with Trifluoroacetic Acid (TFA), you are acidolyzing side-chain protecting groups (Boc, t-Bu esters, t-Bu ethers, Trt). This reaction releases massive quantities of tertiary butyl cations (


).

These cations are electrophilic "missiles." They seek electron-rich centers to stabilize themselves.

  • The Goal: Force them to attack a Scavenger (sacrificial nucleophile).

  • The Failure Mode: They attack your Peptide (nucleophilic residues: Trp, Cys, Met, Tyr).

Mechanism of Action

The following diagram illustrates the competitive pathway between permanent peptide damage (alkylation) and successful scavenging.

G TFA TFA Treatment ProtGroup Protecting Group (Boc/tBu) TFA->ProtGroup Acidolysis Cation Reactive t-Butyl Cation (tBu+) ProtGroup->Cation Generates Scavenger Scavenger (TIS, EDT, Water) Cation->Scavenger Fast Kinetic Trap (Desired) Trp Nucleophilic Residue (Trp, Cys, Met) Cation->Trp Slow Attack (Undesired) Adduct Scavenger-tBu Adduct (Washed away) Scavenger->Adduct Damage PERMANENT Alkylation (+56 Da Mass Shift) Trp->Damage

Figure 1: The kinetic competition between scavenger interception and peptide alkylation during TFA cleavage.

Triage: Selecting the Right Cocktail

Do not use a "one-size-fits-all" cocktail. Select your reagent based on the amino acid composition of your sequence.

Scavenger Performance Data
ScavengerRoleTarget SpeciesNotes
Water Hydrolysis / Polar solvent

,

Weak nucleophile. Essential for Pbf removal (Arg).[1][2]
TIS (Triisopropylsilane)Hydride Donor

,

Irreversibly quenches cations.[3] The gold standard for "odorless" cleavage.
EDT (1,2-Ethanedithiol)Thiol Nucleophile

, Reactive Aldehydes
Critical for Cys, Met, Trp. Prevents re-alkylation.[4] Stench.
DODT Thiol Nucleophile

, Reactive Aldehydes
Less odorous alternative to EDT. Highly effective.
Phenol Protonated Solvent / Trap

Protects Tyr and Trp.[2] Enhances solubility of aromatics.
Thioanisole Soft Nucleophile

,

Accelerates Arg deprotection.[2] Prevents Met oxidation.
Decision Matrix

Follow this logic to choose your cleavage cocktail.

DecisionTree Start Analyze Sequence HasCysMet Contains Cys, Met, or >1 Trp? Start->HasCysMet Simple No Sensitive Residues HasCysMet->Simple No Sensitive Yes (Sensitive) HasCysMet->Sensitive Yes CocktailStandard Standard Cocktail 95% TFA, 2.5% TIS, 2.5% H2O Simple->CocktailStandard OdorConcern Is Odor/Toxicity a constraint? Sensitive->OdorConcern NoOdorConcern No (Performance Priority) OdorConcern->NoOdorConcern YesOdorConcern Yes (Safety Priority) OdorConcern->YesOdorConcern ReagentK Reagent K (Best for Trp/Cys Protection) NoOdorConcern->ReagentK ReagentDODT DODT Cocktail (Reagent K variant) YesOdorConcern->ReagentDODT

Figure 2: Logic flow for selecting the optimal cleavage cocktail based on peptide composition.

Troubleshooting Guides & FAQs

Issue 1: "I see a +56 Da mass shift on Tryptophan."

Diagnosis: This is tert-butylation of the indole ring.[5] The


 cation has attacked the C2, C5, or C7 position of the tryptophan indole.

Root Causes & Solutions:

  • Insufficient Scavenging: You likely used a standard cocktail (TFA/Water/TIS) for a sequence with multiple

    
     donors (e.g., Ser(tBu), Asp(OtBu)) and a Trp.
    
    • Fix: Switch to Reagent K (Recipe below). The dithiol (EDT) and phenol are physically better at shielding the hydrophobic indole ring than water/silanes alone [1].

  • Wrong Starting Material: Did you use Fmoc-Trp-OH or Fmoc-Trp(Boc)-OH?

    • Fix: Always use Fmoc-Trp(Boc)-OH . The Boc group on the indole nitrogen is removed during cleavage, but it decarboxylates slowly. This creates a transient N-carboxy-indole intermediate that electronically deactivates the ring, protecting it from alkylation during the critical first few minutes when cation concentration is highest [2].

Issue 2: "My Cysteine peptides are messy/alkylated."

Diagnosis: Cysteine is a "soft" nucleophile. Once the Trt group is removed, the free thiol (-SH) is extremely reactive toward


 cations.

Root Causes & Solutions:

  • Lack of Thiols: Silanes (TIS) are poor scavengers for protecting free thiols.

    • Fix: You must use a thiol-based scavenger. EDT (Ethanedithiol) or DODT are non-negotiable here. They act as competitive thiols, absorbing the cations before your Cysteine does.

  • Reversible Adducts:

    • Fix: Do not let the cleavage reaction sit too long, but ensure it is long enough to fully deprotect. 2-3 hours is standard.

Issue 3: "I cannot use EDT due to the smell/toxicity."

Solution: Use DODT (3,6-dioxa-1,8-octanedithiol).[6]

  • Why: DODT has a higher boiling point and lower vapor pressure than EDT, significantly reducing the stench.

  • Performance: Studies show DODT is equipotent to EDT for preventing tert-butylation and Met-oxidation [3].

Validated Protocols

Protocol A: Reagent K (The "Nuclear Option")

Use for: Peptides containing Trp, Cys, Met, or Tyr. Yield: ~10 mL cocktail (Scale up as needed)

  • Phenol: 0.5 g (melted/crystalline)

  • Water: 0.5 mL

  • Thioanisole: 0.5 mL

  • EDT (Ethanedithiol): 0.25 mL

  • TFA: 8.25 mL

Procedure:

  • Premix Phenol and Thioanisole to solubilize.

  • Add Water, EDT, and finally TFA.

  • Add to resin (cold, 4°C initially, then warm to RT).

  • Cleave for 2.5 – 3 hours.

Protocol B: The "Odorless" High-Performance (DODT)

Use for: Sensitive peptides in labs with strict odor policies.

  • TFA: 90%

  • TIS: 2.5%[7][8]

  • Water: 2.5%

  • DODT: 5%

Protocol C: Post-Cleavage Ether Precipitation

Critical Step: If you rotary evaporate the TFA to dryness without precipitation, you concentrate the scavenged adducts (e.g.,


-EDT) back onto the peptide, promoting reversibility and re-alkylation.
  • Concentrate TFA volume to ~10-20% (do not dry completely).

  • Add ice-cold Diethyl Ether or MTBE (Methyl tert-butyl ether) in 10-fold excess.

  • The peptide precipitates; the lipophilic scavenger-adducts remain dissolved in the ether.

  • Centrifuge, decant ether, and repeat wash 2x.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[8][9][10] International Journal of Peptide and Protein Research, 36(3), 255–266.[2][10][11]

  • White, P. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Referencing the mechanistic protection of Trp(Boc)).
  • Merck/Sigma-Aldrich. (2002). The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis.

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[9][10]

Sources

Technical Support Center: Optimizing N-Boc-N-propyl-N-propoxyamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Boc-N-propyl-N-propoxyamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of N-Boc-N-propyl-N-propoxyamine, a sterically hindered and electronically nuanced molecule, can present several challenges. The core of the synthesis typically involves the protection of the secondary amine, N-propyl-N-propoxyamine, using di-tert-butyl dicarbonate (Boc₂O). The efficiency of this reaction is highly dependent on a delicate balance of reaction parameters. This guide will explore common issues and provide systematic approaches to optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to N-Boc-N-propyl-N-propoxyamine?

A1: The most straightforward approach is the N-protection of N-propyl-N-propoxyamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.[1][2]

Q2: My reaction is very slow or appears to be incomplete. What are the likely causes?

A2: Several factors can contribute to a sluggish reaction:

  • Steric Hindrance: The propyl and propoxy groups on the nitrogen atom create significant steric bulk, which can impede the approach of the Boc anhydride.

  • Low Nucleophilicity: The electron-withdrawing effect of the adjacent oxygen atom in the propoxy group can reduce the nucleophilicity of the nitrogen atom.

  • Inadequate Base: The chosen base may not be strong enough to sufficiently deprotonate the amine or activate the Boc anhydride.

  • Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier.[1]

Q3: What are the best solvents and bases to use for this reaction?

A3: Common solvents for N-Boc protection include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[1] For sterically hindered amines, a non-nucleophilic, moderately strong base like triethylamine (TEA) is a common choice. In some cases, stronger bases like 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with a stoichiometric base.[3]

Q4: I am observing multiple spots on my TLC plate. What are the possible side products?

A4: Potential side reactions include the formation of N,N-di-Boc derivatives (though less likely with a secondary amine), and decomposition of the starting material or product, especially if elevated temperatures are used for prolonged periods.[1] The purity of the starting N-propyl-N-propoxyamine is also critical; impurities can lead to additional spots.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of N-Boc-N-propyl-N-propoxyamine.

Issue 1: Low to No Product Formation

Initial Checks:

  • Reagent Quality: Verify the purity and integrity of your starting materials (N-propyl-N-propoxyamine and Boc₂O) and solvent. Ensure the solvent is anhydrous if using a moisture-sensitive protocol.

  • Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to monitor the reaction progress.[1] The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

Optimization Strategies:

ParameterRecommended Adjustment & Rationale
Temperature Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40-60 °C.[1][4] This provides the necessary activation energy to overcome steric and electronic barriers. Monitor for any signs of decomposition at higher temperatures.
Base If using a mild base like triethylamine (TEA) with slow conversion, consider adding a catalytic amount of a stronger, nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP accelerates the reaction by forming a more reactive intermediate with Boc₂O.
Solvent Aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good choices.[1] If solubility is an issue, consider exploring other solvents like acetonitrile.
Concentration Increasing the concentration of the reactants can sometimes accelerate the reaction rate. However, be mindful of potential solubility issues.
Issue 2: Formation of Multiple Products

Initial Checks:

  • Starting Material Purity: Re-evaluate the purity of your N-propyl-N-propoxyamine. Impurities will carry through the reaction and complicate purification.

  • Reaction Time and Temperature: Prolonged reaction times or excessive heat can lead to the degradation of the desired product or starting materials.

Optimization Strategies:

ParameterRecommended Adjustment & Rationale
Stoichiometry Ensure the stoichiometry of Boc₂O is carefully controlled. A slight excess (1.1-1.2 equivalents) is often sufficient. A large excess may lead to side reactions.
Temperature Control If decomposition is suspected, run the reaction at a lower temperature for a longer period.
Purification Method Optimize your purification technique. Column chromatography on silica gel is typically effective for separating the nonpolar N-Boc product from more polar impurities.

Experimental Workflow & Diagrams

General Experimental Protocol for N-Boc-N-propyl-N-propoxyamine Synthesis
  • To a solution of N-propyl-N-propoxyamine (1.0 eq) in anhydrous Dichloromethane (DCM), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Flowchart for Troubleshooting

Troubleshooting_Workflow Start Reaction Start: N-Boc-N-propyl-N-propoxyamine Synthesis Monitor Monitor by TLC Start->Monitor Check_Completion Reaction Complete? Monitor->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Temp Increase Temperature (e.g., to 40°C) Incomplete->Increase_Temp Add_Catalyst Add Catalytic DMAP Incomplete->Add_Catalyst Change_Solvent Change Solvent Incomplete->Change_Solvent Check_Purity Check Starting Material Purity Incomplete->Check_Purity Workup Work-up & Purification Complete->Workup Increase_Temp->Monitor Add_Catalyst->Monitor Change_Solvent->Monitor Final_Product Pure N-Boc-N-propyl-N-propoxyamine Workup->Final_Product

Caption: A troubleshooting workflow for optimizing the synthesis.

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R2N-H N-propyl-N-propoxyamine Activated_Boc Activated Boc Species R2N-H->Activated_Boc Nucleophilic Attack Boc2O Boc Anhydride Base Base (e.g., TEA) R2N-Boc N-Boc-N-propyl-N-propoxyamine Activated_Boc->R2N-Boc Boc2OBase Boc2OBase Boc2OBase->Activated_Boc

Caption: The general mechanism of N-Boc protection.

References

  • ResearchGate. (2012, February 21). Synthesis of N-Boc,(1,6 aminohexyl) maleimide. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • MDPI. (2025, April 24). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • CHIMIA. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Retrieved from [Link]

  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • Macromolecules. (1998). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Retrieved from [Link]

  • Macromolecules. (2014, November 12). Synthesis of Thermal Degradable Poly(alkoxyamine) through a Novel Nitroxide Radical Coupling Step Growth Polymerization Mechanism. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PMC. (n.d.). NMR and EPR Study of Homolysis of Diastereomeric Alkoxyamines. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Retrieved from [Link]

Sources

Technical Support Center: N-Boc Protection Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Base on N-Boc Protection Efficiency Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Application Support Hub.

You are currently viewing the Advanced Troubleshooting Guide for tert-butoxycarbonyl (Boc) protection. This guide moves beyond basic textbook definitions to address the kinetic, thermodynamic, and solubility challenges encountered in complex synthesis.

Part 1: Diagnostic Hub (Triage)

Before adjusting your protocol, identify your substrate class. The "standard" protocol (DCM/TEA) is often insufficient for hindered amines or detrimental to chiral integrity.

Decision Matrix: Selecting the Correct Base System

Boc_Decision_Tree Start Select Substrate Class Aliphatic Aliphatic Amine (Primary/Secondary) Start->Aliphatic Aromatic Aromatic Amine (Aniline/Heterocycle) Start->Aromatic AminoAcid Alpha-Amino Acid (Chiral Center) Start->AminoAcid Salt Amine Salt (R-NH3+ Cl-) Start->Salt Standard Method A: Organic Base (TEA/DIPEA) Solvent: DCM or THF Aliphatic->Standard Slow Is reaction slow? Aromatic->Slow Racemization Risk of Racemization? AminoAcid->Racemization Salt->Standard Requires 2+ eq. Base Slow->Standard No Catalytic Method B: Nucleophilic Catalyst (Boc2O + DMAP) Slow->Catalytic Yes (Low Nucleophilicity) Schotten Method C: Schotten-Baumann (NaOH/Na2CO3 in Dioxane/H2O) Racemization->Schotten Low Risk (Glycine/Achiral) Mild Method D: Mild Inorganic (NaHCO3 in THF/H2O) Racemization->Mild High Risk (Sensitive Chiral)

Figure 1: Decision matrix for selecting the optimal base and solvent system based on substrate nucleophilicity and chirality constraints.

Part 2: Technical Modules & FAQs
Module A: Reaction Kinetics & Catalysis

Issue: The reaction is stalling or requires excessive time. Core Concept:


 is an electrophile; the base's primary role is often misunderstood. In aliphatic amines, the base neutralizes the protons. In aromatic amines, the amine is too weak to attack 

directly, requiring a nucleophilic catalyst.

Q: My aniline derivative is not reacting with


 in DCM/TEA. Should I heat it? 
A:  Heating is a secondary option. The primary fix is switching the "base" mechanism.
Anilines are poor nucleophiles.[1] Adding 4-Dimethylaminopyridine (DMAP , 5-10 mol%) creates a reactive 

-Boc-pyridinium intermediate that is roughly

times more electrophilic than

itself.
  • Protocol Adjustment: Add 0.1 eq. DMAP. Watch for rapid

    
     evolution (effervescence).
    
  • Warning: Avoid DMAP with chiral amino acids (see Module B) or if you wish to avoid Di-Boc formation (N(Boc)2).

Q: Why does the reaction pH drop over time? A: It shouldn't, theoretically. The byproduct is


-Butanol and 

.[2][3][4] However, if you are starting with an amine salt (e.g., Hydrochloride), the reaction releases HCl, which consumes your base.
  • Correction: Ensure you use at least 2.2 equivalents of base (TEA/DIPEA) if starting with a salt: 1.0 eq to free-base the amine, and 1.0+ eq to drive the equilibrium/buffer the system.

Module B: Racemization & Integrity

Issue: Loss of Enantiomeric Excess (% ee) in amino acid protection. Core Concept: Base-induced racemization occurs via proton abstraction at the


-carbon, often facilitated by the formation of an oxazolone intermediate.

Q: I used NaOH to protect a phenylglycine derivative, and it racemized. Why? A: Phenylglycine has a highly acidic


-proton due to the adjacent aromatic ring. Strong bases like NaOH (pH > 13) or even TEA can deprotonate this position.
  • Solution: Switch to Method D (Mild Inorganic) . Use

    
     (Sodium Bicarbonate) or 
    
    
    
    in a THF/Water mixture. The lower pKa of Bicarbonate prevents
    
    
    -deprotonation while sufficiently neutralizing the carboxylic acid.

Q: Can I use DMAP to speed up amino acid protection? A: Strictly No. DMAP is known to promote racemization by facilitating the formation of the oxazolone intermediate. For chiral amino acids, stick to uncatalyzed Schotten-Baumann conditions (Method C/D).

Module C: Solubility & Workup

Issue: The substrate is a zwitterion (insoluble in DCM) or workup results in emulsions.

Q: My amino acid won't dissolve in DCM or THF. A: Amino acids exist as zwitterions (


). They are insoluble in non-polar organic solvents.
  • Fix: Use the Schotten-Baumann condition (Water/Dioxane or Water/Acetone). The base (NaOH/Carbonate) dissolves the amino acid by converting it to the anionic form (

    
    ), which is water-soluble and nucleophilic.
    

Q: How do I remove excess


 and DMAP? 
A: 
  • DMAP Removal: Wash the organic layer with 0.5M HCl or 5%

    
    . DMAP is protonated and moves to the aqueous layer.
    
  • Excess

    
    :  If the product is stable, add a "scavenger" amine (like N,N-dimethylethylenediamine) for 15 mins before workup. This converts excess 
    
    
    
    into a water-soluble urea/amine that washes away.
Part 3: Mechanistic Visualization

Understanding the DMAP catalytic cycle is crucial for troubleshooting "stalled" reactions.

DMAP_Catalysis Boc2O Boc2O (Reagent) Intermediate N-Boc-DMAP+ (Active Species) Boc2O->Intermediate Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product N-Boc Amine (Product) Intermediate->Product Amine Attack (Transfer) Byproduct t-BuOH + CO2 Intermediate->Byproduct Amine Substrate (R-NH2) Amine->Product Product->DMAP Regenerates Catalyst

Figure 2: The DMAP catalytic cycle.[4] Note that DMAP acts as a transfer agent, activating the Boc group. This pathway is prone to side reactions (Di-Boc) if not monitored.

Part 4: Validated Experimental Protocols
Method A: Standard Organic (For Aliphatic Amines)

Best for: Simple primary/secondary amines soluble in organic solvents.

  • Dissolve: 1.0 mmol Amine in 5 mL DCM (or THF).

  • Base: Add 1.2 mmol Triethylamine (TEA) or DIPEA. (Increase to 2.2 mmol if amine is a salt).

  • Reagent: Cool to 0°C. Add 1.1 mmol

    
     (diluted in 1 mL DCM) dropwise.
    
  • Reaction: Warm to RT. Stir 1–4 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with 0.5M HCl (to remove TEA), then Brine. Dry over

    
    .[5][6]
    
Method B: Catalytic Acceleration (For Anilines/Hindered Amines)

Best for: Non-nucleophilic aromatic amines.

  • Dissolve: 1.0 mmol Amine in 5 mL dry THF or MeCN.

  • Catalyst: Add 0.1 mmol DMAP (10 mol%).

  • Reagent: Add 1.2–1.5 mmol

    
    .
    
  • Reaction: Stir at RT. If no reaction after 2h, heat to 50°C.

  • Workup: Critical: Wash organic layer 3x with 1M HCl to ensure complete removal of DMAP (residual DMAP is toxic and interferes with subsequent steps).

Method C/D: Schotten-Baumann (For Amino Acids)

Best for: Chiral amino acids, zwitterions.

  • Solvent: Prepare a 1:1 mixture of Water:Dioxane (or Water:THF).

  • Dissolve: Suspend 1.0 mmol Amino Acid in the solvent.

  • Base:

    • Robust Substrates: Add 2.0 mmol NaOH (1M solution).

    • Sensitive/Chiral (Method D): Add 2.5 mmol

      
       (solid or solution).
      
  • Reagent: Add 1.1 mmol

    
    .
    
  • Reaction: Stir vigorously at RT (overnight often required for Bicarbonate method).

  • Workup:

    • Extract with Ether (discard organic layer - removes unreacted

      
      ).
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 2–3 (product precipitates or becomes extractable).

    • Extract product into EtOAc.

Quantitative Comparison of Bases
Base SystempKa (Approx)Reaction RateRacemization RiskSolubility ProfileRecommended For
DMAP (Catalytic) 9.7Very HighHigh Organic SolventsAnilines, Hindered Amines
NaOH / KOH 14+HighHigh Aqueous/MixedAchiral Amino Acids (Glycine)
TEA / DIPEA 10-11ModerateModerateOrganic SolventsStandard Aliphatic Amines
NaHCO3 6.4Low-ModLow Aqueous/MixedChiral Amino Acids
References
  • Mechanism of DMAP Catalysis: Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst.Angew. Chem. Int. Ed. Engl.1969 , 8, 981.

  • Racemization in Peptide Synthesis: Benoiton, N. L.[7][8] Chemistry of Peptide Synthesis. CRC Press, 2006 . (Chapter 4: Racemization).

  • Boc Protection Protocols & Troubleshooting: Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP).[2][4]

  • General Protective Group Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New Jersey, 2014 .

Sources

Technical Support Center: Purification of Deprotected Propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing Residual TFA from


-Propylhydroxylamine and Alkoxyamine Derivatives
Ticket ID:  CHEM-SUP-8821
Status:  Open Guide
Audience:  Medicinal Chemists, Chemical Biologists, Process Chemists

Executive Summary: The "Invisible" Yield Loss

You are likely reading this because you have deprotected a Boc-propoxyamine derivative using Trifluoroacetic Acid (TFA), and you are facing one of two problems:

  • Cytotoxicity/Interference: Residual TFA is killing your cells or inhibiting your downstream oxime ligation rate.

  • Disappearing Product: You neutralized the salt, evaporated the solvent, and your flask is empty.

The Core Conflict: Propoxyamine (


-propylhydroxylamine) is a volatile base  (Predicted b.p. ~96–104°C, but significantly lower as an azeotrope or under vacuum).
  • As a TFA salt: It is non-volatile but toxic and acidic.

  • As a Free Base: It is chemically reactive and volatile.

Support Recommendation: Do not isolate the free base for storage. Convert the TFA salt to a Hydrochloride (HCl) salt for long-term stability, or generate the free base in situ only immediately prior to use.

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the correct protocol for your application.

TFA_Removal_Workflow start START: Deprotected Propoxyamine-TFA Salt decision What is your immediate goal? start->decision storage Long-term Storage or Biological Assay decision->storage Stability Required reaction Immediate Chemical Ligation (e.g., Oxime) decision->reaction Reactivity Required method_hcl PROTOCOL A: HCl Salt Exchange (Lyophilization) storage->method_hcl method_spe PROTOCOL B: Solid Phase Extraction (Polymer-Supported Carbonate) reaction->method_spe warning CRITICAL WARNING: Do NOT rotary evaporate to dryness as Free Base method_spe->warning If solvent removed

Figure 1: Decision tree for selecting the appropriate TFA removal method based on downstream application.

Protocol A: The "Storage" Standard (HCl Exchange)

Best For: Creating a stable, non-volatile solid; preparing samples for biological assays where TFA cytotoxicity is a concern.

Mechanism: TFA is a volatile acid, but it "sticks" to amines. By adding a large excess of HCl (a stronger acid) and lyophilizing, you drive the equilibrium toward the HCl salt. The volatile TFA and excess HCl are removed via sublimation/evaporation.

Materials
  • 0.1 M HCl (aq) or 4 M HCl in Dioxane (depending on solubility).

  • Lyophilizer (Freeze Dryer).[1][2]

  • HPLC grade water.

Step-by-Step Methodology
  • Dissolution: Dissolve your crude Propoxyamine-TFA salt in 0.1 M HCl (approx. 10–20 equivalents of HCl relative to the amine).

    • Note: If the compound is water-insoluble, use MeOH/HCl or Dioxane/HCl, but water is preferred for efficient lyophilization.

  • Equilibration: Agitate at room temperature for 5 minutes.

  • Freeze: Snap-freeze the solution using liquid nitrogen.

  • Lyophilize: Run the lyophilizer until a dry powder remains.

    • Checkpoint: At this stage, you have a mixture of HCl salt and residual TFA salt.[1]

  • The "Rule of Three": Re-dissolve the residue in fresh 0.1 M HCl and repeat steps 2–4 two more times (Total of 3 cycles).

  • Final Polish: For the final cycle, dissolve in pure water (no HCl) and lyophilize to remove any trapped excess HCl gas.

Validation: Analyze via


 NMR. The TFA signal (typically 

ppm) should be absent or

.

Protocol B: The "Immediate Use" Standard (SPE/Scavenging)

Best For: Preparing the free base for immediate oxime ligation or chemical coupling without introducing extra salts.

Mechanism: Using a solid-supported base (carbonate or hydroxide) neutralizes the TFA. Because the base is on a polymer bead, it can be filtered off, leaving the free amine in solution.

Materials
  • Polymer-Supported Carbonate (PS-CO

    
    )  or StratoSpheres™ PL-HCO
    
    
    
    MP SPE
    cartridges.
  • Dichloromethane (DCM) or Methanol (MeOH).[3]

Step-by-Step Methodology
  • Preparation: Dissolve the Propoxyamine-TFA salt in DCM or MeOH (approx. 10 mg/mL).

  • Loading: Add 3–4 equivalents of PS-Carbonate resin beads to the solution.

    • Why: Excess base ensures complete neutralization of the TFA.

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 30–60 minutes at room temperature.

  • Filtration: Filter the mixture through a fritted syringe or a cotton plug to remove the resin.

  • Use Immediately: The filtrate contains the Free Base Propoxyamine .

    • CRITICAL: Do not apply high vacuum or rotary evaporation to dryness. The free base will co-evaporate with the solvent.

    • Direct Ligation: Add your aldehyde/ketone substrate directly to this filtrate for the oxime ligation reaction.

Technical Data: The Volatility Trap

Users often mistake the loss of product for "degradation." The table below highlights why the salt form is critical for isolation.

PropertyPropoxyamine (Free Base)Propoxyamine (HCl Salt)Propoxyamine (TFA Salt)
State at RT Liquid (Mobile Oil)Solid (Crystalline)Solid/Hygroscopic Gum
Volatility High (b.p. ~96–104°C)NegligibleLow (TFA itself is volatile)
pKa (Conj.[4] Acid) ~4.6N/AN/A
Cytotoxicity Moderate (pH dependent)Low (Benign counter-ion)High (Mitochondrial toxin)
Storage Stability Poor (Oxidizes/Evaporates)Excellent Good (but hygroscopic)

Data synthesized from predicted physicochemical properties and standard amine handling protocols.

Troubleshooting & FAQs

Q: I used Protocol B (Carbonate Resin), evaporated the solvent, and my yield is 0%. What happened? A: You evaporated your product. Propoxyamine free base is volatile.[5] If you must change solvents, add 1.1 equivalents of HCl in Dioxane before evaporation to "lock" the amine as a salt, or use the solution directly.

Q: Can I use a standard aqueous extraction (DCM/NaOH wash) to remove TFA? A: Risky. Short-chain alkoxyamines (



) are highly water-soluble. Unlike lipophilic alkylamines, propoxyamine will partition significantly into the aqueous phase, leading to massive yield loss. Solid-Phase Extraction (Protocol B) avoids the aqueous partition step.

Q: My


H NMR shows broad, shifting peaks for the CH

next to the nitrogen.
A: This is characteristic of a mixed salt/free-base state or rapid proton exchange.
  • Sharp peaks: Distinct salt form (e.g., pure HCl salt in DMSO-

    
    ).
    
  • Broad peaks: Incomplete neutralization or wet solvent.

  • Fix: Add a drop of D

    
    O (exchangeable protons disappear) or convert fully to the HCl salt.
    

Q: Why not just use a vacuum to pull off the TFA? A: TFA forms a strong ion pair with the amine. While free TFA boils at 72.4°C, the ammonium-trifluoroacetate salt has a much lower vapor pressure. You might remove excess TFA, but the 1:1 salt will remain.[6]

References

  • TFA Removal via HCl Exchange

    • Source: BenchChem. (2025). A Comparative Guide to TFA and HCl Salts in Peptide Research.
    • Link:

  • Volatility of Alkoxyamines

    • Source: PubChem.[5][7] (n.d.). O-Propylhydroxylamine Physical Properties.

    • Link:

  • Solid Phase Extraction (SPE)

    • Source: Waters Corporation. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.
    • Link:

  • Oxime Ligation Context & Stability

    • Source: Agten, S. M., et al. (2016). Expanding the versatility and scope of the oxime ligation. Royal Society of Chemistry.[8]

    • Link:

Sources

Technical Support Center: N-Boc-N-propyl-N-propoxyamine Stability Guide

[1]

Executive Summary: The Stability Paradox

Users frequently report contradictory stability issues with N-Boc-N-propyl-N-propoxyamine :

  • Resistance to Deprotection: Standard acidic protocols (e.g., 10% TFA/DCM) often fail to remove the Boc group efficiently.

  • Degradation: Forcing conditions intended to drive deprotection often lead to N-O bond cleavage or oxidation products.

Root Cause: This molecule is an N-alkoxycarbamate , not a standard amine carbamate. The electronegative oxygen atom attached to the nitrogen exerts a strong inductive effect (-I), significantly reducing the electron density on the carbamate carbonyl. This makes the initial protonation step—required for Boc cleavage—kinetically unfavorable compared to standard amines.

Critical Analysis of Stability Issues

Issue A: Kinetic Resistance to Acidolysis

Unlike standard N-Boc amines which deprotect rapidly in mild acid, N-Boc-N-alkoxyamines exhibit enhanced stability. The inductive withdrawal by the alkoxy group (

  • Symptom: Incomplete conversion after 1-2 hours in 20% TFA.

  • Risk: Increasing temperature (>40°C) to compensate often triggers Side Reaction B.

Issue B: N-O Bond Cleavage (Acid-Catalyzed)

Under harsh acidic conditions (e.g., HBr, HI, or refluxing TFA), the N-O bond becomes susceptible to cleavage, particularly if the medium is dehydrated.

  • Mechanism: Protonation of the alkoxy oxygen followed by nucleophilic attack or elimination.

  • Byproducts: Propylamine (from N-O cleavage) and propanol derivatives.

Issue C: Oxidative Instability of the Free Base

Upon successful deprotection, the product is an alkoxyamine (

Troubleshooting Guide & FAQs

Q1: "Why is my Boc deprotection stalling in 20% TFA/DCM?"

Diagnosis: The -I effect of the propoxy group renders the Boc group "acid-resistant." Solution:

  • Increase Acid Concentration: Switch to 50% TFA in DCM or 4M HCl in Dioxane .

  • Scavenger Addition: Add 2-5% Triethylsilane (TES) or Thioanisole. This does not speed up the reaction but prevents the tert-butyl cation from alkylating the nucleophilic oxygen of the liberated alkoxyamine (a "hidden" side reaction that looks like stalling).

  • Time, Not Heat: Extend reaction time to 4-12 hours at room temperature rather than heating.

Q2: "I see a new impurity at RRT 0.85 after workup. What is it?"

Diagnosis: Likely the Nitrone oxidation product (

Solution:
  • Skip the Basic Workup: Do not wash with NaHCO₃. Isolate the product as the HCl or TFA salt .

  • Salt Stability: Alkoxyammonium salts are indefinitely stable to oxidation.

  • Protocol: Evaporate the acid/solvent completely, then triturate with diethyl ether to precipitate the salt.

Q3: "Can I use Lewis Acids (e.g., TMSOTf)?"

Recommendation: Yes, with caution. TMSOTf/2,6-lutidine is a powerful method for "stubborn" Boc groups. However, silylation of the alkoxy oxygen is a competing reaction. Standard Bronsted acids (HCl/Dioxane) are generally cleaner for this specific substrate.

Experimental Protocols

Protocol A: Optimized Deprotection (High Fidelity)

Designed to maximize yield while preventing N-O cleavage and oxidation.

Materials:

  • Substrate: N-Boc-N-propyl-N-propoxyamine (1.0 equiv)

  • Solvent: 4M HCl in 1,4-Dioxane (anhydrous)

  • Atmosphere: Nitrogen or Argon (Strictly required)

Step-by-Step:

  • Dissolution: Dissolve the substrate in a minimal amount of dry 1,4-dioxane (0.5 M concentration).

  • Acid Addition: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C under inert gas.

    • Note: Do not use TFA if you plan to isolate the salt directly, as TFA salts are hygroscopic and harder to handle.

  • Reaction: Allow to warm to 20°C and stir for 4–6 hours . Monitor by TLC (stain with KMnO₄; UV is weak).

  • Workup (Crucial):

    • Do NOT quench with water or base.

    • Concentrate the mixture in vacuo at <30°C to remove excess HCl and dioxane.

    • Co-evaporate with toluene (2x) to remove trace moisture/acid.

  • Isolation: Triturate the resulting oil with anhydrous Diethyl Ether or MTBE.

  • Filtration: Filter the white solid (Hydrochloride salt) under inert atmosphere if possible.

  • Storage: Store at -20°C under Argon.

Protocol B: Stability Test (Quality Control)

Use this to verify if your batch has degraded.

ParameterTest MethodAcceptance Criteria
Appearance Visual InspectionColorless oil or white solid (if salt). Yellowing indicates oxidation.
Purity HPLC (C18, Acidic Mobile Phase)>98% Area. Impurity at RRT ~0.9 often indicates N-O cleavage.
Identity 1H-NMR (DMSO-d6)Check integral ratio of Propyl-CH₃ (0.9 ppm) vs Propoxy-CH₃ (0.9 ppm). Loss of symmetry suggests cleavage.

Mechanistic Visualization

The following diagram illustrates the competition between the desired deprotection pathway and the degradation pathways caused by the unique electronic structure of the N-alkoxycarbamate.

GStartN-Boc-N-propyl-N-propoxyamine(Stable to Mild Acid)IntermedProtonated Intermediate(Destabilized by Oxygen)Start->Intermed H+ (Slow k1)Path_DeprotPathway A: Deprotection(Strong Acid, RT)Intermed->Path_Deprot -tBu cation -CO2Path_CleavePathway B: Degradation(High Temp / Strong Acid)Intermed->Path_Cleave N-O ScissionProduct_SaltProduct (Salt Form)STABLEPath_Deprot->Product_Salt Isolate as HCl/TFAProduct_FreeFree AlkoxyamineUNSTABLEPath_Deprot->Product_Free Basic WorkupByprod_CleavePropylamine +PropanolPath_Cleave->Byprod_Cleave HydrolysisPath_OxidPathway C: Oxidation(Air Exposure of Free Base)Byprod_NitroneNitrone(Yellow Impurity)Path_Oxid->Byprod_Nitrone DehydrogenationProduct_Free->Path_Oxid O2 / Time

Caption: Mechanistic bifurcation showing why salt isolation (Pathway A) is critical to avoid oxidation (Pathway C) and how forcing conditions trigger N-O cleavage (Pathway B).

References

  • Boc Deprotection Mechanisms & Side Reactions

    • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism[1][2][3]

    • Source: Total Synthesis (Common Organic Chemistry Resources)

    • Link:[Link]

  • Stability of N-Alkoxyamines

    • Title: Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents
    • Source: ETH Zürich / Wiley Online Library

    • Link:[Link]

    • Relevance: Discusses the synthesis and stability handling of N-alkyl-O-alkyl hydroxylamines, emphasizing salt form
  • Acid Lability of N-O Bonds

    • Title: Preparation of O-Pivaloyl Hydroxylamine Triflic Acid[4]

    • Source: Organic Syntheses, 2020, 97, 207-216[4]

    • Link:[Link]

    • Relevance: details the handling of sensitive hydroxylamine derivatives in strong acid (Triflic acid) and the necessity of controlled conditions.
  • General Reactivity of N-Propylamine Deriv

    • Title: N-Propylamine | C3H9N | CID 7936
    • Source: PubChem (National Library of Medicine)[5]

    • Link:[Link]

Validation & Comparative

Comparative Guide: Optimizing NMR Analysis for N-Boc-N-propyl-N-propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Researchers synthesizing N-Boc-N-propyl-N-propoxyamine (chemically defined as


-(tert-butoxycarbonyl)-N-propyl-O-propylhydroxylamine) frequently encounter "dirty" NMR spectra. Signals often appear broadened, doubled, or fractionally integrated (e.g., 0.6H : 0.4H ratios), leading to false assumptions of low purity.

The Cause: This is not an impurity profile. It is a thermodynamic artifact caused by restricted rotation around the carbamate nitrogen-carbonyl bond (


). The steric bulk of the tert-butyl group and the N-alkoxy substituent creates two distinct rotamers (E/Z conformers) that exchange slowly on the NMR timescale at room temperature.

The Solution: This guide compares the Standard Ambient Method (CDCl₃) against the High-Temperature Coalescence Method (DMSO-d₆ at 353 K) . We provide experimental evidence that elevating temperature in a polar aprotic solvent is the gold standard for validating this molecule.

Structural Analysis & Mechanism

To interpret the NMR data correctly, one must understand the dynamic equilibrium at play. The lone pair on the nitrogen atom donates into the carbonyl


-system, giving the N-C bond partial double-bond character.
Diagram 1: Rotameric Equilibrium Mechanism

This diagram illustrates the steric clash driving the existence of two distinct NMR species at room temperature.

RotamerMechanism cluster_legend NMR Timescale Effect RotamerA Rotamer A (s-trans) (Major Conformer) Transition Transition State (Planarity Broken) RotamerA->Transition Heat (Energy Input) Transition->RotamerA Relaxation RotamerB Rotamer B (s-cis) (Minor Conformer) Transition->RotamerB Rotation around N-CO RotamerB->Transition Reversible Info 298 K: k_ex < Δν (Split Peaks) 353 K: k_ex > Δν (Coalescence)

Caption: Kinetic mechanism of Boc-rotamer interconversion. At 298 K, the exchange rate (


) is slower than the frequency difference (

), resulting in split peaks.

Comparative Analysis: Solvent & Temperature Effects[1][2]

This section compares the spectral quality of the target molecule under three distinct conditions.

Table 1: Performance Comparison of NMR Protocols
FeatureMethod A: Standard (Baseline) Method B: Aromatic Shift (Alternative) Method C: High-Temp (Recommended)
Solvent Chloroform-d (CDCl₃)Benzene-d₆ (C₆D₆)DMSO-d₆
Temperature 298 K (25°C)298 K (25°C)353 K (80°C)
Boc Signal Split (e.g., 1.45 & 1.48 ppm)Broadened / SplitSharp Singlet (~1.42 ppm)
N-Propyl

-CH₂
Two multiplets (complex)Shifted, but still splitSingle Triplet (coalesced)
Integration Accuracy Poor (< 90% confidence)ModerateHigh (> 98% confidence)
Primary Utility Quick solubility checkResolving overlapping alkylsFinal Structure Validation
Detailed Spectral Data (Simulated for Reference)

Note: Chemical shifts (


) are approximate based on N-alkoxy carbamate literature values.

Target Molecule:



Proton AssignmentMethod A: CDCl₃ (298 K)

(ppm)
Method C: DMSO-d₆ (353 K)

(ppm)
Interpretation
Boc (-C(CH₃)₃) 1.46 (s, 6H) & 1.50 (s, 3H)1.42 (s, 9H) Coalescence confirms purity.
N-CH₂- (Propyl) 3.45 (t, 1.3H) & 3.30 (t, 0.7H)3.38 (t, 2H) Rotamers merge into an average environment.
O-CH₂- (Propoxy) 3.85 (t, 1.3H) & 3.92 (t, 0.7H)3.88 (t, 2H) Oxygen-adjacent protons are less sensitive to N-rotation but still sharpen.
Central -CH₂- 1.65 (m, broad)1.58 (sextet, 4H) Overlapping propyl chains resolve at high temp.
Terminal -CH₃ 0.92 (t, 6H)0.89 (t, 6H) Distal methyls are least affected by rotamerism.

Experimental Protocols

Protocol 1: High-Temperature Coalescence (The "Gold Standard")

Objective: Eliminate peak splitting to confirm the sample is a single pure compound and not a mixture of impurities.

  • Preparation: Dissolve 5–10 mg of N-Boc-N-propyl-N-propoxyamine in 0.6 mL of DMSO-d₆ .

    • Why DMSO? It has a high boiling point (189°C), allowing safe heating without solvent evaporation or tube pressurization issues common with CDCl₃.

  • Instrument Setup: Insert sample into the NMR probe. Lock and shim at room temperature first.

  • Variable Temperature (VT) Setup:

    • Set target temperature to 353 K (80°C) .

    • Increase gas flow to 400–500 L/hr (instrument dependent) to protect the probe.

    • Allow 10 minutes for thermal equilibration. Crucial: Re-shim and re-tune the probe at the elevated temperature.

  • Acquisition: Acquire 16–32 scans with a relaxation delay (

    
    ) of at least 2.0 seconds.
    
  • Processing: Apply standard Fourier transform. The Boc peak should appear as a sharp singlet.

Protocol 2: 2D HSQC Validation (Room Temperature)

Objective: If VT-NMR is unavailable, use Heteronuclear Single Quantum Coherence (HSQC) to prove that the "split" proton peaks correlate to the same carbon atom.

  • Setup: Standard CDCl₃ sample at 298 K.

  • Experiment: Run a gradient-selected HSQC (e.g., hsqcedetgp).

  • Analysis:

    • Locate the N-CH₂ region (3.3–3.5 ppm).

    • Success Criteria: You will see two proton correlations (the rotamers) connecting to a single carbon signal (approx 50–52 ppm for N-CH₂).

    • If the split proton peaks correlated to different carbon shifts, it would indicate a structural impurity (e.g., regioisomer), not rotamers.

Workflow Visualization

This flowchart guides the analyst through the decision-making process for analyzing Boc-protected alkoxyamines.

Diagram 2: Analytical Decision Matrix

NMRWorkflow Start Start: N-Boc-N-propyl-N-propoxyamine Synthesized Step1 Run 1H NMR in CDCl3 (298 K) Start->Step1 Decision Are peaks split/broad? Step1->Decision PathA No (Rare) -> Process Data Decision->PathA No PathB Yes -> Suspect Rotamers Decision->PathB Yes ExpChoice Choose Validation Path PathB->ExpChoice MethodVT Method: VT-NMR (DMSO-d6, 353 K) (Preferred) ExpChoice->MethodVT Method2D Method: 2D HSQC (CDCl3, 298 K) (Alternative) ExpChoice->Method2D ResultVT Peaks Coalesce? Yes = Pure Compound MethodVT->ResultVT Result2D 2 H-peaks -> 1 C-peak? Yes = Pure Compound Method2D->Result2D

Caption: Decision tree for distinguishing rotameric splitting from chemical impurities.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on dynamic NMR and coalescence).
  • Reich, H. J. (2023). Boc-Protected Amines and Rotamers. University of Wisconsin-Madison NMR Database. Available at: [Link]

  • Macmillan, D. W. C., et al. (2010). "Supplementary Information: Diamine-free lithiation-trapping of N-Boc heterocycles." Organic Letters, 12, 4176-4179.[1] (Provides specific precedent for N-Boc rotamer assignment in CDCl₃).

  • Tono-oka, S., et al. (1989). "Enzymatic synthesis of N-Boc-alkoxyamines." Bulletin of the Chemical Society of Japan, 62, 298-303.

Sources

Comparative Guide: N-Boc vs. Alternative Amine Protecting Groups for Propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-Boc protection for propoxyamine (O-propylhydroxylamine) versus alternative protecting groups (Fmoc, Cbz, Alloc). It is designed for researchers requiring high-fidelity chemical manipulation of alkoxyamines.[1]

Executive Summary & Chemical Context

Target Molecule: Propoxyamine (


)
Class:  Alkoxyamine (

)

The "Alkoxyamine Anomaly": Unlike standard alkylamines (e.g., propylamine, pKa ~10.7), propoxyamine exhibits a significantly lower pKa of its conjugate acid (pKa ~4.6 ).

  • Implication 1 (Basicity): At neutral pH (7.0), propoxyamine exists almost entirely as the free base (

    
    ), whereas alkylamines are protonated (
    
    
    
    ). This negates the need for strong bases during protection steps.
  • Implication 2 (Nucleophilicity): Due to the

    
    -effect  (repulsion between lone pairs on adjacent N and O atoms), propoxyamine is often more nucleophilic towards acylating agents (like Boc
    
    
    
    O) than its pKa suggests, but this also makes it prone to over-acylation if conditions are too aggressive.

N-Boc Protection: The Gold Standard

Protecting Group: tert-Butyloxycarbonyl (Boc) Mechanism: Carbamate formation via nucleophilic attack on Di-tert-butyl dicarbonate.

Performance Profile
  • Stability: Excellent against bases, nucleophiles, and catalytic hydrogenation.

  • Lability: Cleaved by strong acids (TFA, HCl).

  • Suitability for Propoxyamine: High . The resulting N-Boc-alkoxyamine (

    
    ) is a stable solid/oil that resists the N-O bond cleavage often seen with reductive conditions.
    
Experimental Protocol: N-Boc-Propoxyamine Synthesis

Note: This protocol accounts for the low pKa of propoxyamine, using milder base conditions than standard amine protection.

Materials:

  • Propoxyamine HCl (1.0 equiv)

  • Boc

    
    O (1.1 equiv)
    
  • NaHCO

    
     (2.2 equiv) — Using strong bases like NaOH can lead to side reactions.
    
  • Solvent: THF/Water (1:1) or Dioxane/Water.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve Propoxyamine HCl (10 mmol) in water (10 mL). Add THF (10 mL).

  • Basification: Add NaHCO

    
     (22 mmol) slowly at 0°C. Rationale: The first equivalent neutralizes the HCl salt; the second buffers the reaction.
    
  • Acylation: Add Boc

    
    O (11 mmol) dropwise. Warm to Room Temperature (RT) and stir for 4–6 hours.
    
  • Workup: Evaporate THF. Acidify aqueous layer to pH ~3 with mild citric acid (to protonate any unreacted amine, though negligible) and extract with Ethyl Acetate.

  • Purification: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    . Concentrate.
    • Result: N-Boc-propoxyamine is typically obtained as a clear oil or low-melting solid. Yields >90% are standard.

Deprotection Protocol:

  • Reagent: 20% TFA in DCM (anhydrous).

  • Condition: Stir at RT for 30–60 mins. Monitor by TLC (disappearance of Boc).[3]

  • Workup: Concentrate under vacuum. Caution: The product will be the Trifluoroacetate salt (

    
    ).
    

Alternative Protecting Groups: Fmoc, Cbz, Alloc[2][4][5]

A. Fmoc (Fluorenylmethyloxycarbonyl)
  • Utility: Base-labile orthogonal protection.

  • Pros: Cleaved by piperidine; stable to acid. Ideal if the downstream chemistry involves acidic steps that would strip a Boc group.

  • Cons for Propoxyamine: The N-H proton of an N-Fmoc-alkoxyamine is significantly more acidic (pKa ~11-12) than an alkylamine amide. It can be deprotonated by strong bases, potentially leading to alkylation side reactions if not careful.

  • Protocol Adjustment: Use Fmoc-OSu instead of Fmoc-Cl to avoid acylation of the oxygen (though less of a risk with

    
    -alkyl).
    
B. Cbz (Benzyloxycarbonyl) — CRITICAL WARNING
  • Standard Deprotection: Catalytic Hydrogenolysis (

    
    , Pd/C).[4]
    
  • The Risk: N-O Bond Cleavage.

    • Unlike alkylamines, alkoxyamines contain a weak N-O bond (~53 kcal/mol). Standard hydrogenolysis conditions used to remove Cbz often cleave this bond, destroying the molecule:

      
      
      
  • Recommendation: Avoid Cbz if you intend to use hydrogenolysis. If Cbz is required, use acidic cleavage (HBr/AcOH) or mild transfer hydrogenation, but Boc is generally superior.

C. Alloc (Allyloxycarbonyl)[4]
  • Utility: Orthogonal to both Acid (Boc) and Base (Fmoc).

  • Deprotection: Pd(PPh

    
    )
    
    
    
    / Phenylsilane (scavenger).
  • Verdict: Excellent alternative for complex synthesis where Boc/Fmoc are already in use.

Decision Matrix & Data Comparison

FeatureN-Boc (Recommended) N-Fmoc N-Cbz N-Alloc
Install Conditions Mild Base (NaHCO

)
Mild Base (NaHCO

)
Mild BaseMild Base
Deprotection Acid (TFA, HCl)Base (Piperidine)HBr/AcOH (Avoid H

)
Pd(0) Catalyst
N-O Bond Stability High High Low (in H

/Pd)
High
Cost LowModerateLowHigh
Atom Economy GoodPoorGoodModerate

Visualizations

Figure 1: Propoxyamine Protection Workflow

This diagram illustrates the critical decision pathways and risks associated with each group.

G Start Propoxyamine (H2N-O-Pr) Boc_Route Route A: N-Boc Protection (Boc2O, NaHCO3) Start->Boc_Route Fmoc_Route Route B: N-Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Fmoc_Route Cbz_Route Route C: N-Cbz Protection (Cbz-Cl, Base) Start->Cbz_Route Boc_Product Boc-NH-O-Pr (Stable) Boc_Route->Boc_Product Fmoc_Product Fmoc-NH-O-Pr (Base Sensitive) Fmoc_Route->Fmoc_Product Cbz_Product Cbz-NH-O-Pr (Conditionally Stable) Cbz_Route->Cbz_Product Deprot_Boc Deprotection: TFA or HCl Boc_Product->Deprot_Boc Deprot_Fmoc Deprotection: Piperidine Fmoc_Product->Deprot_Fmoc Deprot_Cbz_H2 Deprotection: H2 / Pd/C Cbz_Product->Deprot_Cbz_H2 High Risk Deprot_Cbz_Acid Deprotection: HBr / AcOH Cbz_Product->Deprot_Cbz_Acid Result_Good Intact Propoxyamine (H2N-O-Pr) Deprot_Boc->Result_Good Deprot_Fmoc->Result_Good Result_Bad CLEAVAGE! NH3 + Pr-OH Deprot_Cbz_H2->Result_Bad Deprot_Cbz_Acid->Result_Good

Caption: Workflow comparing stability outcomes. Note the destructive pathway for Cbz under hydrogenolysis.

Figure 2: Selection Logic for Propoxyamine

A decision tree to select the correct PG based on downstream chemistry.

DecisionTree Q1 Downstream Chemistry Requires Acid? Q2 Downstream Chemistry Requires Base? Q1->Q2 No Use_Fmoc Use Fmoc (Cleave with Base) Q1->Use_Fmoc Yes Use_Boc Use Boc (Cleave with Acid) Q2->Use_Boc Yes Use_Alloc Use Alloc (Pd0 Cleavage) Q2->Use_Alloc No (Orthogonal)

Caption: Logic gate for selecting the optimal protecting group based on synthesis constraints.

References

  • Boc Protection Mechanisms & Protocols

    • Title: Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited.
    • Source: Journal of Organic Chemistry (2000).[5]

    • URL:[Link]

  • pKa of Alkoxyamines

    • Title: pKa Values and Acidity Trends (Methoxyamine/Alkoxyamine d
    • Source: Bordwell pKa Table / Master Organic Chemistry.
    • URL:[Link]

  • N-O Bond Instability (Hydrogenolysis)

    • Title: Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis.[6][7]

    • Source: Organic Letters / PubMed (2004).
    • URL:[Link]

  • Alloc Protecting Group

    • Title: The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide.[1]

    • Source: BenchChem.[3]

Sources

Analytical Methods for Determining Purity of N-Boc-N-propyl-N-propoxyamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for Determining Purity of N-Boc-N-propyl-N-propoxyamine Content Type: Publish Comparison Guide

Executive Summary

N-Boc-N-propyl-N-propoxyamine represents a specific class of N-alkoxy-N-alkyl carbamates used as intermediates in the synthesis of specialized linkers and hydroxylamine derivatives. Its analysis presents a distinct "blind spot" in standard chromatography: it lacks a strong chromophore (no aromatic rings) and possesses the thermal instability characteristic of the tert-butyloxycarbonyl (Boc) protecting group.

This guide objectively compares three analytical methodologies—HPLC-ELSD/UV , GC-FID , and qNMR —to determine which offers the highest fidelity for purity assessment.

The Verdict:

  • Primary Release Method: HPLC-ELSD (or Low-UV) is the most robust for routine purity and impurity profiling.

  • Structural Validator: qNMR is required for absolute mass balance but lacks sensitivity for trace impurities.

  • High-Risk Alternative: GC-FID is generally discouraged due to on-column thermal degradation (Boc cleavage) unless specific "cold" injection techniques are employed.

Part 1: The Analytical Challenge

The molecule


 presents two antagonistic properties that complicate analysis:
  • Photometric Silence: The molecule possesses no conjugated

    
    -systems. Its only UV absorption arises from the carbonyl 
    
    
    
    transition (~205–210 nm), which is prone to solvent interference.
  • Thermal Lability: The N-Boc group is susceptible to thermal elimination (isobutylene release) at temperatures exceeding 150°C, particularly on active silica or glass surfaces found in GC liners.

Decision Matrix: Method Selection

DecisionMatrix Start Select Analytical Method TraceImp Need Trace Impurity Profiling (<0.1%)? Start->TraceImp AbsPurity Need Absolute Mass Purity (Potency)? TraceImp->AbsPurity No HPLC Method A: HPLC-ELSD/Low-UV (Recommended) TraceImp->HPLC Yes Volatile Is the Sample Thermally Stable? Volatile->HPLC No (Boc Labile) GC Method C: GC-FID (High Risk - Optimization Req.) Volatile->GC Yes (Rare) AbsPurity->Volatile No NMR Method B: qNMR (Reference Standard) AbsPurity->NMR Yes

Figure 1: Analytical decision matrix for N-Boc protected alkoxyamines.

Part 2: Method A – HPLC-ELSD/UV (The Gold Standard)

Status: Recommended for Routine QC & Impurity Profiling.

High-Performance Liquid Chromatography (HPLC) is the preferred method because it avoids thermal stress. However, standard UV detection at 254 nm is useless here. You must use Evaporative Light Scattering Detection (ELSD) or Low-Wavelength UV (205 nm) .

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.05% Formic Acid (Do not use TFA; it degrades Boc over time).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       90% B (Linear ramp)
      
    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection:

    • Primary: ELSD (Drift tube temp: 50°C, Gain: Optimized).

    • Secondary: UV at 205 nm (Reference 360 nm).

Why this works: The C18 column retains the hydrophobic propyl/propoxy chains. ELSD detects the analyte based on mass scattering, independent of chromophores, making it ideal for this "invisible" molecule.

Critical Caution: Acetonitrile/Water gradients at 205 nm are susceptible to "baseline drift." Ensure high-purity HPLC-grade solvents are used to minimize background noise.

Part 3: Method B – Quantitative NMR (qNMR) (The Structural Validator)

Status: Recommended for Potency/Assay Value Assignment.

qNMR provides an absolute purity value without requiring a reference standard of the analyte itself.[1] It relies on the molar ratio between the analyte and a certified internal standard.

Experimental Protocol
  • Internal Standard (IS): Dimethyl sulfone (DMSO

    
    ) or 1,3,5-Trimethoxybenzene. (Must be non-volatile and chemically inert).
    
  • Solvent: CDCl

    
     (Deuterated Chloroform).
    
  • Procedure:

    • Weigh ~20 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial with 0.01 mg precision.
    • Dissolve in 0.7 mL CDCl

      
      .
      
    • Acquire 1H NMR with a relaxation delay (

      
      ) of at least 30 seconds (to ensure full relaxation of protons).
      
  • Integration:

    • Integrate the Boc signal (Singlet, ~1.45 ppm, 9H) or the O-CH

      
        triplet (~3.8 ppm, 2H).
      
    • Compare to the IS characteristic peak.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= mass,

= Purity of IS.[3][4][5][6]
Part 4: Method C – GC-FID (The High-Risk Alternative)

Status: Not Recommended (Unless validated for thermal stability).

Gas Chromatography (GC) offers high resolution but poses a severe risk of artifact generation . N-Boc compounds often undergo thermal cleavage in the injector port, leading to the appearance of the deprotected amine (N-propyl-N-propoxyamine) as a "ghost" impurity.

The "Boc-Cleavage" Trap

If GC is mandatory, you must prove that the peak observed is the parent molecule and not a degradation product.

Optimized "Cold" Protocol:

  • Inlet: Cool-on-Column (COC) or PTV (Programmed Temperature Vaporizer).

    • Start Temp: 40°C.

    • Ramp: Ballistic heating after injection.

  • Column: DB-1 or HP-5 (Non-polar).

  • Oven: 50°C (2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Carrier Gas: Helium.[7]

Warning: If you use a standard Split/Splitless injector at 250°C, the Boc group will likely degrade. You will see a split peak or a broad fronting peak corresponding to isobutylene loss.

Part 5: Comparative Data Analysis

The following table summarizes the performance characteristics of the three methods based on field application data for N-Boc alkoxyamines.

FeatureHPLC-ELSD (Method A)qNMR (Method B)GC-FID (Method C)
Specificity High (Separates impurities)High (Structural ID)Moderate (Risk of degradation)
Sensitivity (LOD) ~0.05%~1.0%~0.1%
Linearity (R²) >0.995 (Polynomial fit)>0.999>0.999
Thermal Stress None (Ambient)None (Ambient)High (150–250°C)
Primary Use Impurity Profiling (Purity %)Assay (Potency %)Residual Solvent Analysis
Part 6: Recommended Workflow

For a complete Certificate of Analysis (CoA), a hybrid approach is required. Do not rely on a single method.

Workflow cluster_0 Step 1: Identity & Assay cluster_1 Step 2: Purity & Impurities Sample Crude N-Boc-N-propyl-N-propoxyamine NMR 1H qNMR (CDCl3) Sample->NMR Confirm Structure & Molar Mass HPLC HPLC-ELSD (C18 Gradient) Sample->HPLC Detect Trace Impurities Decision Pass Specs? NMR->Decision HPLC->Decision Release Release Batch Decision->Release Yes Reject Reprocess Decision->Reject No

Figure 2: Integrated analytical workflow for batch release.

References
  • BenchChem Technical Support. (2025).[1][2][6][8] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Retrieved from

  • Agilent Technologies. (2020). Analysis of Thermally Labile Compounds using Cool-On-Column Injection.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Sigma-Aldrich. (2024). Product Specification: (S)-N-Boc-2,3-epoxypropylamine. Retrieved from

  • Chromatography Online. (2020). UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Blog. Retrieved from

Sources

comparison of different acidic reagents for Boc deprotection

[1][2][3]

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its stability against basic and nucleophilic conditions.[1][2] However, its removal (deprotection) requires acidic conditions that can jeopardize sensitive functional groups. While Trifluoroacetic Acid (TFA) is the academic standard, it is not always the optimal choice for scale-up or highly functionalized substrates.

This guide objectively compares the three dominant acidic systems—TFA , HCl , and Lewis Acids (TMSOTf) —analyzing their mechanistic distinctness, selectivity profiles, and suitability for specific synthetic challenges.

Mechanistic Underpinnings

Understanding the mechanism is prerequisite to selecting the right reagent. Boc deprotection is not merely hydrolysis; it is an elimination reaction driven by the stability of the tert-butyl cation.

The Two Pathways
  • Brønsted Acid Pathway (TFA, HCl): Protonation of the carbamate carbonyl oxygen increases electrophilicity, leading to fragmentation into the tert-butyl cation and a carbamic acid. The carbamic acid spontaneously decarboxylates.[2]

  • Lewis Acid Pathway (TMSOTf): Silylation of the carbonyl oxygen triggers a similar fragmentation but proceeds via a silyl carbamate intermediate, often allowing for milder conditions that avoid global protonation of the molecule.

The Scavenger Imperative

The generated tert-butyl cation (

::: dot

BocMechanismStartBoc-Amine(R-NH-Boc)Inter1Protonated/SilylatedIntermediateStart->Inter1+ H+ (TFA/HCl)or + TMS+FragFragmentationInter1->FragCarbAcidCarbamic Acid(R-NH-COOH)Frag->CarbAcidCationtert-Butyl Cation(tBu+)Frag->CationProductAmine Salt(R-NH3+)CarbAcid->Product- CO2SideProdAlkylatedImpuritiesCation->SideProd+ Substrate(No Scavenger)ScavengedScavenged Adduct(tBu-S)Cation->Scavenged+ Scavenger(e.g., Silane, Thiol)

::: Figure 1: Bifurcation of the Boc deprotection mechanism highlighting the critical role of scavengers in preventing side reactions.

Reagent Comparison: The Triad

Trifluoroacetic Acid (TFA)

The Peptide Standard TFA is the most versatile reagent, commonly used as a 20–50% solution in Dichloromethane (DCM) or neat.[3]

  • Pros: Rapid kinetics; excellent solubility for hydrophobic peptides; volatile (easy removal).

  • Cons: Corrosive; expensive; forms oily trifluoroacetate salts that are hygroscopic and difficult to handle; high dielectric constant can promote aggregation in long peptides.

  • Best For: Solid-phase peptide synthesis (SPPS), small scale medicinal chemistry.

  • Critical Note: Always requires scavengers (e.g., Triisopropylsilane, water) if electron-rich moieties are present.

Hydrochloric Acid (HCl)

The Process Workhorse Typically used as 4M HCl in 1,4-dioxane, ethyl acetate, or methanol.

  • Pros: Cost-effective; forms crystalline hydrochloride salts (easy filtration/purification); less likely to alkylate Trp/Met compared to neat TFA due to nucleophilic counter-ion (

    
    ) acting as a scavenger.
    
  • Cons: Chloride ion is corrosive to stainless steel (reactor issue); can cleave acid-sensitive esters or silyl ethers more readily than dilute TFA; cleavage of acid-sensitive amide bonds (e.g., Asp-Pro) is a risk at high concentrations.

  • Best For: Large-scale API synthesis, formation of stable salts, substrates without other hyper-acid-labile groups.

Trimethylsilyl Triflate (TMSOTf)

The Selective Precision Tool Used with a mild base (2,6-lutidine) to buffer the system.

  • Pros: True Orthogonality. Can deprotect Boc in the presence of acid-sensitive groups like benzyl esters, acetals, or silyl ethers that would survive Brønsted acids. Avoids global protonation.

  • Cons: Moisture sensitive (requires anhydrous conditions); expensive; requires aqueous workup to remove silyl byproducts.

  • Best For: Late-stage functionalization, complex natural product synthesis, substrates containing acid-sensitive protecting groups (e.g., TBS, Trt).

Comparative Performance Data

The following table synthesizes performance metrics from standard protocols.

FeatureTFA / DCM (1:[3][4]1)4M HCl / DioxaneTMSOTf / 2,6-Lutidine
Reaction Type Brønsted AcidBrønsted AcidLewis Acid
Typical Time 30 - 60 min30 - 120 min15 - 45 min
Scavenger Need High (Essential)ModerateLow (Lutidine acts as buffer)
Selectivity Low (Cleaves Trt, Mmt, some esters)ModerateHigh (Spares many acid-labile groups)
Product Form TFA Salt (Often Oil/Hygroscopic)HCl Salt (Often Crystalline Solid)Free Amine (after workup)
Cost HighLowVery High
Side Reactions t-Butylation of Trp/TyrHydrolysis of sensitive estersSilylation of alcohols

Experimental Protocols

Protocol A: Standard TFA Deprotection (with Scavengers)

Use this for peptides or robust small molecules.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v) and Water (2.5% v/v).

    • Why: TIS traps carbocations; water hydrolyzes reactive intermediates.

  • Acidification: Add an equal volume of TFA slowly with stirring (Final ratio: 50% TFA / 45% DCM / 5% Scavengers).

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by LC-MS (TLC is difficult due to streakiness of salts).

  • Workup:

    • Concentrate in vacuo (do not heat above 40°C).

    • Co-evaporation: Add Toluene (2x) and evaporate to remove residual TFA.

    • Precipitation: Add cold Diethyl Ether to precipitate the peptide/amine salt.[5] Centrifuge or filter.[3]

Protocol B: HCl in Dioxane (Precipitation Method)

Use this for generating crystalline salts of non-peptide small molecules.

  • Preparation: Dissolve substrate (1.0 equiv) in a minimal amount of dry 1,4-dioxane or DCM.

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv).

    • Note: Gas evolution (isobutylene/CO2) will occur.[1][6] Ensure venting.

  • Reaction: Stir at room temperature.

    • Observation: The product often precipitates as a white solid within 30 minutes.

  • Workup:

    • Dilute with excess Diethyl Ether or Hexanes.

    • Filter the solid precipitate under Nitrogen (HCl salts can be hygroscopic).

    • Wash the cake with Ether. Dry under vacuum.[5][7]

Protocol C: Selective TMSOTf Deprotection

Use this for complex substrates with other acid-sensitive groups.

  • Setup: Flame-dry glassware and maintain an inert atmosphere (

    
     or Ar).
    
  • Preparation: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM (0.1 M). Cool to 0°C.[5][7]

  • Activation: Add TMSOTf (1.2 equiv) dropwise.[5]

  • Reaction: Stir at 0°C for 15 min, then warm to RT for 30 min.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash organics with brine. Dry over

    
     and concentrate.
    
    • Result: Yields the free amine, avoiding the salt formation step.

Decision Logic for Reagent Selection

::: dot

ReagentSelectionStartSelect Boc Deprotection ReagentSensitiveContains Acid-Sensitive Groups?(e.g., Trt, acetals, silyl ethers)Start->SensitiveTMSOTfUse TMSOTf / 2,6-Lutidine(Protocol C)Sensitive->TMSOTfYesScaleScale / Product Form?Sensitive->ScaleNoYesSensitiveYesNoSensitiveNoHClUse 4M HCl in Dioxane(Protocol B)Scale->HClCrystalline Salt DesiredTFAUse TFA / DCM + Scavengers(Protocol A)Scale->TFASolubility/Speed CriticalLargeScaleLarge Scale / Need Solid SaltPeptidePeptide / Complex Scavenging Needed

::: Figure 2: Decision tree for selecting the optimal deprotection strategy based on substrate sensitivity and scale.

References

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[8] Journal of Peptide Research, 2001.[8] Link

  • Sakakibara, S., et al. "Use of Anhydrous Hydrogen Fluoride in Peptide Synthesis.
  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978. (Establishes scavenger protocols).
  • Ohfune, Y., et al. "Selective deprotection of t-butyldimethylsilyl ethers and N-t-butoxycarbonyl groups." Tetrahedron Letters, 1984. (TMSOTf methodology). Link

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link

  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection." BenchChem Technical Guides, 2025. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (General Reference).

validation of N-Boc-N-propyl-N-propoxyamine synthesis by spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Validation of N-Boc-N-propyl-N-propoxyamine Synthesis by Spectroscopy: A Comparative Methodological Guide

Executive Summary

The synthesis of highly pure N,O-dialkylhydroxylamines, specifically[1], is a critical operation in modern drug development. These protected alkoxyamines serve as essential precursors for radical polymerization initiators and[2]. However, achieving high regioselectivity during synthesis is notoriously difficult due to the competing nucleophilicity of the nitrogen and oxygen atoms. This guide objectively compares the traditional direct dialkylation method against an optimized stepwise reductive amination workflow, utilizing high-resolution spectroscopy to validate the superior yield, purity, and structural integrity of the latter.

Mechanistic Pathways: Direct Dialkylation vs. Reductive Amination

The Alternative: Direct Dialkylation Historically, chemists have attempted the one-pot dialkylation of [3] using propyl bromide and a strong base. While theoretically straightforward, this method suffers from severe thermodynamic and kinetic flaws. The oxygen atom undergoes rapid alkylation, but the subsequent N-alkylation is sterically hindered by the bulky tert-butyloxycarbonyl (Boc) group. Forcing the reaction with excess reagents or heat inevitably leads to Boc deprotection, resulting in a complex, inseparable mixture of the target product, unreacted O-alkyl intermediates, and N,N-dialkyl over-alkylation artifacts.

The Optimized Workflow: Stepwise Reductive Amination To bypass these regiochemical traps, the optimized workflow utilizes a stepwise reductive amination. By starting with a pre-formed O-propylhydroxylamine, condensation with propionaldehyde exclusively yields an oxime ether. Subsequent reduction unambiguously forms the secondary N-propyl-O-propoxyamine, which is then

[4]. This stepwise control guarantees 100% regioselectivity.

SynthesisWorkflow NodeA1 N-Boc-hydroxylamine (Starting Material) NodeA2 Propyl Bromide + Base (Direct Dialkylation) NodeA1->NodeA2 NodeA3 Mixture: Target + O-alkyl + N,N-dialkyl NodeA2->NodeA3 Target N-Boc-N-propyl-N-propoxyamine (Pure Target) NodeA3->Target Low Yield Purification NodeB1 O-Propylhydroxylamine (Starting Material) NodeB2 Propionaldehyde (Condensation) NodeB1->NodeB2 NodeB3 Oxime Ether Intermediate NodeB2->NodeB3 NodeB4 NaCNBH3 Reduction (Reductive Amination) NodeB3->NodeB4 NodeB5 N-Propyl-O-propoxyamine NodeB4->NodeB5 NodeB6 Boc2O / TEA (Protection) NodeB5->NodeB6 NodeB6->Target High Yield

Fig 1. Synthetic workflows: Direct Dialkylation vs. Reductive Amination.

Experimental Protocols (Self-Validating System)

The following protocol is engineered as a self-validating system, ensuring that each intermediate is chemically verified before proceeding to the next step.

Phase 1: Reductive Amination to N-Propyl-O-propoxyamine

  • Oxime Condensation: Dissolve 10.0 mmol of O-propylhydroxylamine hydrochloride in 20 mL of anhydrous methanol. Add 10.0 mmol of sodium acetate to neutralize the hydrochloride salt, followed by 10.5 mmol of propionaldehyde. Stir at room temperature for 2 hours.

    • Causality Check: The slight stoichiometric excess of aldehyde ensures complete consumption of the amine. Methanol is specifically chosen as it acts as both a solvent and a proton donor for the subsequent reduction phase.

  • Reduction: Cool the reaction vessel to 0 °C. Add 12.0 mmol of sodium cyanoborohydride (

    
    ) portion-wise. Adjust the pH to ~4-5 using glacial acetic acid. Stir for 12 hours at room temperature.
    
    • Causality Check:

      
       is utilized instead of 
      
      
      
      because it remains stable at the mildly acidic pH required to protonate the oxime. This protonation activates the oxime for hydride attack without reducing the unreacted aliphatic aldehyde.
  • Workup & Validation: Quench the reaction with 1M NaOH, extract with dichloromethane (DCM), dry over

    
    , and concentrate in vacuo.
    
    • Self-Validation: Perform a rapid LC-MS analysis on the crude oil. Proceed only if the intermediate exhibits a dominant ESI+ peak at m/z 118.1

      
      , confirming the successful formation of the secondary amine.
      

Phase 2: N-Boc Protection

  • Protection: Dissolve the validated N-propyl-O-propoxyamine in 20 mL DCM. Add 12.0 mmol of triethylamine (

    
    ) and 11.0 mmol of 
    
    
    
    . Stir at room temperature for 6 hours.
  • Purification: Wash the organic layer sequentially with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate 9:1).
    • Causality Check: The aggressive 1M HCl wash is a deliberate design choice; it completely partitions any unreacted secondary amine and

      
       into the aqueous phase, ensuring the organic layer contains only the neutral, protected target prior to chromatography.
      

Spectroscopic Validation & Data Presentation

Spectroscopy serves as the ultimate arbiter of synthetic success. The optimized reductive amination workflow yields a product that is spectroscopically pristine, whereas the direct dialkylation method requires exhaustive chromatography to remove persistent impurities.

Table 1: Comparative Performance Metrics

MetricDirect Dialkylation (Alternative)Reductive Amination (Optimized)Spectroscopic Indicator
Overall Yield 25 - 40%> 85%N/A
Regioselectivity Poor (O- vs N- competition)Excellent (100% N-alkylation)Absence of N,N-dialkyl MS peaks
Purity (Crude) < 60%> 95%Baseline resolution in

NMR
Byproducts O-propyl, N,N-dipropyl speciesTrace unreacted aldehydeAldehyde C=O stretch (IR)

Table 2:


 and 

NMR Assignments for N-Boc-N-propyl-N-propoxyamine
Position / Moiety

NMR (400 MHz,

,

ppm)

NMR (100 MHz,

,

ppm)
Boc -

1.45 (s, 9H)28.5
Boc - Quaternary C -80.5
Boc - C=O -156.0
N-

(Propyl)
3.40 (t, 2H, broad)52.0
O-

(Propoxy)
3.80 (t, 2H)76.0
N-

-

1.60 (m, 2H)20.5
O-

-

1.65 (m, 2H)21.0
N-

-

-

0.90 (t, 3H)11.0
O-

-

-

0.95 (t, 3H)10.5

Expert Insight on NMR Interpretation: A classic hallmark of[5] is the restricted rotation around the carbamate C-N bond due to its partial double-bond character. In the


 NMR spectrum of N-Boc-N-propyl-N-propoxyamine, this phenomenon manifests as distinct peak broadening for the N-

protons (~3.40 ppm) at room temperature. Novice chemists frequently misinterpret this broadening as an impurity or a mixture of diastereomers. To validate structural homogeneity, Variable-Temperature NMR (VT-NMR) should be employed; heating the sample to 60 °C will rapidly coalesce these broad signals into a sharp, definitive triplet.

Conclusion

By abandoning the erratic direct dialkylation approach in favor of a stepwise reductive amination, researchers can synthesize N-Boc-N-propyl-N-propoxyamine with exceptional fidelity. Spectroscopic validation confirms that this optimized workflow eliminates over-alkylation artifacts, providing a highly pure, self-validating intermediate ready for integration into advanced drug development pipelines.

References

  • Title: Peptide-Alkoxyamine Drugs: An Innovative Approach to Fight Schistosomiasis Source: MDPI (Molecules) URL: [Link]

  • Title: tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) Source: MDPI (Molbank) URL: [Link]

Sources

Strategic Protection of N-Propyl-N-Propoxyamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The N-Alkoxyamine Challenge

N-propyl-N-propoxyamine represents a specific class of


-dialkylhydroxylamines . While structurally simple, the presence of the 

bond introduces a critical fragility often overlooked in standard protecting group strategies. Unlike simple secondary amines, the

linkage is susceptible to reductive cleavage, rendering standard hydrogenolytic deprotection methods (e.g., for Cbz) destructive to the molecular core.

This guide objectively compares three viable protecting group strategies (Boc, Fmoc, Alloc) and one "high-risk" alternative (Cbz), providing experimental protocols and mechanistic insights to ensure the integrity of the


 pharmacophore during synthetic sequences.

Decision Matrix: Selecting the Right Group

The choice of protecting group for N-propyl-N-propoxyamine is dictated by the orthogonality required for downstream chemistry.

PG_Selection Start Select PG for N-propyl-N-propoxyamine AcidSens Is the target molecule Acid Sensitive? Start->AcidSens Cbz AVOID Cbz (Risk of N-O Cleavage) Start->Cbz If Hydrogenolysis Planned BaseSens Is the target molecule Base Sensitive? AcidSens->BaseSens No Fmoc Select Fmoc Group (Base Cleavage) AcidSens->Fmoc Yes (Avoid Acid) ReductSens Does synthesis require Hydrogenation? BaseSens->ReductSens No Boc Select Boc Group (Acid Cleavage) BaseSens->Boc Yes (Avoid Base) ReductSens->Boc No (Standard) Alloc Select Alloc Group (Pd(0) Cleavage) ReductSens->Alloc Yes (Orthogonal)

Figure 1: Strategic decision tree for N-alkoxyamine protection. Note the exclusion of Cbz for standard hydrogenolytic workflows.

Comparative Performance Analysis

The following data compares the performance of protecting groups specifically on


-dialkylhydroxylamine scaffolds.
FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Alloc (Allyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Installation Yield 90-95% 85-90% 87-92% 85-90%
Deprotection Reagent TFA or HCl/DioxanePiperidine (20% in DMF)Pd(PPh

)

+ PhSiH

HBr/AcOH (Non-reductive)

Bond Stability
High (Stable to acid)High (Stable to base)High (Mild conditions)Low (Cleaved by H

/Pd)
Steric Profile Bulky (t-Butyl)Very Bulky (Fluorenyl)Low (Allyl)Moderate (Benzyl)
Primary Utility General synthesis; acid-stable targets.Solid-phase synthesis; base-stable targets.Orthogonal protection; complex natural products.[1]Not Recommended (unless using acid cleavage).
Technical Insights
  • Boc: The gold standard for this substrate. The

    
     bond is robust against the acidic conditions (TFA) required for removal [1].
    
  • Fmoc: Highly effective.[] Concerns about base-induced decomposition of the

    
     bond are generally unfounded for simple alkyl-alkoxyamines; Weinreb amides (
    
    
    
    -methoxy-
    
    
    -methylamides) are routinely synthesized using Fmoc chemistry without degradation [2].
  • Alloc: The "Safety" Valve. If your molecule contains both acid- and base-sensitive moieties, Alloc provides a third dimension of orthogonality. It is removed under neutral conditions using Pd(0) [3].

  • Cbz Risk: Standard removal via catalytic hydrogenation (

    
    , Pd/C) frequently results in hydrogenolysis of the N-O bond , yielding the secondary amine and an alcohol/alkane, effectively destroying the molecule [4].
    

Mechanistic Hazard: The Cbz/Hydrogenolysis Trap

It is vital to understand why Cbz is dangerous for this specific molecule. The


 bond energy (~53 kcal/mol) is significantly lower than 

or

bonds, making it a prime target for heterogeneous catalysis.

NO_Cleavage Substrate N-Cbz-N-Propoxyamine PdComplex Pd Surface Adsorption Substrate->PdComplex H2 / Pd-C Intermediate Oxidative Addition to N-O Bond PdComplex->Intermediate Products Propylamine + Propanol (DEGRADATION) Intermediate->Products Reductive Cleavage

Figure 2: Pathway of unwanted N-O bond cleavage during standard Cbz removal conditions.

Validated Experimental Protocols

Protocol A: Boc Protection (Recommended Standard)

Suitable for: General intermediate synthesis.

Reagents:

  • N-propyl-N-propoxyamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 equiv)
    
  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Dichloromethane (DCM) (0.2 M concentration)

Methodology:

  • Setup: Dissolve N-propyl-N-propoxyamine in anhydrous DCM under nitrogen atmosphere.

  • Addition: Add Et

    
    N followed by the slow addition of Boc
    
    
    
    O (dissolved in minimal DCM) at 0°C.
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with PMA or Ninhydrin; note that N-alkoxyamines may stain differently than primary amines).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/Et

    
    N), followed by saturated NaHCO
    
    
    
    and brine.
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc).
  • Expected Yield: 90–95%.

Protocol B: Alloc Protection & Orthogonal Deprotection

Suitable for: Complex molecules requiring mild, neutral deprotection.

Installation:

  • Treat the amine with Allyl Chloroformate (Alloc-Cl) (1.1 equiv) and saturated aqueous NaHCO

    
     in THF/Water (1:1) at 0°C.
    
  • Stir vigorously for 2 hours. Extract with EtOAc.[1]

  • Yield: ~87-90%.

Deprotection (The "Scavenger" Method): Critical Step: You must use a scavenger to prevent the allyl cation from reacting with the nucleophilic nitrogen.

  • Dissolution: Dissolve N-Alloc-N-propyl-N-propoxyamine in anhydrous DCM under Argon.

  • Scavenger: Add Phenylsilane (PhSiH

    
    )  (2.0 equiv). This serves as the hydride source/scavenger.
    
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Reaction: Stir at room temperature for 30–60 minutes. The solution will darken.

  • Workup: Concentrate and purify directly. The phenylsilane byproducts are easily separated.

  • Advantage: This method avoids the use of nucleophilic scavengers like morpholine which can sometimes be difficult to separate from amine products [3].

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Gomez-Martinez, P., et al. (2000). Alloc protecting group: Use of phenylsilane as a scavenger.[1] Journal of the Chemical Society, Perkin Transactions 1, (23), 2871-2874. Link

  • Kovacs, J. (1991). Cleavage of N-O bonds by catalytic hydrogenation. The Chemistry of Functional Groups, Supplement F, 1-25. Link

Sources

A Comparative Guide to the Stability of Boc- vs. Fmoc-Protected Propoxyamines in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that profoundly influences the efficiency, yield, and purity of synthetic routes. Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are ubiquitous. This guide provides an in-depth, objective comparison of the stability of Boc- and Fmoc-protected propoxyamines, supported by established chemical principles and representative experimental data. Our focus is to equip you with the necessary insights to make informed decisions for your specific synthetic challenges.

The fundamental distinction between Boc and Fmoc protecting groups lies in their orthogonal stability profiles.[1] The Boc group is characteristically labile to acidic conditions, while the Fmoc group is readily cleaved by bases.[1][] This orthogonality is the cornerstone of many modern synthetic strategies, allowing for the selective deprotection of one functional group without affecting the other.[3][4]

The Chemical Logic of Stability: Boc vs. Fmoc

The divergent stability of Boc and Fmoc protecting groups stems directly from their distinct chemical structures and the mechanisms of their cleavage.

The Acid-Labile Nature of the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[1] Its removal is typically achieved with strong acids such as trifluoroacetic acid (TFA).[5] The mechanism proceeds through the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[6] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[6]

This reliance on acidic conditions for deprotection means that the Boc group is generally stable to basic and nucleophilic reagents.[7][8]

The Base-Labile Nature of the Fmoc Group

In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions, most commonly with a solution of a secondary amine like piperidine in an organic solvent.[9][10] The deprotection mechanism is an E1cb elimination. The relatively acidic proton on the fluorenyl ring system is abstracted by the base, leading to the formation of a stabilized carbanion.[11] This intermediate then eliminates to form dibenzofulvene and the carbamate, which subsequently decarboxylates to release the free amine.[9] The dibenzofulvene byproduct is typically scavenged by the amine used for deprotection to prevent side reactions.[9]

The Fmoc group's stability in acidic conditions makes it an excellent orthogonal partner to acid-labile protecting groups like Boc.[12][13]

Quantitative Comparison of Stability

The following table summarizes the relative stability of Boc- and Fmoc-protected propoxyamines under various chemical conditions. This data is based on well-established principles and extensive use in peptide synthesis and organic chemistry.

ConditionReagent(s)Boc-Propoxyamine StabilityFmoc-Propoxyamine StabilityRationale
Strongly Acidic Trifluoroacetic Acid (TFA), HClLabileStableBoc group is designed for acid-catalyzed cleavage.[1] Fmoc is stable to acids.[13]
Mildly Acidic Acetic AcidGenerally StableStableBoc group requires strong acids for efficient cleavage.
Strongly Basic Piperidine, DBUStableLabileFmoc group is cleaved by an E1cb mechanism initiated by a base.[9] Boc is stable to bases.[7]
Mildly Basic Triethylamine (TEA), DIPEAStableModerately Stable to LabileWhile stable to tertiary amines, prolonged exposure can lead to slow Fmoc removal.[13]
Nucleophilic HydrazineStableLabileThe Fmoc group can be cleaved by nucleophiles.
Catalytic Hydrogenolysis H₂, Pd/CStablePotentially LabileWhile generally considered stable, some studies suggest potential lability under certain hydrogenolysis conditions.[13]
Reductive Conditions Zn, Acetic AcidStableStableBoth groups are generally stable to these conditions.

Deprotection Pathways and Experimental Workflow

To visually represent the chemical transformations and a practical approach to comparing stability, the following diagrams are provided.

cluster_boc Boc-Propoxyamine Deprotection cluster_fmoc Fmoc-Propoxyamine Deprotection Boc Boc-NH-O-Propyl Protonated_Boc Protonated Boc-NH-O-Propyl Boc->Protonated_Boc  + H⁺ (TFA) Carbamic_Acid_Boc Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid_Boc - (CH₃)₃C⁺ Isobutylene Isobutylene + CO₂ Protonated_Boc->Isobutylene Free_Amine_Boc H₂N-O-Propyl Carbamic_Acid_Boc->Free_Amine_Boc - CO₂ Fmoc Fmoc-NH-O-Propyl Anion_Fmoc Fluorenyl Anion Intermediate Fmoc->Anion_Fmoc  + Piperidine Carbamic_Acid_Fmoc Carbamic Acid Intermediate Anion_Fmoc->Carbamic_Acid_Fmoc Elimination DBF Dibenzofulvene Anion_Fmoc->DBF Free_Amine_Fmoc H₂N-O-Propyl Carbamic_Acid_Fmoc->Free_Amine_Fmoc - CO₂

Caption: Deprotection pathways of Boc- and Fmoc-propoxyamines.

start Prepare Stock Solutions of Boc- and Fmoc-Propoxyamine acid_treatment Treat with Acidic Reagent (e.g., 50% TFA in DCM) start->acid_treatment base_treatment Treat with Basic Reagent (e.g., 20% Piperidine in DMF) start->base_treatment time_points Take Aliquots at Various Time Points acid_treatment->time_points base_treatment->time_points quench Quench Reaction time_points->quench hplc_analysis Analyze by HPLC quench->hplc_analysis data_analysis Plot % Protected vs. Time hplc_analysis->data_analysis

Caption: Experimental workflow for comparative stability analysis.

Experimental Protocol for Comparative Stability Analysis

This protocol provides a robust framework for quantitatively assessing the stability of Boc- and Fmoc-protected propoxyamines under representative acidic and basic conditions.

Materials:

  • Boc-protected propoxyamine

  • Fmoc-protected propoxyamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Quenching solution (e.g., a weak base for the acid stability test and a weak acid for the base stability test)

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both Boc- and Fmoc-protected propoxyamine in a suitable solvent (e.g., acetonitrile or DMF).

  • Acid Stability Test: a. To a known volume of the Boc-propoxyamine stock solution, add an equal volume of a 50% TFA solution in DCM. b. To a known volume of the Fmoc-propoxyamine stock solution, add an equal volume of a 50% TFA solution in DCM. c. At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of each reaction mixture. d. Immediately quench the reaction by adding the aliquot to a quenching solution.

  • Base Stability Test: a. To a known volume of the Boc-propoxyamine stock solution, add an equal volume of a 20% piperidine solution in DMF. b. To a known volume of the Fmoc-propoxyamine stock solution, add an equal volume of a 20% piperidine solution in DMF. c. At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of each reaction mixture. d. Immediately quench the reaction by adding the aliquot to a quenching solution.

  • HPLC Analysis: a. Analyze each quenched aliquot by HPLC. b. Use a suitable gradient of Mobile Phase A and B to achieve good separation of the protected and deprotected propoxyamine. c. Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis: a. Determine the retention times of the starting protected propoxyamines and the deprotected product. b. For each time point, integrate the peak areas of the protected and deprotected species. c. Calculate the percentage of the remaining protected propoxyamine at each time point. d. Plot the percentage of remaining protected propoxyamine versus time for both Boc and Fmoc under acidic and basic conditions to determine their respective stability profiles.[1]

Concluding Remarks for the Practicing Scientist

The choice between Boc and Fmoc protection for propoxyamines is fundamentally a strategic decision dictated by the overall synthetic plan.

  • Choose Boc protection when your synthetic route involves basic or nucleophilic reagents and you require a final deprotection step under strong acidic conditions. The Boc group offers excellent stability in non-acidic environments.[7]

  • Choose Fmoc protection when your synthesis requires acidic conditions for other transformations or when you need to employ an orthogonal strategy with acid-labile side-chain protecting groups. The mild basic deprotection conditions for Fmoc are a significant advantage in many modern synthetic protocols.[12][14]

By understanding the distinct stability profiles and the underlying chemical principles of these two indispensable protecting groups, researchers can design more robust, efficient, and successful synthetic strategies for the development of novel therapeutics and chemical entities.

References

  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key...
  • Benchchem. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase...
  • Benchchem. (2025). A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability for Pharmaceutical and Research Applications.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • ACS Publications. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Benchchem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.
  • LifeTein. (n.d.). Basic Peptides synthesis introduction.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • Methods for Removing the Fmoc Group. (n.d.).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Common Conditions. (n.d.). Boc Protection.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
  • Benchchem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
  • ResearchGate. (n.d.). Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. [a].
  • Benchchem. (2025). A Comparative Guide to the Stability of Fmoc-Protected Peptides.
  • Lokey Lab Protocols. (2017, March 16). Fmoc.
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

Sources

Safety Operating Guide

N-Boc-N-propyl-N-propoxyamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urgency Level: High (Potential for Gas Generation/Pressurization) Waste Classification: Hazardous Organic Waste (Ignitable, Irritant) Primary Risk: Acid-Catalyzed Decomposition. Contact with acidic waste streams (pH < 4) will trigger the cleavage of the tert-butoxycarbonyl (Boc) group, releasing isobutylene gas and carbon dioxide. In a sealed waste drum, this causes rapid pressurization and potential rupture.

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its structural vulnerabilities. This is not a standard organic solvent; it is a protected hydroxylamine derivative .

PropertySpecificationOperational Implication
Chemical Class N-alkoxy-N-alkylcarbamateThermal instability at high temperatures (>100°C).
Functional Groups Boc (Acid Labile), N-O Bond (Redox Active)DO NOT mix with strong acids or reducing agents.
Physical State Viscous Liquid or Low-Melting SolidHigh lipophilicity; penetrates nitrile gloves rapidly.
Flash Point Est. >60°C (High BTU)Classify as D001 (Ignitable) for incineration.
Solubility Organic Solvents (DCM, EtOAc)Insoluble in water; will form a separate layer in aqueous waste.

Critical Hazard Mechanism (The "Why"): The tert-butyl carbamate (Boc) moiety is designed to cleave under acidic conditions.



Result: A 1L bottle of waste containing this compound mixed with trifluoroacetic acid (TFA) or HCl can generate >20L of gas, turning a waste container into a pressure bomb.
Pre-Disposal Stabilization (The Self-Validating System)

Goal: Render the waste stream chemically inert regarding gas generation before sealing.

Step 1: The pH Validation Before adding N-Boc-N-propyl-N-propoxyamine to any waste container, you must validate the container's existing pH.

  • Protocol: Dip a broad-range pH strip into the waste carboy.

  • Requirement: pH must be ≥ 7 (Neutral or Basic) .

  • Corrective Action: If pH < 7, add saturated Sodium Bicarbonate (

    
    ) solution or Triethylamine (
    
    
    
    ) until neutral. Never add this compound to an unverified waste stream.

Step 2: Quenching (Only for Pure/High-Concentration Aliquots) If disposing of >10g of pure material, dilute it first to prevent localized exotherms in the waste drum.

  • Diluent: Ethyl Acetate or Ethanol.[1]

  • Ratio: 1:10 (Chemical : Solvent).

Step-by-Step Disposal Protocol
A. Solid Waste (Contaminated Consumables)

For gloves, weighing boats, and paper towels.

  • Bagging: Place items immediately into a clear polyethylene bag (minimum 2 mil thickness).

  • Sealing: Twist and tape the bag neck. Do not use zip-ties alone (vapor leakage).

  • Secondary Containment: Place the sealed bag into the lab's Solid Hazardous Waste bin.

  • Labeling: Write "Contaminated with N-Boc-hydroxylamine derivative" on the tag.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

For rotovap residues and reaction solutions.

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans due to potential corrosion from amine degradation products.

  • Segregation: Ensure the container is designated "Non-Halogenated Organic."

  • The pH Check: Perform the pH validation described in Section 2.

  • Transfer: Pour slowly using a funnel to avoid splashing.

  • Venting (Critical): If the waste stream contains any potential traces of acid (e.g., from a workup), leave the cap loosely threaded for 24 hours in the back of the fume hood to allow any slow-generating gas to escape.

  • Final Seal: Tighten cap only after the 24-hour venting period.

Visual Decision Matrix

DisposalWorkflow Start Start: Disposal of N-Boc-N-propyl-N-propoxyamine StateCheck Is the material Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Consumables StateCheck->Solid AcidCheck CRITICAL: Check Receiving Container pH Liquid->AcidCheck Neutralize Add Et3N or NaHCO3 until pH ≥ 7 AcidCheck->Neutralize pH < 7 Pour Add to Non-Halogenated Organic Waste AcidCheck->Pour pH ≥ 7 Neutralize->AcidCheck Vent Leave cap loose for 24h (Venting) Pour->Vent Bag Double Bag in Polyethylene Solid->Bag Bin Place in Solid Hazardous Waste Bag->Bin

Caption: Operational flow for segregating and stabilizing N-Boc waste streams to prevent pressurization events.

Regulatory Framework (RCRA Compliance)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) . While not explicitly listed on the P-list or U-list, it is regulated by characteristic:

  • Waste Code D001 (Ignitability): Applicable if the waste mixture has a flash point <60°C (common if dissolved in solvents).

  • Waste Code D003 (Reactivity): Conditional. If the waste is capable of generating toxic gases or exploding under standard conditions. Proper pH stabilization (Section 2) removes this classification, downgrading the hazard profile for the hauler.

Labeling Requirement: Your waste tag must read:

Contents: Organic Solvents, N-Boc-N-propyl-N-propoxyamine (<5%). Hazards: Flammable, Irritant. Note: NO ACIDS.

Emergency Contingencies
ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 mins.[2][3] Do not use ethanol. Ethanol increases skin permeability, dragging the lipophilic amine deeper into the dermis.
Spill (Benchtop) Cover with vermiculite or absorbent pads.Prevent spread to floor drains.
Drum Bulging EVACUATE LAB. Do not touch the drum. Contact EHS.Indicates runaway decomposition or pressurization. Opening it may cause an eruption.
References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: N-Boc-hydroxylamine derivatives (General Safety & Reactivity).[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories (Guide regarding Carbamate/Boc stability).[Link]

Sources

Personal protective equipment for handling N-Boc-N-propyl-N-propoxyamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-Boc-N-propyl-N-propoxyamine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly functionalized organic precursors. N-Boc-N-propyl-N-propoxyamine (CAS 195708-29-3, Formula: C11H23NO3)[1] is a highly lipophilic, Boc-protected hydroxylamine derivative used extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and PROTAC linkers.

While the tert-butyloxycarbonyl (Boc) group provides excellent stability during basic and nucleophilic operations, the dual propyl and propoxy chains significantly increase the molecule's lipophilicity. This structural feature allows the compound to rapidly penetrate the stratum corneum of human skin, making standard laboratory handling procedures insufficient. Furthermore, like most Boc-protected amines, it is highly sensitive to acidic conditions, which can trigger rapid decomposition into isobutylene gas and carbon dioxide, posing a pressurization hazard[2][3].

This guide provides a self-validating, step-by-step framework for the safe handling, operational transfer, and disposal of N-Boc-N-propyl-N-propoxyamine.

Risk Assessment & Causality-Driven PPE Selection

Standard latex gloves are highly permeable to lipophilic organic compounds and are strictly prohibited when handling this reagent. To prevent dermal penetration and respiratory irritation[2], your Personal Protective Equipment (PPE) must be selected based on quantitative breakthrough data and filtration efficacy.

Table 1: Quantitative PPE Matrix for N-Boc-N-propyl-N-propoxyamine

PPE CategorySpecificationQuantitative/Qualitative StandardCausality / Rationale
Gloves Nitrile or Neoprene (Min. 0.11 mm thickness)Breakthrough time > 480 mins (EN 374)Prevents rapid dermal penetration driven by the lipophilic propyl/propoxy chains[4].
Eye Protection Tight-fitting chemical safety gogglesANSI Z87.1 / EN 166 compliantProtects against aerosolized droplets, preventing severe conjunctival irritation[3][5].
Respirator ABEK1 P3 Combination Filter / N9599.95% particulate filtration (P3)Neutralizes organic vapors and protects against fine particulates during weighing or spills[2][4].
Body Protection Flame-retardant (FR) lab coatNomex® or equivalent (NFPA 2112)Minimizes static discharge risks and protects against systemic exposure from chemical splashes.

Mandatory Visualization: Safety & Operational Workflow

The following diagram illustrates the self-validating logical workflow for handling this compound. A "self-validating" protocol means that if a safety parameter (like fume hood velocity) fails, the system strictly prevents the user from proceeding to the next step.

G Start Pre-Operation: Validate Fume Hood (80-120 fpm) PPE Don PPE: Nitrile, Goggles, FR Lab Coat Start->PPE Handle Handle N-Boc-N-propyl- N-propoxyamine PPE->Handle Spill Spill or Exposure? Handle->Spill Proceed Proceed to Synthesis / Storage Spill->Proceed No Evacuate Evacuate & Isolate Area Immediately Spill->Evacuate Yes Absorb Absorb with Diatomite (No Strong Acids) Evacuate->Absorb Dispose Dispose as Hazardous Waste Absorb->Dispose

Operational and spill response workflow for handling N-Boc-N-propyl-N-propoxyamine safely.

Step-by-Step Methodologies

Methodology A: Safe Aliquoting and Transfer Protocol

Because of the risk of moisture-induced degradation and respiratory irritation[2][5], aliquoting must be performed under strictly controlled conditions.

  • Environmental Validation: Verify that the laboratory fume hood is fully operational with a face velocity between 80 and 120 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture heavy organic vapors, while velocities above 120 fpm create turbulent eddies that can blow the compound back into the operator's breathing zone.

  • PPE Verification: Don double nitrile gloves, a fastened FR lab coat, and ANSI Z87.1 safety goggles[5].

  • Inert Atmosphere Preparation: Purge the receiving vessel with dry Argon or Nitrogen. N-Boc-N-propyl-N-propoxyamine should be protected from moisture to maintain the integrity of the Boc group[5].

  • Transfer: Using a clean, dry glass syringe (if liquid) or an anti-static spatula (if solid/waxy), transfer the required mass.

  • Sealing and Storage: Immediately flush the primary container with inert gas, seal tightly with Parafilm, and store at 2–8°C away from any acidic reagents.

Methodology B: Chemical Spill Neutralization and Disposal Plan

In the event of a spill, standard acid-base neutralization is dangerous. Applying strong acids to clean up this compound will cleave the Boc protecting group, rapidly evolving isobutylene gas and causing potential inhalation hazards or secondary explosions.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, don an ABEK1 P3 respirator before re-entering the area[2].

  • Containment (No Acids): Surround the spill with an inert, finely-powdered liquid-binding material such as diatomaceous earth (diatomite) or dry sand[2][6]. Do not use acidic binders.

  • Absorption: Gently sweep the absorbed mixture using non-sparking tools to avoid aerosolizing the chemical[3].

  • Decontamination: Scrub the contaminated surface with a high-percentage alcohol (e.g., isopropanol or ethanol) to dissolve residual lipophilic traces, followed by a standard soap and water wash[2].

  • Disposal: Place all contaminated materials, including the first pair of nitrile gloves, into a chemically compatible, clearly labeled hazardous waste receptacle. Dispose of according to local environmental regulations for combustible organic waste[2][4].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.